(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
Description
Structure
3D Structure
Properties
IUPAC Name |
dibenzyl (2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c19-15(17(21)23-11-13-7-3-1-4-8-13)16(20)18(22)24-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKIPSGLXMCAOF-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(C(C(=O)OCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H]([C@H](C(=O)OCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427315 | |
| Record name | L-Tartaric Acid Dibenzyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4079-56-5, 622-00-4 | |
| Record name | rel-1,4-Bis(phenylmethyl) (2R,3R)-2,3-dihydroxybutanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4079-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Tartaric Acid Dibenzyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
Introduction: The Significance of Chiral Diols in Modern Chemistry
(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, also known as dibenzyl L-tartrate, is a vital chiral building block in asymmetric synthesis. Its stereochemically defined diol and ester functionalities make it a valuable precursor for the synthesis of complex, biologically active molecules and a powerful chiral auxiliary in a variety of chemical transformations. The precise spatial arrangement of its hydroxyl groups provides a chiral environment that can influence the stereochemical outcome of reactions, a cornerstone of modern pharmaceutical and fine chemical development.[1][2] This guide provides a comprehensive overview of the two primary synthetic pathways to this important molecule: chiral pool synthesis starting from tartaric acid and asymmetric synthesis via the dihydroxylation of an alkene precursor.
Pathway 1: Chiral Pool Synthesis via Fischer Esterification of L-Tartaric Acid
The most direct and atom-economical approach to this compound utilizes the principles of chiral pool synthesis. This strategy leverages the readily available and inexpensive enantiopure starting material, L-(+)-tartaric acid, which possesses the desired (2R,3R) stereochemistry.[3] The conversion is achieved through a classic Fischer esterification reaction with benzyl alcohol.
Causality Behind Experimental Choices
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] To drive the reaction towards the formation of the dibenzyl ester, specific conditions are employed. An excess of benzyl alcohol can be used to shift the equilibrium, and more critically, the removal of water as it is formed is essential for achieving high yields.[5] A Dean-Stark apparatus is the standard equipment for this purpose, allowing for the azeotropic removal of water with a suitable solvent like benzene or toluene.[4]
The choice of an acid catalyst is crucial. While strong mineral acids like sulfuric acid can be used, they can also promote side reactions, such as the polymerization and oxidation of benzyl alcohol.[6][7] A milder and often more effective catalyst is p-toluenesulfonic acid (p-TsOH), which is less prone to causing these unwanted side reactions.[4]
Experimental Protocol: Fischer Esterification
Materials:
-
L-(+)-Tartaric acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene (or Benzene)
-
Ethyl acetate
-
n-Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, add L-(+)-tartaric acid, a slight excess of benzyl alcohol (approximately 2-2.5 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate (typically 5 mol%), and toluene.[4]
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the completion of the reaction.[4]
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the p-TsOH catalyst and any unreacted tartaric acid), water, and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization, typically from a mixture of ethyl acetate and n-hexane, to yield pure this compound as a crystalline solid.[4]
Workflow Diagram: Chiral Pool Synthesis
Caption: Workflow for Chiral Pool Synthesis.
Pathway 2: Asymmetric Synthesis via Sharpless Dihydroxylation
An alternative and elegant route to this compound is through the asymmetric dihydroxylation of a prochiral alkene. This method constructs the chiral centers during the synthesis. The logical precursor for this transformation is dibenzyl fumarate, a trans-alkene. The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for the enantioselective syn-dihydroxylation of alkenes.[1][8][9]
Step 1: Synthesis of Dibenzyl Fumarate
As previously noted, the direct Fischer esterification of fumaric acid with benzyl alcohol is often problematic due to side reactions.[10][11] A more reliable method involves the conversion of fumaric acid to its more reactive acid chloride, fumaryl chloride, followed by reaction with benzyl alcohol.
Part A: Fumaryl Chloride Synthesis
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Add fumaric acid to the flask and then add an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Gently heat the mixture to reflux. The reaction will evolve sulfur dioxide and hydrogen chloride gas. Continue heating until the gas evolution ceases and the solid fumaric acid has completely dissolved.
-
Distill the excess thionyl chloride. The remaining crude fumaryl chloride can be purified by vacuum distillation.[3]
Part B: Dibenzyl Fumarate Synthesis
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine or pyridine, to act as an acid scavenger.
-
Cool the solution in an ice bath.
-
Slowly add the freshly prepared fumaryl chloride to the cooled solution of benzyl alcohol and base.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous work-up by washing the reaction mixture with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
The crude dibenzyl fumarate can be purified by column chromatography or recrystallization.
Step 2: Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation.[1][8][9] A stoichiometric co-oxidant is used to regenerate the osmium catalyst, making the process highly efficient.[9] Commercially available reagent mixtures, known as AD-mix, simplify the procedure.[1] To obtain the (2R,3R) product, AD-mix-β is used, which contains the chiral ligand (DHQD)₂PHAL.[9]
Dibenzyl fumarate is an electron-deficient alkene due to the presence of the two electron-withdrawing ester groups. The Sharpless Asymmetric Dihydroxylation is known to be effective for such substrates.[12] The reaction is performed in a biphasic solvent system, typically t-butanol and water, at a low temperature to enhance enantioselectivity. A sulfonamide additive, such as methanesulfonamide (CH₃SO₂NH₂), is often included to accelerate the hydrolysis of the osmate ester intermediate and improve the catalytic turnover, especially for electron-deficient or substituted alkenes.[9]
Materials:
-
Dibenzyl fumarate
-
AD-mix-β
-
Methanesulfonamide (CH₃SO₂NH₂)
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).
-
Add AD-mix-β and methanesulfonamide to the solvent and stir until the solids are mostly dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the dibenzyl fumarate to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction by adding a solid quenching agent, such as sodium sulfite, and stir for about an hour.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Workflow Diagram: Asymmetric Synthesis
Caption: Workflow for Asymmetric Synthesis.
Data Summary and Comparison of Pathways
| Parameter | Chiral Pool Synthesis (Fischer Esterification) | Asymmetric Synthesis (Sharpless Dihydroxylation) |
| Starting Material | L-(+)-Tartaric acid | Dibenzyl fumarate (from Fumaric acid) |
| Stereochemistry Source | Starting material | Chiral catalyst (AD-mix-β) |
| Number of Steps | 1 | 2 (or more depending on precursor synthesis) |
| Key Reagents | Benzyl alcohol, p-TsOH | Fumaryl chloride, Benzyl alcohol, AD-mix-β |
| Typical Yields | Good to excellent | Good, can be high |
| Enantiopurity | High (dependent on starting material purity) | Typically high (>95% ee) |
| Advantages | Atom economical, fewer steps, inexpensive starting material | Access to other stereoisomers by changing the chiral ligand |
| Disadvantages | Limited to the stereochemistry of the available chiral pool | Requires synthesis of the alkene precursor, uses expensive and toxic osmium tetroxide (though catalytic) |
Conclusion: A Versatile Chiral Building Block
Both the chiral pool and asymmetric synthesis pathways offer reliable and effective methods for the preparation of this compound. The choice of pathway often depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the need for access to other stereoisomers. The Fischer esterification of L-tartaric acid is a highly efficient and direct route, making it attractive for large-scale synthesis. The Sharpless Asymmetric Dihydroxylation, while involving more steps, provides a powerful demonstration of catalytic asymmetric synthesis and offers the flexibility to synthesize other stereoisomers of dibenzyl 2,3-dihydroxysuccinate by simply choosing the appropriate chiral ligand. The availability of these robust synthetic methodologies ensures that this compound will continue to be a valuable tool for researchers and scientists in the development of new chiral molecules and pharmaceuticals.
References
-
ResearchGate. (2021, October 23). Any reference or suggestion for the synthesis of dibenzyl fumarate from fumaric acid/derivative and BnOH? Retrieved from [Link]
- Google Patents. (2008). An improved process for the preparation of high purity formoterol and its pharmaceutically acceptable salts.
-
Sharpless Asymmetric Dihydroxylation. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2021, October 23). Any reference or suggestion for the synthesis of dibenzyl fumarate from fumaric acid/derivative and BnOH? Retrieved from [Link]
-
YouTube. (2020, July 29). Sharpless Asymmetric Di-hydroxylation (1,2-cis-diol): Basic idea, mechanism and stereo-selectivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Continuous-flow synthesis of dimethyl fumarate: a powerful small molecule for the treatment of psoriasis and multiple sclerosis. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing high purity and crystalline dimethyl fumarate.
-
National Center for Biotechnology Information. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from [Link]
-
ResearchGate. (2018, December 19). Synthesis of fumaryl chloride? Retrieved from [Link]
-
TUprints. (2021, March 22). Rapid hyperpolarization and purification of the metabolite fumarate in aqueous solution. Retrieved from [Link]
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PubMed. (n.d.). Transesterification of phospholipids or triglycerides to fatty acid benzyl esters with simultaneous methylation of free fatty acids for gas-liquid chromatographic analysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diol synthesis by dihydroxylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. Retrieved from [Link]
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IRIS. (n.d.). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of m. Retrieved from [Link]
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University of York. (n.d.). Catalytic Asymmetric Dihydroxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Manganese catalyzed cis-dihydroxylation of electron deficient alkenes with H2O2. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of benzyl alcohol.
-
YouTube. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry. Retrieved from [Link]
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(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
Abstract: this compound, commonly known as Dibenzyl L-tartrate, is a pivotal chiral building block derived from naturally abundant L-(+)-tartaric acid. Its C2-symmetric backbone and stereochemically defined hydroxyl groups make it an invaluable tool in modern organic synthesis, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and purification, in-depth spectroscopic analysis, and a discussion of its core applications in asymmetric synthesis for researchers, chemists, and drug development professionals.
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] The demand for enantiomerically pure compounds has driven the development of a sophisticated toolbox for asymmetric synthesis, in which chiral building blocks play a central role.[2] this compound emerges from the "chiral pool" as a versatile and cost-effective starting material.[3]
Derived from L-tartaric acid, this molecule possesses a C2 axis of symmetry, a structural feature highly sought after in the design of chiral ligands and auxiliaries. The two benzyl ester groups enhance its solubility in organic solvents compared to the parent diacid and provide functionalities that can be selectively manipulated in subsequent synthetic steps. This guide aims to serve as a technical resource, elucidating the core chemical properties and practical methodologies associated with this important synthetic intermediate.
Physicochemical and Stereochemical Properties
The utility of this compound in synthesis is underpinned by its well-defined physical and stereochemical characteristics.
Core Chemical Attributes
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | dibenzyl (2R,3R)-2,3-dihydroxybutanedioate | PubChem[4] |
| Synonyms | Dibenzyl L-tartrate, L-Tartaric Acid Dibenzyl Ester | ChemicalBook[3], PubChem[4] |
| CAS Number | 622-00-4 | PubChem[4] |
| Molecular Formula | C₁₈H₁₈O₆ | PubChem[4] |
| Molecular Weight | 330.33 g/mol | PubChem[2][4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 50-51 °C | ChemicalBook[3] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, THF, chloroform. Slightly soluble in water. | |
| XLogP3 | 1.8 | PubChem[2][4] |
| Topological Polar Surface Area | 93.1 Ų | PubChem[2][4] |
Stereochemistry and Structure
The molecule's stereochemistry is inherited directly from L-(+)-tartaric acid, featuring two adjacent stereocenters, both in the (R) configuration. This specific arrangement is crucial for its function in diastereoselective reactions.
Caption: Chemical structure of this compound.
Synthesis and Purification Workflow
The most direct synthesis of Dibenzyl L-tartrate is the Fischer esterification of L-tartaric acid with benzyl alcohol. This acid-catalyzed reaction is a cornerstone of organic chemistry, chosen here for its reliability and use of common laboratory reagents.
Causality Behind Experimental Choices:
-
Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (pTSA), is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it susceptible to nucleophilic attack by benzyl alcohol.
-
Reaction Conditions: The reaction is typically performed in a solvent like toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. Removing water, a byproduct of the reaction, is critical as it drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.
-
Purification: The benzyl ester groups increase the compound's hydrophobicity, making recrystallization from a mixed solvent system (e.g., ethyl acetate/hexane) an effective method for purification. The choice of solvents is based on the principle that the desired compound should be soluble in the first solvent (ethyl acetate) at high temperatures and insoluble in the second, non-polar solvent (hexane), allowing for selective crystallization upon cooling.
Caption: Workflow for the synthesis and purification of Dibenzyl L-tartrate.
Step-by-Step Synthesis Protocol
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add L-tartaric acid (15.0 g, 0.1 mol), benzyl alcohol (32.4 g, 0.3 mol, 3 equivalents), and p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol, 0.1 eq).
-
Reaction: Add 200 mL of toluene to the flask. Heat the mixture to reflux and maintain for 4-6 hours, or until the theoretical amount of water (~3.6 mL) has been collected in the Dean-Stark trap.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude oil or solid.
-
Purification: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.
-
Final Product: Collect the white crystalline solid by vacuum filtration, wash with cold hexane, and dry in a vacuum oven. The expected yield is typically 70-85%.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
Spectroscopic Data Summary
The following table summarizes the expected signals for this compound based on its structure and available spectral data.[5][6]
| Technique | Expected Signals / Peaks |
| ¹H NMR | δ ~7.30-7.40 (m, 10H, Ar-H), δ ~5.25 (s, 4H, -CH₂-Ph), δ ~4.55 (s, 2H, -CH(OH)-), δ ~3.50 (br s, 2H, -OH).[5] |
| ¹³C NMR | δ ~171 (C=O), δ ~135 (Ar-C, quat.), δ ~128.0-128.8 (Ar-CH), δ ~73 (-CH(OH)-), δ ~68 (-CH₂-Ph).[6] |
| IR (KBr) | ~3450 cm⁻¹ (O-H stretch, broad), ~3030 cm⁻¹ (Ar C-H stretch), ~1740 cm⁻¹ (C=O ester stretch, strong), ~1250, 1120 cm⁻¹ (C-O stretch). |
| MS (EI) | m/z 330 (M⁺), 108, 107, 91 (base peak, [C₇H₇]⁺), 79, 77.[5] |
Analytical Protocols
Protocol 4.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a spectral width of ~12 ppm, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the acquired FID (Free Induction Decay) with a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to confirm proton ratios.
Protocol 4.2.2: Chiral High-Performance Liquid Chromatography (HPLC)
Causality: Chiral HPLC is the gold standard for determining enantiomeric purity.[7] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based columns are often effective for this class of compounds.[1]
-
System: An HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column, such as a Chiralpak AD-H or Chiralcel OD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation (Resolution > 1.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.
-
Analysis: Inject 10 µL of the sample. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Core Applications in Asymmetric Synthesis
The primary value of this compound lies in its application as a chiral precursor and auxiliary. Its C2 symmetry and pre-defined stereocenters allow it to effectively control the stereochemical outcome of a reaction.
Caption: Role of Dibenzyl L-tartrate as a versatile chiral building block.
Precursor to Chiral Ligands
The C2-symmetric diol core can be transformed into a variety of chiral ligands used in transition-metal-catalyzed asymmetric reactions. For example, the diol can be converted into a cyclic sulfate and subsequently opened with nucleophiles to install other functionalities. The resulting structures can serve as backbones for widely used ligands like TADDOL analogs or phosphine ligands for asymmetric hydrogenation.
Chiral Auxiliary and Template
In diastereoselective synthesis, the hydroxyl groups can be converted into a chiral acetal or ketal, which then acts as a chiral template. This template can direct the approach of a reagent to a prochiral center, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved and recovered, having successfully transferred its chirality to the target molecule.
Conclusion
This compound is more than a simple derivative of a natural product; it is a highly functionalized and stereochemically rich platform for the construction of complex, enantiomerically pure molecules. Its well-defined chemical properties, accessible synthesis, and straightforward analytical characterization make it a reliable and powerful tool for professionals in drug discovery and chemical development. A thorough understanding of its attributes, as detailed in this guide, is key to unlocking its full potential in the pursuit of stereochemically precise synthesis.
References
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-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Diethyl Tartrate Source: Organic Syntheses URL: [Link]
- Source: Google Patents (CN104496806A)
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Title: DI BENZOYL L TARTARIC ACID TYPES MONOHYDRATE ANHYDROUS Source: Zephyr Synthesis Pvt. Ltd. URL: [Link]
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Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]
-
Title: (-)-Dibenzyl D-tartrate (≥98.0% (sum of enantiomers, HPLC)) Source: Amerigo Scientific URL: [Link]
-
Title: (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Enantiomer separation of acidic compounds Source: Chiral Technologies URL: [Link]
-
Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]
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Title: Dibenzyl L-Tartrate, min 97% (GC), 1 gram Source: CP Lab Safety URL: [Link]
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An In-depth Technical Guide to the Stereochemistry of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
Introduction
(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, also known as Dibenzyl L-tartrate, is a chiral molecule of significant interest in the fields of organic synthesis and drug development.[1][2] Its rigid C2-symmetric scaffold, derived from the naturally abundant and inexpensive L-tartaric acid, makes it a valuable chiral building block, ligand, and resolving agent in asymmetric synthesis.[3] The precise spatial arrangement of its functional groups—two hydroxyl and two benzyl ester moieties—is fundamental to its utility, dictating its interactions with other chiral molecules and its ability to induce stereoselectivity in chemical reactions. This guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, detailed stereochemical characterization, and applications in the pharmaceutical sciences.
Stereochemical Configuration and Nomenclature
This compound is one of the three stereoisomers of dibenzyl 2,3-dihydroxysuccinate. The stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules at the two stereogenic centers, C2 and C3.
-
This compound (L-form): The naturally occurring enantiomer derived from L-(+)-tartaric acid.
-
(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate (D-form): The enantiomer of the L-form, derived from D-(-)-tartaric acid.[4]
-
(2R,3S)-Dibenzyl 2,3-dihydroxysuccinate (meso-form): An achiral diastereomer possessing a plane of symmetry.
The (2R,3R) and (2S,3S) enantiomers exhibit opposite optical rotations, while the meso form is optically inactive. This guide will focus on the (2R,3R) stereoisomer.
Sources
An In-Depth Technical Guide to (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate: A Keystone Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, commonly known as Dibenzyl L-Tartrate, is a pivotal reagent in modern organic chemistry, particularly within the realm of drug development and discovery. While not possessing a direct pharmacological mechanism of action in the traditional sense, its profound impact lies in its function as a chiral auxiliary and resolving agent. This guide elucidates the core principles of its application, focusing on the mechanism by which it facilitates the synthesis of enantiomerically pure compounds, a critical consideration in the development of safe and efficacious therapeutics. We will delve into its chemical properties, its role in asymmetric synthesis, and provide practical, field-proven protocols for its use.
Introduction: The Significance of Chirality in Drug Development
The stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit markedly different activities in the body. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, contribute to adverse effects. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance in the pharmaceutical industry. This compound serves as a powerful tool for achieving this stereochemical control.[1]
This compound is a derivative of L-tartaric acid, an inexpensive and readily available chiral starting material.[1] Its rigid, well-defined stereochemical structure allows it to be temporarily incorporated into a prochiral molecule to direct a chemical reaction to produce a specific stereoisomer.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in the laboratory.
| Property | Value |
| Molecular Formula | C18H18O6 |
| Molecular Weight | 330.33 g/mol [2][3] |
| CAS Number | 622-00-4[3] |
| Appearance | White to off-white crystalline powder[4] |
| Melting Point | 66.0 to 70.0 °C[4] |
| Purity | ≥98%[4] |
| Solubility | Good solubility in moderately to highly polar organic solvents like ethanol and methanol.[2] |
Mechanism of Action: A Chiral Auxiliary in Asymmetric Synthesis
The "mechanism of action" of this compound is not biological but chemical; it functions as a chiral auxiliary.[2] This involves temporarily introducing the chiral tartrate derivative into a non-chiral substrate, which then sterically directs subsequent chemical transformations to favor the formation of one enantiomer over the other. After the desired stereocenter is created, the chiral auxiliary is cleaved and can often be recovered for reuse.
The Principle of Chiral Resolution
Racemic mixtures, which contain equal amounts of two enantiomers, are common products of synthetic reactions. This compound can be used to separate these enantiomers through a process called chiral resolution. This is achieved by reacting the racemic mixture with the enantiomerically pure tartrate derivative to form a mixture of diastereomers. Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility, boiling point) and can therefore be separated by conventional laboratory techniques such as crystallization or chromatography. Once separated, the desired enantiomer can be recovered by cleaving the chiral auxiliary.
Applications in the Synthesis of Bioactive Molecules
The utility of tartaric acid and its derivatives, including this compound, is well-documented in the synthesis of a wide array of bioactive molecules. These synthons provide a reliable method for establishing two stereocenters in a target molecule.[1]
Synthesis of (+)-Muricatacin
(+)-Muricatacin is a natural product that has demonstrated cytotoxicity against various tumor cell lines. Its synthesis can be initiated from diethyl-L-tartrate, a related tartrate ester, showcasing the utility of this chiral pool starting material.[1]
Synthesis of (+)-Boronolide
(+)-Boronolide, a natural product effective against malaria, has been synthesized starting from diethyl-D-tartrate.[1] This highlights how both enantiomers of tartaric acid derivatives can be employed to access different chiral molecules.
Precursor to Polyhydroxylated Indolizidines
Derivatives of L-tartrate can serve as precursors for compounds featuring a 1,2-trans-dihydroxylation pattern, such as in the synthesis of (+)- and (–)-lentiginosine.[1] These polyhydroxylated indolizidines are known as specific glycosidase inhibitors, with some exhibiting anti-HIV properties.[1]
Experimental Protocol: Chiral Resolution of a Racemic Amine
The following is a generalized, step-by-step protocol for the chiral resolution of a racemic amine using this compound. This protocol should be adapted based on the specific properties of the amine.
Materials
-
Racemic amine
-
This compound
-
Anhydrous solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Recrystallization solvent(s)
-
Rotary evaporator
-
Analytical instrumentation for determining enantiomeric excess (e.g., chiral HPLC or NMR with a chiral shift reagent)
Procedure
-
Salt Formation:
-
Dissolve one equivalent of the racemic amine in a minimal amount of the chosen anhydrous solvent in a round-bottom flask.
-
In a separate flask, dissolve 0.5 equivalents of this compound in the same solvent.
-
Slowly add the tartrate solution to the amine solution with stirring.
-
If no precipitate forms, gently heat the mixture to reflux for 1-2 hours, then allow it to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystalline diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any soluble impurities.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the salt from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility of the diastereomeric salts and may require some experimentation.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base (e.g., aqueous NaOH or Na2CO3) to deprotonate the amine, making it insoluble in water.
-
Extract the free amine into an organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and remove the solvent under reduced pressure.
-
-
Determination of Enantiomeric Excess:
-
Analyze the recovered amine using chiral HPLC or NMR spectroscopy with a chiral shift reagent to determine the enantiomeric excess (e.e.).
-
Sources
Spectroscopic Data of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, a derivative of L-tartaric acid. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who utilize spectroscopic techniques for structural elucidation and quality control. Herein, we present a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and expert interpretation.
Introduction
This compound, also known as Dibenzyl L-tartrate, is a chiral compound frequently employed in asymmetric synthesis and as a resolving agent. Its rigid structure and well-defined stereochemistry make it a valuable building block in the synthesis of complex molecules. Accurate and thorough spectroscopic characterization is paramount for ensuring its purity, identity, and suitability for these applications. This guide will delve into the key spectroscopic features of this molecule, providing a robust reference for its analysis.
Molecular Structure and Key Spectroscopic Features
The structure of this compound features a central four-carbon chain with hydroxyl groups at the C2 and C3 positions and two benzyl ester functionalities. This arrangement gives rise to characteristic signals in various spectroscopic analyses.
Figure 2: Workflow for NMR sample preparation and data acquisition.
¹H NMR Data
The ¹H NMR spectrum of this compound in DMSO-d6 exhibits distinct signals corresponding to the aromatic, benzylic, methine, and hydroxyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | multiplet | 10H | Aromatic protons (C₆H₅) |
| ~5.15 | singlet | 4H | Benzylic protons (OCH₂) |
| ~4.50 | singlet | 2H | Methine protons (CH-OH) |
| ~3.50 | broad singlet | 2H | Hydroxyl protons (OH) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
The aromatic protons appear as a complex multiplet around 7.35 ppm. The four benzylic protons of the two benzyl groups are equivalent and appear as a sharp singlet at approximately 5.15 ppm. The two methine protons on the succinate backbone are also equivalent due to the C₂ symmetry of the molecule and resonate as a singlet around 4.50 ppm. The hydroxyl protons typically appear as a broad singlet, and their chemical shift can be variable depending on factors like temperature and concentration.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carbonyl carbon (C=O) |
| ~136 | Aromatic quaternary carbon (C-CH₂) |
| ~128.5 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~127.8 | Aromatic CH |
| ~72 | Methine carbon (CH-OH) |
| ~66 | Benzylic carbon (OCH₂) |
Note: The chemical shifts are approximate and based on typical values for similar functional groups.
The carbonyl carbons of the ester groups are the most deshielded, appearing around 170 ppm. The aromatic carbons resonate in the 127-136 ppm region. The methine carbons attached to the hydroxyl groups appear at approximately 72 ppm, and the benzylic carbons are observed around 66 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the hydroxyl, carbonyl, and aromatic moieties.
Experimental Protocol: FT-IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Figure 3: Workflow for ATR-FTIR sample preparation and data acquisition.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (hydroxyl) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1735 | Strong, Sharp | C=O stretch (ester) |
| ~1600, ~1495 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O stretch (hydroxyl) |
The presence of a strong, broad band in the 3500-3200 cm⁻¹ region is a clear indication of the hydroxyl groups. A strong, sharp absorption around 1735 cm⁻¹ is characteristic of the ester carbonyl stretch. The aromatic C-H and C=C stretching vibrations will be present in their respective regions. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the C-O stretching vibrations of the ester and hydroxyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique suitable for polar, thermally labile molecules like this compound.
Figure 4: Workflow for ESI-MS sample preparation and data acquisition.
Mass Spectrometry Data
The mass spectrum of this compound will show a molecular ion peak and characteristic fragment ions. The molecular weight of C₁₈H₁₈O₆ is 330.33 g/mol .
| m/z | Ion |
| 331.1 | [M+H]⁺ |
| 353.1 | [M+Na]⁺ |
| 240.1 | [M - C₇H₇O]⁺ |
| 181.0 | [M - C₇H₇O - C₂H₂O₂]⁺ |
| 108.1 | [C₇H₈O]⁺ |
| 91.1 | [C₇H₇]⁺ (Tropylium ion) |
Under ESI conditions, the protonated molecule [M+H]⁺ at m/z 331.1 and the sodium adduct [M+Na]⁺ at m/z 353.1 are expected to be observed. A common fragmentation pathway for benzyl esters is the cleavage of the benzyl group. The base peak in the spectrum is often the tropylium ion at m/z 91, which is formed by the rearrangement of the benzyl cation. Other significant fragments can arise from the loss of neutral molecules from the tartrate backbone.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and reliable reference for the characterization of this compound. The combination of NMR, IR, and MS analyses allows for unambiguous identification and purity assessment of this important chiral building block. The detailed experimental protocols and data interpretations herein are intended to support researchers in their synthetic and analytical endeavors.
References
An In-depth Technical Guide to the Crystal Structure Analysis of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
Introduction: The Significance of Tartaric Acid Derivatives
Tartaric acid and its derivatives are of paramount importance in the fields of stereochemistry and pharmaceutical sciences. Their inherent chirality makes them invaluable as chiral building blocks and resolving agents in asymmetric synthesis.[1][2] The specific stereoisomer, (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, also known as Dibenzyl L-Tartrate, is a C2-symmetric molecule whose three-dimensional structure dictates its function in these applications. A detailed understanding of its crystal structure is crucial for elucidating mechanisms of chiral recognition and for designing novel materials with tailored properties.
Part 1: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
A common synthetic route involves the esterification of L-(+)-tartaric acid with benzyl alcohol.[3] This reaction is typically acid-catalyzed and driven to completion by the removal of water.
Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-(+)-tartaric acid, a 2.5 molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene.
-
Reflux: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography.
-
Workup: Upon completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Growing Single Crystals
The formation of a well-ordered single crystal is the most critical and often the most challenging step.
Experimental Protocol: Crystallization
-
Solvent Selection: Screen a variety of solvents and solvent systems to determine the optimal conditions for crystal growth. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, ethanol) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: In a sealed container, place a vial containing a concentrated solution of the compound and a larger volume of a less polar "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
The Workflow of a Single-Crystal X-ray Diffraction Experiment
Sources
A Guide to (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate: A Cornerstone Chiral Building Block in Asymmetric Synthesis
Abstract
(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, a derivative of naturally abundant L-(+)-tartaric acid, stands as a pivotal C2-symmetric chiral building block in modern organic synthesis. Its rigid stereochemical framework, coupled with the versatile benzyl protecting groups, provides chemists with a reliable and cost-effective tool for the unambiguous installation of two adjacent stereocenters. This technical guide delves into the synthesis, key physicochemical properties, and diverse synthetic applications of this synthon. We will explore its role as a precursor to chiral ligands, complex heterocyclic scaffolds, and acyclic 1,2-diol containing bioactive molecules, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: Harnessing the Chiral Pool
The principle of utilizing readily available, enantiomerically pure natural products as starting materials—the "chiral pool" approach—is a cornerstone of efficient asymmetric synthesis.[1][2] Among these natural synthons, tartaric acid is preeminent due to its low cost, availability in both enantiomeric forms (L-(+) and D-(-)), and its C2-symmetric 1,2-diol and dicarboxylic acid functionalities.[1][3] These features make it an exceptionally versatile template for constructing complex chiral molecules.[2]
This compound, derived from L-(+)-tartaric acid, enhances this inherent utility by protecting the carboxylic acid groups as benzyl esters.[4] This strategic choice offers several distinct advantages:
-
Stability: Benzyl esters are stable to a wide range of reaction conditions, including mildly acidic or basic media and many organometallic reagents.[5]
-
Orthogonality: They can be cleaved under neutral conditions via hydrogenolysis (e.g., H₂, Pd/C), which are orthogonal to the removal conditions for many other common protecting groups, such as acid-labile silyl ethers or base-labile acyl groups.[6][7] This allows for selective deprotection in complex, multi-step syntheses.[7]
-
UV-Activity: The benzyl groups introduce a chromophore, simplifying reaction monitoring by Thin Layer Chromatography (TLC) and purification by column chromatography.
This guide will illuminate the pathways by which this specific tartrate derivative is leveraged to achieve stereochemical control in the synthesis of high-value molecules.
Physicochemical and Structural Data
A thorough understanding of a starting material's properties is fundamental to its successful application in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | Dibenzyl (2R,3R)-2,3-dihydroxybutanedioate | [4] |
| Synonyms | Dibenzyl L-tartrate, L-Tartaric Acid Dibenzyl Ester, (+)-Dibenzyl L-tartrate | [4][8] |
| CAS Number | 622-00-4 | [4] |
| Molecular Formula | C₁₈H₁₈O₆ | [4] |
| Molecular Weight | 330.33 g/mol | [4][9] |
| Appearance | White to off-white powder | [9] |
| Melting Point | 66-70 °C | [9] |
| Optical Rotation [α]²⁰/D | +12.5±1° (c = 1.1% in acetone) | [9] |
Synthesis of the Starting Material
The accessibility of this compound is rooted in straightforward esterification of L-(+)-tartaric acid. The general workflow involves the reaction of tartaric acid with benzyl alcohol, typically under acidic catalysis to facilitate the Fischer esterification.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol 1: Preparation of this compound
This protocol describes a standard laboratory-scale synthesis from L-(+)-tartaric acid.
Materials:
-
L-(+)-Tartaric acid (1.0 eq)
-
Benzyl alcohol (≥ 2.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 - 0.1 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-(+)-tartaric acid, benzyl alcohol, p-TsOH·H₂O, and toluene.
-
Heat the mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC until the tartaric acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
Core Synthetic Applications
The synthetic utility of this compound stems from its C2-symmetric diol core, which can be manipulated or used as a rigid scaffold to direct stereochemistry.
Caption: Key synthetic pathways originating from the title compound.
Precursor to C2-Symmetric Chiral Ligands
The C2 symmetry of the tartrate backbone is ideal for the synthesis of chiral ligands used in asymmetric catalysis.[3] The diol can be converted into a more complex backbone, such as a 1,4-dioxane, which then serves as a rigid scaffold for phosphine or other coordinating groups.[10][11] These ligands have proven highly effective in reactions like asymmetric hydrogenation, furnishing products with excellent enantioselectivity.[10]
Synthesis of Chiral Heterocycles
This compound is a valuable precursor for chiral oxygen-containing heterocycles. For instance, chiral 1,4-dioxane moieties, which can act as sugar analogs in nucleotide synthesis, can be constructed from tartrate esters.[12] The defined stereochemistry of the starting diol is directly transferred to the final heterocyclic product, avoiding the need for chiral resolution or asymmetric synthesis at a later stage.
Functional Group Interconversion
The vicinal diol is a versatile functional handle for numerous transformations.
-
Protection: The diols can be protected, for example as an acetonide, to allow for selective manipulation of the benzyl ester groups.[13]
-
Conversion to Aziridines: The diol can be converted into a cyclic sulfate or related species, followed by nucleophilic ring-opening with an azide and subsequent reduction to form chiral aziridine-2,3-dicarboxylates, which are valuable intermediates.
-
Olefination: Conversion of the diol to a cyclic thionocarbonate followed by treatment with a phosphite (Corey-Winter olefination) can yield the corresponding alkene, providing access to unsaturated systems while retaining stereochemical information.
Strategic Considerations and Advanced Protocols
The choice to use this compound is a strategic one, balancing its benefits against the requirements of the overall synthetic plan.
Protecting Group Strategy
The primary consideration is the compatibility of the deprotection conditions with other functional groups in the molecule.
| Protecting Group | Typical Cleavage Conditions | Orthogonality Consideration | Reference(s) |
| Benzyl (Bn) Ester | H₂, Pd/C (Hydrogenolysis) | Orthogonal to acid/base labile groups (e.g., Boc, Ac, TBDMS). Sensitive to other reducible groups (alkenes, alkynes). | [5] |
| t-Butyl (tBu) Ester | Strong Acid (e.g., TFA, HCl) | Orthogonal to hydrogenolysis and base-labile groups. | [6] |
| Methyl/Ethyl Ester | Base Hydrolysis (e.g., LiOH, NaOH) | Orthogonal to acid-labile and hydrogenolysis-sensitive groups. Risks epimerization at α-carbons. | [5] |
| Silyl (e.g., TBDMS) Ether | Fluoride Source (e.g., TBAF) or Acid (e.g., CSA, p-TsOH) | Orthogonal to esters. Used for protecting hydroxyl groups, not carboxylic acids directly. | [7] |
Experimental Protocol 2: Acetonide Protection of the Diol
This protocol allows for the masking of the diol functionality, enabling selective reactions at the ester positions.
Materials:
-
This compound (1.0 eq)
-
2,2-Dimethoxypropane (DMP) (1.5 - 2.0 eq) or Acetone
-
Pyridinium p-toluenesulfonate (PPTS) or p-TsOH·H₂O (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound in anhydrous DCM or THF under an inert atmosphere.
-
Add 2,2-dimethoxypropane and the acid catalyst (e.g., PPTS).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench by adding a few drops of triethylamine.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting dibenzyl (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate can often be used in the next step without further purification.
Conclusion
This compound is more than just a protected derivative of tartaric acid; it is a meticulously designed chiral building block that offers a reliable and versatile entry point into complex molecular architectures. Its C2-symmetric core provides a robust platform for stereocontrol, while the benzyl protecting groups afford strategic flexibility crucial for multi-step synthesis. For researchers in drug discovery and process development, a deep understanding of this synthon's properties and applications is an invaluable asset, enabling the efficient and stereoselective construction of the next generation of chiral molecules.
References
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Hassan, A. E. A., & Shaw, G. (2008). Synthesis of Optically Active 1,4-Dioxane Nucleotide Analogs. Synthetic Communications, 38(23), 4114-4122. [Link]
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Zhang, Z., & Zhang, X. (2002). Chiral C(2)-symmetric ligands with 1,4-dioxane backbone derived from tartrates: syntheses and applications in asymmetric hydrogenation. The Journal of Organic Chemistry, 67(22), 7618-7623. [Link]
-
Zhang, Z., & Zhang, X. (2002). Chiral C2-Symmetric Ligands with 1,4-Dioxane Backbone Derived from Tartrates: Syntheses and Applications in Asymmetric Hydrogenation. The Journal of Organic Chemistry, 67(22), 7618-7623. [Link]
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Kumbhar, A. S. (2020). Chapter 4: Synthesis and applications of tartaric acid in asymmetric catalysis. In Synthetic Methods and Applications of Heterocyclic Compounds in Medicinal and Organic Chemistry (pp. 31). Deep Science Publishing. [Link]
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Sun, Z., Liu, Y., & Zheng, P. (2019). Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives. Molecules, 24(5), 933. [Link]
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Sobiecka, A., et al. (2017). Tartaric Acid and its Derivatives. Part 17. Synthesis and Applications of Tartrates. ResearchGate. [Link]
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Kovács, L. (2005). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis, 2(1), 69-98. [Link]
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Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical resolution with (+)-tartaric acid. [Diagram]. Retrieved from [Link]
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ResearchGate. (2022). APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. [Link]
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ResearchGate. (2015). What is the simplest method for acetonide protection of L-tartaric acid without using of any azeotropic distillation setup?. [Link]
-
PubMed. (2012). Synthesis and characterization of some new C2 symmetric chiral bisamide ligands derived from chiral Feist's acid. [Link]
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Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
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LinkedIn. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
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ACS Omega. (2017). Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
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(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate CAS number and identifiers
An In-Depth Technical Guide to (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate: A Cornerstone Chiral Auxiliary in Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of this compound, a pivotal chiral auxiliary in modern synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core identifiers, physicochemical properties, a detailed synthesis protocol, and its critical application in the asymmetric synthesis of pharmaceutical intermediates, supported by field-proven insights and authoritative references.
Core Compound Identification and Properties
This compound, commonly known in the field as Dibenzyl L-Tartrate, is a derivative of naturally occurring L-tartaric acid. Its C2 symmetry and readily available chiral backbone make it an invaluable tool for inducing stereoselectivity in a variety of chemical transformations.
Chemical Identifiers
A precise understanding of a compound's identifiers is critical for sourcing, regulatory compliance, and unambiguous scientific communication.
| Identifier | Value |
| CAS Number | 622-00-4[1] |
| Additional CAS | 4079-56-5[1] |
| IUPAC Name | dibenzyl (2R,3R)-2,3-dihydroxybutanedioate[1] |
| Synonyms | Dibenzyl L-Tartrate, L-Tartaric Acid Dibenzyl Ester, (+)-Dibenzyl L-tartrate[1] |
| Molecular Formula | C₁₈H₁₈O₆[1] |
| InChI | InChI=1S/C18H18O6/c19-15(17(21)23-11-13-7-3-1-4-8-13)16(20)18(22)24-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m1/s1[1] |
| InChIKey | LCKIPSGLXMCAOF-HZPDHXFCSA-N[1] |
| SMILES | C1=CC=C(C=C1)COC(=O)OCC2=CC=CC=C2)O)O[1] |
Note: The enantiomer, (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate (Dibenzyl D-Tartrate), is identified by CAS Number 4136-22-5.[2]
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of a chiral auxiliary are fundamental to its application, informing reaction setup, monitoring, and purification.
| Property | Value | Source |
| Molecular Weight | 330.3 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | --- |
| Melting Point | 68 °C | TCI Chemicals |
| Specific Optical Rotation | -13° (c=1, Acetone) | TCI Chemicals |
| Solubility | Soluble in DMSO, methanol, ethyl acetate; insoluble in water. | --- |
Spectroscopic Analysis:
-
¹H NMR Spectrum: A proton NMR spectrum is available for Dibenzyl L-Tartrate, confirming its structure.[1]
-
¹³C NMR Spectrum: While a publicly available, verified ¹³C NMR spectrum is not readily accessible at the time of this writing, theoretical calculations and comparison with similar structures can provide expected chemical shift ranges. Key signals would include those for the carbonyl carbons, the hydroxyl-bearing methine carbons, the methylene carbons of the benzyl groups, and the aromatic carbons.
Synthesis Protocol: From Chiral Pool to High-Value Auxiliary
The synthesis of this compound leverages the inexpensive and readily available chiral pool starting material, L-tartaric acid. The following protocol describes a standard laboratory-scale preparation.
Causality of Experimental Choices:
-
Starting Material: L-tartaric acid is chosen for its natural abundance, high enantiopurity, and the presence of multiple functional groups that can be selectively manipulated.
-
Benzylation: The hydroxyl and carboxylic acid groups are protected as benzyl esters. Benzyl groups are selected for their relative stability under a range of reaction conditions and their susceptibility to removal via catalytic hydrogenation, which is a mild and efficient deprotection strategy.
-
Purification: Recrystallization is a cost-effective and scalable method for obtaining high-purity crystalline solids, which is essential for a reagent used in stereoselective synthesis where impurities can negatively impact catalytic activity and selectivity.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add L-tartaric acid (1 equivalent), benzyl alcohol (2.2 equivalents), a catalytic amount of p-toluenesulfonic acid (0.05 equivalents), and toluene (to achieve a ~0.5 M concentration of tartaric acid).
-
Reaction: Heat the mixture to reflux. The azeotropic removal of water via the Dean-Stark trap drives the esterification to completion.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting tartaric acid is fully consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude ester by recrystallization from a suitable solvent system, such as ethyl ether/petroleum ether, to afford this compound as a white crystalline solid.[3]
Application in Asymmetric Synthesis: The Gateway to Chiral Aziridines
A primary application of tartrate-derived chiral auxiliaries is in the synthesis of enantiomerically pure compounds. A key example is their use in the asymmetric synthesis of chiral aziridines.
Trustworthiness and Self-Validation: Aziridines are highly valuable, strained three-membered nitrogen-containing heterocycles that serve as versatile intermediates for the synthesis of chiral amines, amino alcohols, and other complex nitrogenous compounds found in many pharmaceuticals. The stereochemical integrity of the final product is directly dependent on the efficiency of the chiral auxiliary in the key aziridination step. The high diastereomeric and enantiomeric excesses typically achieved in these reactions serve as an internal validation of the protocol's effectiveness.
Rationale for Use in Asymmetric Aziridination
The dihydroxysuccinate backbone, when derivatized and incorporated into a reagent, creates a rigid chiral environment. This steric and electronic scaffolding forces incoming reagents to approach from a specific face, leading to the preferential formation of one stereoisomer over the other. In the context of aziridination, a tartrate-derived chiral auxiliary can be used to direct the addition of a nitrene or its equivalent to an imine, establishing the stereochemistry of the resulting aziridine ring.
Generalized Reaction Scheme and Workflow
The synthesis of chiral aziridines can be achieved via the reaction of an imine with a diazo compound, catalyzed by a chiral Lewis acid complex, or by using a chiral auxiliary attached to one of the reactants. The tartrate moiety provides a powerful stereo-directing element in such transformations.
Caption: Logical workflow for tartrate-mediated asymmetric aziridination.
This asymmetric aziridination yields highly valuable, enantiomerically enriched aziridine-2-carboxylates, which are precursors to a wide range of chiral building blocks for drug development.[4][5] The predictable stereochemical outcome and high yields make this a trusted method in medicinal chemistry.
Conclusion
This compound stands as a testament to the power of chiral pool synthesis. Its straightforward preparation from an inexpensive natural product, combined with its robust performance as a chiral auxiliary, secures its place as a vital tool for researchers and professionals dedicated to the art and science of asymmetric synthesis. The ability to reliably introduce chirality, particularly in the formation of versatile intermediates like aziridines, underscores its enduring value in the complex journey of drug discovery and development.
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Antilla, J. C., & Wulff, W. D. (2011). Catalytic asymmetric synthesis of trisubstituted aziridines. Journal of the American Chemical Society, 133(38), 15034–15037. [Link]
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(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate literature review
An In-Depth Technical Guide to (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
Introduction: A Cornerstone of Asymmetric Synthesis
This compound, commonly known as Dibenzyl L-tartrate, stands as a pivotal chiral building block in the landscape of modern organic chemistry. Derived from the naturally abundant and enantiopure L-tartaric acid, this C₂-symmetric diol is more than a simple diester; it is a meticulously designed tool for imparting chirality in synthetic transformations. Its rigid backbone, endowed with two stereogenic centers, and the strategic placement of hydroxyl and bulky ester functionalities, make it an exemplary chiral auxiliary and ligand. This guide provides an in-depth exploration of its synthesis, properties, and critical applications for researchers, scientists, and professionals in drug development, emphasizing the causal relationships behind its synthetic utility and analytical validation.
Physicochemical Properties and Characterization
The identity and purity of this compound are established through a combination of physical and spectroscopic methods. Its properties are well-documented, providing a reliable standard for laboratory use.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | dibenzyl (2R,3R)-2,3-dihydroxybutanedioate | PubChem[1] |
| Synonyms | Dibenzyl L-Tartrate, L-Tartaric Acid Dibenzyl Ester | PubChem[1] |
| Molecular Formula | C₁₈H₁₈O₆ | PubChem[1] |
| Molecular Weight | 330.33 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline powder | Kaival Chemicals[2] |
| Melting Point | 66-70 °C | Sigma-Aldrich,[3] Kaival Chemicals[2] |
| CAS Number | 622-00-4 | PubChem[1] |
| InChI Key | LCKIPSGLXMCAOF-HZPDHXFCSA-N | PubChem[1] |
Spectroscopic Signature:
-
Infrared (IR) Spectroscopy: Key stretches would include a broad O-H band (around 3300-3500 cm⁻¹), a sharp C=O stretch for the ester (around 1735 cm⁻¹), and C-O stretches, in addition to the characteristic aromatic C-H and C=C signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact mass of 330.1103 Da.[1]
Synthesis: A Classic Approach to a Chiral Workhorse
The most common and industrially scalable synthesis of this compound is the direct esterification of L-tartaric acid with benzyl alcohol. The Fischer-Speier esterification, an acid-catalyzed equilibrium-driven process, is the method of choice.[4][5][6]
Causality in Experimental Design:
The success of this synthesis hinges on effectively shifting the reaction equilibrium towards the product.
-
Acid Catalyst: A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid.[4][5] This protonation renders the carbonyl carbon significantly more electrophilic, facilitating nucleophilic attack by the weakly nucleophilic benzyl alcohol.
-
Water Removal: The reaction produces two equivalents of water. According to Le Châtelier's principle, the removal of this water is crucial to drive the reaction to completion.[6] This is elegantly achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like benzene or toluene, which forms a low-boiling azeotrope with water.[7]
-
Purification: The crude product is typically purified by recrystallization. The choice of solvent system (e.g., ethyl acetate/hexane) is critical to selectively crystallize the desired dibenzyl ester, leaving behind unreacted starting materials and mono-ester byproducts.[7]
Detailed Experimental Protocol: Fischer-Speier Esterification[7]
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer. Ensure the system is under an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: To the flask, add L-tartaric acid (1.0 eq), benzyl alcohol (~2.0 eq), p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (sufficient to fill the flask and Dean-Stark trap).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected and no more water is evolved (typically 18-24 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of NaHCO₃ (to neutralize the acid catalyst), water, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent system, such as ethyl acetate/n-hexane, to afford this compound as a colorless, crystalline solid.
Caption: Mechanism of the Sharpless Asymmetric Epoxidation using a tartrate ligand.
Further Applications: Crystal Engineering and Resolution
Beyond catalysis, the inherent chirality and hydrogen-bonding capabilities of this compound make it a valuable component in materials science and separation technologies.
-
Crystal Engineering: The molecule possesses both hydrogen-bond donors (the hydroxyl groups) and acceptors (the carbonyl oxygens). This allows it to form robust, predictable supramolecular synthons, which are reliable patterns of intermolecular interactions. [8]By co-crystallizing with other molecules, particularly active pharmaceutical ingredients (APIs), it can be used to form new solid-state forms (cocrystals) with modified physicochemical properties like solubility and stability. [8][9]* Chiral Resolution: As a derivative of tartaric acid, a classic resolving agent, dibenzyl tartrate and its acylated analogues are used in diastereomeric salt formation to resolve racemic mixtures, particularly amines. [2][10]The principle involves reacting the racemic mixture with the enantiopure tartrate derivative to form two diastereomeric salts. These diastereomers have different physical properties (e.g., solubility), allowing them to be separated by fractional crystallization.
Structural Validation: The Gold Standard of X-ray Crystallography
For a molecule whose function is so intimately tied to its three-dimensional structure, unambiguous structural determination is paramount. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose. [11][12]While a published crystal structure for the title compound was not identified in the literature search, an SCXRD analysis would provide:
-
Absolute Stereochemistry: Unequivocal confirmation of the (2R,3R) configuration.
-
Molecular Conformation: Precise bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the molecule in the solid state.
-
Supramolecular Assembly: A detailed map of the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. [13][14] This level of detail is crucial for rational catalyst design, understanding mechanisms of stereoselection, and for the intentional design of cocrystals in pharmaceutical development. [12]
Conclusion
This compound is a testament to the power of harnessing nature's chiral pool. Its straightforward synthesis from L-tartaric acid provides access to a versatile and powerful tool for asymmetric synthesis. Its role as a ligand in the Sharpless epoxidation exemplifies its ability to induce high levels of stereocontrol, a critical requirement in the synthesis of complex, biologically active molecules. Furthermore, its well-defined structural features open avenues in crystal engineering and chiral resolution. For researchers in drug discovery and process development, a thorough understanding of this reagent's synthesis, properties, and mechanistic behavior is essential for its effective and innovative application.
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Slideshare. (2023). Katsuki Sharpless Asymmetric Epoxidation and its Synthetic Applications. [Link]
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Organic Syntheses. (n.d.). Diethyl Tartrate. [Link]
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American Chemical Society. (2021). Crystallization-Based Resolution Process for the 2,3-Dibenzoyl-d/l-tartrate Salts of d-/l-Serine Benzyl Ester. Crystal Growth & Design. [Link]
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Research Scientific. (+)-DIBENZYL-L-TARTRATE. [Link]
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PubMed. (1999). Catalytic asymmetric dihydroxylation of alkenes induced by polymeric chiral ligands. [Link]
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Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]
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Royal Society of Chemistry. (2023). Crystal engineering considerations for pharmaceutical co-crystals. CrystEngComm. [Link]
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PubMed. (2022). Crystal Engineering of Pharmaceutical Cocrystals in the Discovery and Development of Improved Drugs. [Link]
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PubMed Central. (2022). Conformational enantiodiscrimination for asymmetric construction of atropisomers. [Link]
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MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
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An In-Depth Technical Guide to (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate: From Foundational Discovery to Modern Applications
This guide provides a comprehensive overview of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, a pivotal chiral building block in modern organic synthesis. We will delve into the historical context of its discovery, rooted in the very origins of stereochemistry, explore its synthesis and purification, and discuss its contemporary applications in the fields of pharmaceutical development and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile molecule.
Introduction: A Legacy of Chirality
This compound, also known as Dibenzyl L-tartrate, is a diester derivative of L-tartaric acid. Its significance in synthetic chemistry is intrinsically linked to its parent molecule, tartaric acid, which was central to Louis Pasteur's groundbreaking work in the 19th century that established the principles of chirality and optical activity. The C2 symmetry of the tartaric acid backbone, with its two stereocenters, provides a powerful and readily available tool for asymmetric synthesis. The dibenzyl ester, with its bulky benzyl groups, offers unique solubility and reactivity profiles, making it a valuable chiral auxiliary and synthon.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and analysis.
| Property | Value | Reference |
| IUPAC Name | dibenzyl (2R,3R)-2,3-dihydroxybutanedioate | [1] |
| Synonyms | Dibenzyl L-tartrate, L-Tartaric acid dibenzyl ester, (+)-Dibenzyl L-tartrate | [1] |
| CAS Number | 622-00-4 | [1] |
| Molecular Formula | C₁₈H₁₈O₆ | [1] |
| Molecular Weight | 330.33 g/mol | |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 51-54 °C | |
| Optical Activity | [α]20/D +12.5±1°, c = 1.1% in acetone | |
| Solubility | Soluble in many organic solvents such as acetone and chloroform. |
The Genesis of a Chiral Workhorse: A Historical Perspective
The story of this compound does not begin with its own discovery, but with the foundational work on its parent acid.
The Pioneering Era of Tartaric Acid and Stereochemistry
The journey into the world of stereoisomers began with Jean-Baptiste Biot's observation in 1815 that solutions of certain organic compounds, including tartaric acid, could rotate the plane of polarized light. This phenomenon, known as optical activity, remained a mystery until 1848 when Louis Pasteur, through meticulous crystallographic studies, manually separated a racemic mixture of sodium ammonium tartrate into two enantiomeric crystal forms. He demonstrated that solutions of these separated crystals rotated polarized light in equal but opposite directions, laying the groundwork for the concept of molecular chirality.
Emergence of Tartrate Esters in Asymmetric Synthesis
The true potential of tartaric acid as a tool for asymmetric synthesis was unlocked in the 20th century. The development of methods to modify the carboxylic acid and hydroxyl functionalities of tartaric acid led to the creation of a vast library of chiral auxiliaries, ligands, and catalysts. The esterification of tartaric acid with various alcohols, including benzyl alcohol, was a logical progression, allowing for the fine-tuning of steric and electronic properties. While the exact first synthesis of this compound is not prominently documented in a single landmark publication, its preparation is a straightforward esterification that would have been accessible to organic chemists following the development of standard esterification techniques. Its use became more prevalent in the latter half of the 20th century with the increasing demand for enantiomerically pure compounds in the pharmaceutical industry.
Synthesis and Purification: A Practical Approach
The synthesis of this compound is typically achieved through the direct esterification of L-tartaric acid with benzyl alcohol. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity.
Reaction Mechanism and Rationale
The esterification of a carboxylic acid with an alcohol is a reversible reaction. To drive the equilibrium towards the product side, a catalyst is employed, and water, the byproduct, is typically removed. An acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Caption: Generalized mechanism for the acid-catalyzed esterification of L-tartaric acid.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
L-(+)-Tartaric acid (1.0 eq)
-
Benzyl alcohol (2.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-(+)-tartaric acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or solid.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield this compound as a white crystalline solid.[3]
Trustworthiness: A Self-Validating System through Characterization
The identity and purity of the synthesized this compound must be rigorously confirmed. This is achieved through a combination of spectroscopic and physical measurements.
Characterization Data:
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and methylene) and the methine and hydroxyl protons of the tartrate backbone. |
| ¹³C NMR | Resonances for the carbonyl carbons, the carbons of the tartrate backbone, and the carbons of the benzyl groups. |
| FT-IR | Characteristic absorptions for O-H stretching (hydroxyl groups), C=O stretching (ester carbonyl), and C-O stretching. |
| Melting Point | A sharp melting point in the range of 51-54 °C indicates high purity. |
| Optical Rotation | A specific rotation of approximately +12.5° (c=1.1 in acetone) confirms the (2R,3R) stereochemistry. |
Applications in Asymmetric Synthesis
The utility of this compound stems from its inherent chirality and the versatility of its ester and hydroxyl functionalities.
Chiral Auxiliary
The tartrate backbone can be used as a chiral template to control the stereochemical outcome of reactions at other parts of a molecule. The benzyl ester groups can be readily cleaved under various conditions to reveal the carboxylic acid functionalities after the desired transformation has been achieved.
Precursor to Chiral Ligands and Catalysts
The hydroxyl groups of this compound can be further functionalized to create a wide array of chiral ligands for asymmetric catalysis. These ligands can coordinate to metal centers, creating a chiral environment that influences the stereoselectivity of reactions such as hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.
Caption: Applications of this compound in asymmetric synthesis.
Conclusion
This compound is more than just a chemical compound; it is a testament to the enduring legacy of scientific discovery. From its conceptual origins in the pioneering work of Pasteur to its modern-day applications in the synthesis of life-saving drugs and advanced materials, this chiral molecule continues to be an indispensable tool for chemists. Its straightforward synthesis, well-defined stereochemistry, and versatile reactivity ensure its continued importance in the ever-evolving landscape of organic chemistry.
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Kuramoto, N. (1984). Carboxyl-containing polyesters and polyurethanes from dibenzyl L-tartrate. Journal of Applied Polymer Science, 29(3), 977–983. [Link]
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Sources
Methodological & Application
Application Notes & Protocols: (2R,3R)-Dibenzyl 2,3-Dihydroxysuccinate as a C₂-Symmetric Chiral Auxiliary in Asymmetric Synthesis
Abstract
In the landscape of modern synthetic chemistry, the precise construction of stereogenic centers is paramount, particularly in the fields of pharmaceutical and materials science. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol in chemical reactions.[1][2] This document provides a detailed technical guide on the application of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, also known as Dibenzyl L-tartrate, as a chiral auxiliary. Derived from L-tartaric acid, an inexpensive and readily available building block from the chiral pool, this C₂-symmetric diester offers a predictable and powerful tool for inducing chirality in a variety of transformations.[3][4] We will explore the mechanistic basis for its stereodirecting influence and provide detailed, field-tested protocols for its attachment to a prochiral substrate, its use in a diastereoselective Diels-Alder reaction, and its subsequent cleavage and recovery.
Introduction to this compound
This compound is a white, crystalline organic compound derived from the benzylation of the carboxylic acid groups of natural L-tartaric acid.[5] Its primary value in asymmetric synthesis stems from its well-defined C₂-symmetric scaffold. This symmetry simplifies the analysis of reaction transition states and often leads to the formation of a single, highly favored diastereomer. The two benzyl groups not only provide steric bulk to effectively shield one face of the attached substrate but also enhance the compound's solubility in common organic solvents.[5]
Key Advantages:
-
Chiral Pool Origin: Synthesized from inexpensive and enantiomerically pure L-tartaric acid.[4]
-
High Stereocontrol: The rigid, C₂-symmetric backbone provides a predictable chiral environment, leading to high diastereoselectivity in reactions such as alkylations, aldol additions, and cycloadditions.[6]
-
Recoverable and Reusable: The auxiliary can be cleaved from the product under relatively mild conditions and recovered for subsequent use, improving the overall economy of the synthesis.[1][3]
Physicochemical and Safety Data
| Property | Value | Reference |
| IUPAC Name | dibenzyl (2R,3R)-2,3-dihydroxybutanedioate | [7] |
| Synonyms | Dibenzyl L-Tartrate, (+)-Dibenzyl L-tartrate | [7] |
| CAS Number | 622-00-4, 4079-56-5 | [7] |
| Molecular Formula | C₁₈H₁₈O₆ | [7] |
| Molecular Weight | 330.33 g/mol | [5][7] |
| Appearance | White crystalline powder | [8][9] |
| Melting Point | 66-70 °C | [9] |
| Solubility | Good in acetone, chloroform, dichloromethane; limited in water | [5] |
| Storage | Store in a cool, dry place away from incompatible materials. | [9] |
| Safety | Wear appropriate PPE, including gloves and eye protection. | [9] |
Principle of Stereochemical Induction
The efficacy of a chiral auxiliary lies in its ability to temporarily impart its own chirality onto a prochiral substrate, directing the approach of incoming reagents. In the case of this compound, the auxiliary is typically attached to a substrate via its hydroxyl groups, forming a tartrate diamide or, more commonly, a derivative where the tartrate itself is part of the reacting molecule (e.g., a dienophile). The C₂-axis of symmetry and the bulky benzyl ester groups create a highly ordered and sterically hindered environment. This forces the reaction to proceed through a less sterically crowded transition state, resulting in the preferential formation of one diastereomer.
Application Protocol: Asymmetric Diels-Alder Reaction
This section details a representative protocol for using a tartrate-derived chiral auxiliary in an asymmetric Diels-Alder reaction. The strategy involves the preparation of a chiral dienophile from (2R,3R)-tartaric acid (the precursor to the dibenzyl ester) and its subsequent cycloaddition, followed by auxiliary removal. This protocol is based on well-established methodologies for tartrate-derived auxiliaries.[4][6]
Part A: Synthesis of the Chiral Acrylate Dienophile
Objective: To attach the chiral auxiliary to an acrylate moiety, creating a chiral dienophile. This protocol describes the reaction of the tartrate-derived chiral diol with acryloyl chloride.
Materials:
-
(2R,3R)-1,4-dimethoxy-1,4-dioxobutane-2,3-diyl diacrylate (synthesized from the corresponding tartrate)
-
Acryloyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (Argon or N₂), dissolve the chiral diol (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.5 eq) dropwise to the stirred solution.
-
Slowly add a solution of acryloyl chloride (2.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor reaction completion by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure chiral dienophile.
Part B: Diastereoselective Diels-Alder Cycloaddition
Objective: To perform a [4+2] cycloaddition between the chiral dienophile and a diene, such as cyclopentadiene, catalyzed by a Lewis acid.
Materials:
-
Chiral dienophile (from Part A)
-
Cyclopentadiene (freshly cracked, 3.0 eq)
-
Lewis Acid catalyst (e.g., TiCl₄, 1.1 eq, as a 1 M solution in DCM)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Under an inert atmosphere, dissolve the chiral dienophile (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the Lewis acid catalyst (e.g., TiCl₄ solution) dropwise. The solution will typically change color. Stir for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3-5 hours. Monitor the disappearance of the dienophile by TLC.
-
Carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio. Purify by flash chromatography to isolate the major diastereomer.
Part C: Cleavage and Isolation of the Enantioenriched Product
Objective: To remove the chiral auxiliary via reductive cleavage to yield the chiral product (a diol) and recover the auxiliary.
Materials:
-
Diels-Alder adduct (from Part B)
-
Lithium aluminum hydride (LiAlH₄, 4.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
1 M aqueous HCl
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate)
Procedure:
-
Under an inert atmosphere, suspend LiAlH₄ (4.0 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of the purified Diels-Alder adduct (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture back to 0 °C and quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 1 hour. Alternatively, add saturated Rochelle's salt solution and stir until the layers become clear.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with Et₂O or ethyl acetate.
-
Combine the filtrates, dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the desired chiral diol and the recovered chiral auxiliary fragment by flash column chromatography.
Expected Results & Troubleshooting
The application of tartrate-derived auxiliaries in Diels-Alder reactions is known to produce high levels of diastereoselectivity. The following table provides expected outcomes based on literature precedents for similar systems.
| Parameter | Expected Outcome | Analysis Method |
| Yield (Cycloaddition) | 75-90% | Isolated Yield |
| Diastereomeric Ratio | >95:5 | ¹H NMR of crude product |
| Yield (Cleavage) | 80-95% | Isolated Yield |
| Enantiomeric Excess (ee) | >98% | Chiral HPLC or GC |
| Auxiliary Recovery | >85% | Isolated Yield |
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Part B | Inactive Lewis acid; wet reagents/glassware; insufficient reaction time. | Use a fresh bottle or freshly titrated solution of the Lewis acid. Ensure all glassware and solvents are rigorously dried. Increase reaction time or allow to warm slightly (e.g., to -40 °C). |
| Low Diastereoselectivity | Reaction temperature too high; incorrect Lewis acid. | Maintain strict temperature control at -78 °C. Screen other Lewis acids (e.g., SnCl₄, Et₂AlCl), as the choice can influence selectivity. |
| Incomplete Cleavage | Insufficient reducing agent; inactive LiAlH₄. | Increase the equivalents of LiAlH₄. Use a fresh, unopened container of LiAlH₄. |
| Difficult Purification | Co-elution of product and auxiliary. | Optimize the solvent system for column chromatography. Consider derivatizing the product or auxiliary to alter polarity before separation. |
Detailed Experimental Workflow
The following diagram provides a comprehensive overview of the entire experimental process, from starting materials to final analysis.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (2S,3S)-Dibenzyl 2,3-Dihydroxysuccinate | High-Purity Chiral Building Block for Pharmaceutical Synthesis.
- Smolecule. (n.d.). Buy (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate | 4136-22-5.
- PubChem. (n.d.). This compound | C18H18O6 | CID 7020934.
- Sigma-Aldrich. (n.d.). (-)-Dibenzyl D-tartrate.
- BenchChem. (2025). Monoethyl Tartrate: A Versatile Chiral Auxiliary in Asymmetric Organic Synthesis.
- BenchChem. (2025). The Chiral Architects: A Technical Guide to the Historical Development of Dialkyl Tartrates in Synthesis.
- Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
-
Kocienski, P. J. (2000). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Chemistry, 4(4), 337-360. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Induction.
- BenchChem. (2025). Technical Support Center: Synthesis of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate.
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- 1. Chiral Auxiliaries [sigmaaldrich.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate | 4136-22-5 [smolecule.com]
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Applications of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate in Catalysis: A Guide for Researchers
Prepared by: Google's Gemini
Introduction
(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, a derivative of naturally occurring L-tartaric acid, is a versatile and powerful tool in the field of asymmetric catalysis.[1] Its rigid C₂-symmetric backbone and readily modifiable hydroxyl and carboxyl groups make it an excellent chiral scaffold for the synthesis of ligands and chiral auxiliaries. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers, scientists, and professionals in drug development. The ability to temporarily attach this chiral molecule allows for the control of stereochemical outcomes in reactions, a critical aspect in the synthesis of enantiomerically pure compounds.
Core Concepts in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single enantiomers of chiral molecules, which is of paramount importance in the pharmaceutical and agrochemical industries. The principle lies in the use of a chiral catalyst to create a diastereomeric transition state with the substrate, leading to the preferential formation of one enantiomer over the other.
This compound and other tartaric acid derivatives serve two primary roles in this context:
-
Chiral Ligands: The diol functionality can be used to synthesize more complex ligands, such as diphosphines (e.g., TADDOL derivatives), which can then coordinate with a metal center (e.g., titanium, rhodium, ruthenium) to form a chiral catalyst.[2] These catalysts are effective in a range of transformations including hydrogenations, epoxidations, and Diels-Alder reactions.[1]
-
Chiral Auxiliaries: The molecule itself can be temporarily attached to a substrate, directing the stereochemical course of a subsequent reaction.[3] After the desired transformation, the auxiliary is cleaved and can often be recovered.
Applications in Asymmetric Synthesis
Derivatives of this compound have been successfully employed in a variety of asymmetric transformations. The choice of application often depends on the specific ligand or auxiliary synthesized from the tartrate scaffold.
| Asymmetric Reaction | Catalyst/Ligand Type | Typical Substrate | Enantiomeric Excess (ee) |
| Sharpless Asymmetric Dihydroxylation | OsO₄ with chiral ligands derived from dihydroquinidine and dihydroquinine | Alkenes | >95% |
| Asymmetric Epoxidation | Ti(OiPr)₄ with diethyl tartrate | Allylic alcohols | >90% |
| Asymmetric Aldol Reaction | Chiral titanium enolates derived from thiazolidinone auxiliaries | Aldehydes and ketones | >90% diastereoselectivity |
| Asymmetric Sulfoxidation | Ti(IV) complexes with tartrate ligands | Prochiral sulfides | 78–95% |
Case Study: Asymmetric Sulfoxidation
The enantioselective oxidation of sulfides to sulfoxides is a critical transformation, as chiral sulfoxides are important building blocks in organic synthesis and are found in several pharmaceuticals. A notable application involves the use of tartrate-derived ligands in titanium-catalyzed asymmetric sulfoxidation.[4]
Protocols
Protocol 1: Synthesis of a TADDOL-type Ligand from this compound
This protocol outlines the synthesis of (α,α,α',α')-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL), a versatile chiral diol ligand, starting from this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide) in THF
-
Anhydrous diethyl ether
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent (4.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude TADDOL by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.
Protocol 2: Asymmetric Aldol Reaction Using a Tartrate-Derived Chiral Auxiliary
This protocol describes a general procedure for a diastereoselective aldol reaction using an N-acyl thiazolidinone derived from a tartrate precursor.[5]
Materials:
-
N-propionyl-(4S)-benzyl-1,3-thiazolidin-2-one (derived from a tartrate precursor)
-
Titanium(IV) chloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: To a solution of the N-propionyl thiazolidinone (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add TiCl₄ (1.1 eq) dropwise. Stir the resulting dark red solution for 5 minutes. Add DIPEA (1.2 eq) dropwise, and stir for 1 hour at -78 °C.
-
Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2 hours at this temperature.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with DCM.
-
Drying and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to separate the diastereomeric aldol adducts.[5]
-
Auxiliary Removal: The chiral auxiliary can be removed under mild conditions, for instance, by nucleophilic acyl substitution, to yield the chiral β-hydroxy acid derivative.[5]
Conclusion
This compound and its derivatives are invaluable tools in the arsenal of the synthetic chemist. Their origins in the chiral pool, coupled with their synthetic versatility, have led to their widespread application in the stereocontrolled synthesis of complex molecules. The protocols and concepts outlined in this guide are intended to provide a solid foundation for researchers to explore and exploit the full potential of this remarkable class of chiral compounds in their catalytic endeavors.
References
-
Synthesis and applications of tartaric acid in asymmetric catalysis. (2025). ResearchGate. [Link]
-
Attempted application of tartaric-acid- and TADDOL-derived chiral... (n.d.). ResearchGate. [Link]
-
C2-Symmetric Pyrrolidines Derived from Tartaric Acids: Versatile Chiral Building Blocks for Total Synthesis, Catalyst Design, Supramolecular and Medicinal Chemistry. (n.d.). Bentham Science. [Link]
-
Tartaric acid-derived chiral carbon nanodots for catalytic enantioselective ring-opening reactions of styrene oxide. (2021). Chemical Communications. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Orientated intercalation of tartrate as chiral ligand to impact asymmetric catalysis. (2018). ResearchGate. [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. [Link]
-
This compound. (n.d.). Crysdot LLC. [Link]
-
(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate. (n.d.). PubChem. [Link]
-
(2R,3S)-Dimethyl 2,3-dihydroxysuccinate. (n.d.). PubChem. [Link]
-
Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. (2023). PubMed Central. [Link]
-
4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. (2017). SciELO México. [Link]
Sources
Step-by-Step Protocols for Derivatizing (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
An Application Guide
Abstract
(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, a readily available chiral building block derived from natural L-tartaric acid, serves as a versatile scaffold in asymmetric synthesis and medicinal chemistry.[1] Its two stereogenic centers and vicinal diol functionality offer a unique platform for constructing complex molecular architectures. This application note provides detailed, step-by-step protocols for two common and highly useful derivatization strategies targeting the hydroxyl groups: diacylation and cyclic acetal formation. These protocols are designed for researchers, chemists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles, troubleshooting guidance, and methods for characterization to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of this compound
Tartaric acid and its derivatives are foundational pillars in the field of stereoselective synthesis, acting as chiral auxiliaries, resolving agents, and synthons for natural products.[1][2] this compound (also known as Dibenzyl L-tartrate) preserves the core C2-symmetric chiral backbone of L-tartaric acid while protecting the carboxylic acid groups as benzyl esters. This leaves the two secondary hydroxyl groups as primary sites for chemical modification.
Derivatization of this diol is crucial for several reasons:
-
Modulation of Physicochemical Properties: Altering the diol can change solubility, lipophilicity, and crystalline properties, which is critical in drug design and material science.[3]
-
Creation of Chiral Ligands: The diol can be functionalized to create novel chiral ligands for asymmetric catalysis, a cornerstone of modern synthetic chemistry.[4]
-
Installation of Protecting Groups: For multi-step syntheses, the diol often needs to be protected to prevent unwanted side reactions, allowing for selective chemistry at other sites.[5][6]
This guide focuses on providing robust and validated protocols for transforming this versatile starting material into valuable derivatives.
Core Derivatization Strategies: Targeting the Vicinal Diol
The vicinal diol of dibenzyl tartrate is the key to its synthetic utility. The proximity of the two hydroxyl groups allows for both individual and concerted reactions. The two primary strategies detailed here are acylation, which modifies each hydroxyl group independently, and cyclic acetal formation, which bridges the two hydroxyls.
-
Acylation (Esterification): This reaction converts the hydroxyl groups into esters. It is a fundamental transformation for creating analogs of bioactive molecules or for installing specific functional groups. The protocol below uses an acid chloride, a highly reactive acylating agent, in the presence of a base to neutralize the HCl byproduct.[7]
-
Cyclic Acetal Formation: This is a highly efficient method for protecting 1,2-diols.[5][8] The formation of a five-membered dioxolane ring is thermodynamically favorable. Benzylidene acetals, as detailed in our protocol, are particularly useful as they are stable under basic and nucleophilic conditions but can be readily removed under acidic conditions.[6] They also introduce an additional aromatic ring, which can be useful for characterization and can influence molecular interactions.
Protocol I: Diacylation with an Aliphatic Acid Chloride
This protocol describes the synthesis of (2R,3R)-Dibenzyl 2,3-bis(octanoyloxy)succinate. This derivatization significantly increases the lipophilicity of the parent molecule.
Principle & Rationale
The reaction proceeds via nucleophilic acyl substitution. The lone pairs on the hydroxyl oxygen atoms of the tartrate act as nucleophiles, attacking the electrophilic carbonyl carbon of octanoyl chloride. A tertiary amine base, such as pyridine or triethylamine, is essential to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing potential side reactions.
Reaction Scheme
Caption: Diacylation of Dibenzyl L-tartrate.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 330.33 | 3.30 g | 10.0 | Starting material[9] |
| Octanoyl Chloride | 162.67 | 3.58 g (3.9 mL) | 22.0 | Use 2.2 equivalents |
| Pyridine (anhydrous) | 79.10 | 2.37 g (2.4 mL) | 30.0 | Use 3.0 equivalents; acts as base and catalyst |
| Dichloromethane (DCM, anhydrous) | - | 100 mL | - | Reaction solvent |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | For aqueous work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | ~50 mL | - | For aqueous work-up |
| Brine (Saturated NaCl Solution) | - | ~50 mL | - | For aqueous work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | Drying agent |
| Silica Gel | - | As needed | - | For column chromatography |
| Hexanes/Ethyl Acetate | - | As needed | - | Eluent for chromatography |
Step-by-Step Experimental Protocol
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (3.30 g, 10.0 mmol).
-
Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) and stir until the solid is completely dissolved.
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Base Addition: Add anhydrous pyridine (2.4 mL, 30.0 mmol) to the solution via syringe.
-
Reagent Addition: While maintaining the temperature at 0°C, add octanoyl chloride (3.9 mL, 22.0 mmol) dropwise over 10-15 minutes. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Work-up:
-
Cool the reaction mixture again to 0°C and slowly add 50 mL of 1 M HCl to quench the reaction and dissolve the pyridinium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate (e.g., 95:5 to 80:20) to yield the pure product as a colorless oil.
Characterization
-
¹H NMR: Expect to see the disappearance of the hydroxyl protons and the appearance of new signals corresponding to the aliphatic acyl chains.
-
¹³C NMR: Appearance of new carbonyl signals for the newly formed esters.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the expected mass of the diacylated product (C₃₄H₄₆O₈, M.W. = 582.72 g/mol ).[3]
-
FT-IR: Disappearance of the broad O-H stretch and appearance of a strong C=O stretch around 1740 cm⁻¹.
Protocol II: Cyclic Acetal Protection
This protocol details the formation of a benzylidene acetal, a common and robust protecting group for 1,2-diols.
Principle & Rationale
The reaction involves the acid-catalyzed formation of an acetal between the diol and benzaldehyde dimethyl acetal (BDA). BDA is used as it's an efficient source of benzaldehyde that drives the reaction forward by producing methanol, which can be removed. A strong acid catalyst, such as p-toluenesulfonic acid (p-TSA), protonates one of the methoxy groups on BDA, which is then displaced by one of the tartrate's hydroxyl groups. A subsequent intramolecular cyclization with the second hydroxyl group, followed by elimination of a second methanol molecule, yields the stable five-membered dioxolane ring.[5][10]
Reaction Scheme
Caption: Formation of a Benzylidene Acetal.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 330.33 | 3.30 g | 10.0 | Starting material[9] |
| Benzaldehyde dimethyl acetal (BDA) | 152.19 | 1.67 g (1.65 mL) | 11.0 | Use 1.1 equivalents |
| p-Toluenesulfonic acid (p-TSA) monohydrate | 190.22 | 95 mg | 0.5 | Use 0.05 equivalents (catalytic) |
| Toluene (anhydrous) | - | 100 mL | - | Reaction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | ~50 mL | - | For aqueous work-up |
| Brine (Saturated NaCl Solution) | - | ~50 mL | - | For aqueous work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | Drying agent |
| Silica Gel | - | As needed | - | For column chromatography |
| Hexanes/Ethyl Acetate | - | As needed | - | Eluent for chromatography |
Step-by-Step Experimental Protocol
-
Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere.
-
Reagents: To the flask, add this compound (3.30 g, 10.0 mmol), toluene (100 mL), benzaldehyde dimethyl acetal (1.65 mL, 11.0 mmol), and p-TSA (95 mg, 0.5 mmol).
-
Reaction: Heat the mixture to reflux. The toluene/methanol azeotrope will collect in the Dean-Stark trap. Continue refluxing for 2-4 hours or until no more methanol/water is collected.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting diol.
-
Quenching & Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and wash with 50 mL of saturated NaHCO₃ solution to neutralize the acid catalyst.
-
Wash with 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often a mixture of diastereomers due to the new stereocenter at the acetal carbon. Purify by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) or recrystallization to obtain the desired product, which is typically a white solid.
General Experimental Workflow
Caption: General workflow for derivatization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive reagents (e.g., wet solvent/reagents).2. Insufficient catalyst (Protocol II).3. Low reaction temperature or time. | 1. Ensure all solvents and reagents are anhydrous. Use freshly opened or distilled reagents.2. Add a fresh portion of catalyst.3. Increase reaction time or temperature slightly and monitor by TLC. |
| Incomplete Reaction | 1. Insufficient amount of acylating agent or acetal.2. Catalyst has degraded. | 1. Add an additional small portion (0.1-0.2 eq) of the limiting reagent.2. For Protocol II, add more p-TSA. |
| Multiple Spots on TLC | 1. Formation of mono-acylated byproduct (Protocol I).2. Presence of unreacted starting material.3. Product degradation during work-up or chromatography. | 1. Ensure at least 2.2 equivalents of acyl chloride are used. Drive the reaction longer.2. See "Incomplete Reaction".3. Avoid prolonged exposure to acid/base during work-up. Use a deactivated silica gel if necessary. |
| Difficulty in Purification | 1. Products have similar polarity.2. Oily product that won't crystallize. | 1. Use a shallow solvent gradient during column chromatography for better separation.2. Attempt to co-evaporate with a non-polar solvent like hexanes to induce solidification. If it remains an oil, ensure purity by NMR. |
Conclusion
The protocols outlined in this application note provide reliable and reproducible methods for the derivatization of this compound. Both diacylation and cyclic acetal formation are powerful transformations that open the door to a vast array of synthetic possibilities. By understanding the principles behind these reactions and following the detailed procedural and troubleshooting advice, researchers can effectively leverage this chiral building block to advance their projects in asymmetric synthesis, drug discovery, and materials science.
References
-
Chem-Station Int. Ed. (2014). Protection of 1,2-/1,3-Diols. Available at: [Link]
-
Wikipedia. Diol. Available at: [Link]
- Kocienski, P. J. (2005). Protecting Groups, 3rd Ed. Thieme. (General reference for protecting group chemistry, concepts are widely available).
-
Ariza, X., et al. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(17), 2587–2589. Available at: [Link]
-
Wang, Z., et al. (2017). Synthesis of 2,3-Dialkylated Tartaric Acid Esters via Visible Light Photoredox-Catalyzed Reductive Dimerization of α-Ketoesters. ACS Omega, 2(8), 4976–4985. Available at: [Link]
-
Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions. Available at: [Link]
-
ResearchGate. (2012). Scheme 1. Synthesis of the chiral ligands. Available at: [Link]
-
Synoradzki, L., et al. (2010). Tartaric acid and its acyl derivatives. Part 5. Direct synthesis of monoacyltartaric acids and novel mono(benzoyl)tartaric anhydride: Unusual findings in tartaric acid acylation. ARKIVOC, 2010(11), 245-263. Available at: [Link]
-
Pola, S., & Cativiela, C. (2005). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis, 2(3), 345-373. Available at: [Link]
-
Cui, Z., et al. (2023). Tartaric acid-based chiral polyamides: unraveling intrinsic multicolor clusteroluminescence and the solvent-modulated emission mechanism. Journal of Materials Chemistry C, 11(1), 123-130. Available at: [Link]
-
Meng, J., et al. (2019). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. Organic Letters, 21(24), 9801-9805. Available at: [Link]
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Application Notes and Protocols for the Synthesis of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
Introduction: The Significance of Chiral Diols
(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, also known as Dibenzyl L-tartrate, is a valuable chiral building block in modern organic synthesis.[1] Its stereochemically defined diol functionality serves as a versatile starting material for the synthesis of complex molecules, including pharmaceuticals, natural products, and chiral ligands for asymmetric catalysis. The precise spatial arrangement of the hydroxyl and carboxyl groups makes it an indispensable tool for introducing chirality and controlling the stereochemical outcome of subsequent reactions. This document provides a comprehensive guide to the synthesis of this compound via the Sharpless Asymmetric Dihydroxylation, a robust and highly enantioselective method for the formation of vicinal diols from alkenes.[2]
Reaction Mechanism and Stereoselectivity
The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[2] The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic intermediate.[2][3] Subsequent hydrolysis liberates the desired diol and a reduced osmium species, which is then re-oxidized to osmium tetroxide by a stoichiometric co-oxidant, thus completing the catalytic cycle.[2][4]
The stereochemical outcome of the reaction is dictated by the choice of the chiral ligand, which is typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD).[3] These ligands are commercially available in pre-packaged formulations known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand).[4][5]
To synthesize (2R,3R) -Dibenzyl 2,3-dihydroxysuccinate from dibenzyl fumarate (a trans-alkene), AD-mix-α is the reagent of choice. The Sharpless mnemonic provides a predictive model for the stereochemical outcome. For AD-mix-α, the dihydroxylation occurs on the α-face of the alkene when oriented with the larger substituents in the bottom-right and top-left quadrants.
Experimental Overview
The synthesis of this compound is achieved through the asymmetric dihydroxylation of dibenzyl fumarate using AD-mix-α in a biphasic solvent system of tert-butanol and water. The reaction is typically conducted at low temperatures to enhance enantioselectivity.
Reaction Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is for the synthesis of this compound on a 1 mmol scale.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| Dibenzyl fumarate | 296.31 | 1.0 | 296 mg |
| AD-mix-α | - | - | 1.4 g |
| tert-Butanol | 74.12 | - | 5 mL |
| Water (deionized) | 18.02 | - | 5 mL |
| Sodium sulfite (Na₂SO₃) | 126.04 | - | 1.5 g |
| Ethyl acetate | 88.11 | - | ~30 mL |
| Anhydrous magnesium sulfate | 120.37 | - | As needed |
| Silica gel | - | - | For filtration |
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-α (1.4 g).
-
Solvent Addition: Add a 1:1 mixture of tert-butanol (5 mL) and water (5 mL) to the flask. Stir the mixture vigorously at room temperature until the solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. Some of the dissolved salts may precipitate upon cooling.
-
Substrate Addition: Add dibenzyl fumarate (296 mg, 1.0 mmol) to the cold, stirred reaction mixture.
-
Reaction Monitoring: Continue to stir the mixture vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically after 6-24 hours, as determined by TLC analysis), quench the reaction by adding solid sodium sulfite (1.5 g).
-
Warm to Room Temperature: Remove the ice bath and allow the mixture to warm to room temperature while stirring for approximately 1 hour.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, which may contain the chiral ligand, can be purified by passing it through a short plug of silica gel, eluting with ethyl acetate. The ligand is more polar and will be retained on the silica. Concentrate the eluent to afford the purified this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis.
Safety Precautions
The AD-mix formulations contain osmium tetroxide, which is highly toxic and volatile.[6][7][8]
-
Handling: All manipulations involving AD-mix or osmium tetroxide must be performed in a certified chemical fume hood.[6][7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and double nitrile gloves when handling these reagents.[6][7][8]
-
Waste Disposal: All osmium-containing waste must be quenched and disposed of as hazardous waste according to institutional guidelines.[6]
-
Decontamination: In case of a spill, corn oil can be used to deactivate osmium tetroxide.[6][7]
AD-mix also contains potassium ferricyanide, which can release toxic hydrogen cyanide gas if acidified. NEVER add acid to the AD-mix or the reaction waste. [9]
Characterization of this compound
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₈H₁₈O₆[1]
-
Molecular Weight: 330.33 g/mol [10]
-
Melting Point: 65-68 °C (for the enantiomeric (2S,3S) isomer, which should be identical for the (2R,3R) isomer).[10]
-
IUPAC Name: dibenzyl (2R,3R)-2,3-dihydroxybutanedioate[1]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | - Incomplete reaction- Inefficient extraction | - Monitor the reaction by TLC to ensure completion.- Increase the number of extractions. |
| Low Enantioselectivity | - Reaction temperature too high- Incorrect AD-mix used | - Maintain the reaction temperature at 0 °C.- Ensure AD-mix-α is used for the (2R,3R) product. |
| Product Contamination | - Residual chiral ligand | - Ensure thorough purification by silica gel chromatography. |
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
University of Tennessee Health Science Center. (2021, October 11). Standard Operating Procedure: Osmium Tetroxide. [Link]
-
Dartmouth College Environmental Health and Safety. Guidelines for Safe Use of Osmium Tetroxide. [Link]
-
Kansas State University. (2025, November 6). Osmium Tetroxide (CAS 20816-12-0) Guidance & Procedures. [Link]
-
Connecticut College. Osmium Tetroxide Procedures. [Link]
-
New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Osmium Tetroxide. [Link]
-
Ali, S., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. [Link]
- Google Patents. (2019).
-
Organic Chemistry Portal. Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
PubChem. (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate. National Center for Biotechnology Information. [Link]
-
ResearchGate. The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. [Link]
-
PubChem. (2R,3S)-Dimethyl 2,3-dihydroxysuccinate. National Center for Biotechnology Information. [Link]
-
Wikipedia. Sharpless asymmetric dihydroxylation. [Link]
-
Chem-Station. (2014, June 2). Sharpless Asymmetric Dihydroxylation (Sharpless AD). [Link]
-
Heravi, M. M. (2019). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research & Reviews: Journal of Pharmaceutical Analysis, 8(3). [Link]
-
Semantic Scholar. (2023, March 17). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]
- Google Patents. (2003, December 22). US 2006/0058546A1 - Process for recovering optically active diacyltartaric acid.
-
Organic Syntheses. Diethyl Tartrate. [Link]
-
National Center for Biotechnology Information. (2025, September 17). Biotechnological Production, Isolation and Characterisation of (2R,3S)-2,3-Dihydroxy-2,3-Dihydrobenzoate. [Link]
- Google Patents. (2003, December 22).
-
ChemRxiv. (2022). A Data-Driven Workflow for the Sharpless Asymmetric Dihydroxylation. [Link]
-
Imperial College London. Experiment 7: Catalytic Asymmetric Dihydroxylation of Alkenes. [Link]
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- 8. Osmium Tetroxide Procedures · Connecticut College [conncoll.edu]
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Application Notes & Protocols: Leveraging (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate for the Synthesis of High-Value Chiral Ligands
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate in Asymmetric Synthesis
This compound, commonly known as dibenzyl L-tartrate, is a crystalline solid derived from the naturally abundant and inexpensive chiral pool starting material, L-(+)-tartaric acid.[1][2] Its C2-symmetric scaffold, featuring two stereochemically defined vicinal diols and two ester functionalities, makes it an exceptionally versatile and powerful building block for the synthesis of a diverse array of chiral ligands.[3][4] These ligands are pivotal in the fields of asymmetric catalysis and medicinal chemistry, where the precise control of stereochemistry is paramount for achieving desired biological activity or catalytic efficiency.
The strategic value of utilizing the dibenzyl ester of tartaric acid lies in the unique properties of the benzyl protecting groups. These groups are readily and cleanly removed under mild hydrogenolysis conditions (H₂/Pd-C), which are often orthogonal to many other functional groups, thereby simplifying complex synthetic sequences. This attribute, combined with the inherent chirality of the tartrate backbone, provides a robust platform for constructing sophisticated molecular architectures with high fidelity.
This comprehensive guide provides detailed protocols and expert insights for the synthesis of two important classes of chiral ligands derived from this compound: C2-symmetric chiral diols, exemplified by TADDOL analogs, and C2-symmetric chiral diamines.
PART I: Synthesis of C2-Symmetric Chiral Diol Ligands (TADDOL Analogs)
Chiral diols, particularly those with C2-symmetry like TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), are a cornerstone of asymmetric catalysis. They are extensively used as ligands for a variety of metal-catalyzed reactions, including enantioselective additions of organozinc reagents to aldehydes, Diels-Alder reactions, and cyclopropanations. The synthesis of these ligands from dibenzyl tartrate involves a two-stage process: protection of the vicinal diols followed by the addition of organometallic reagents to the ester groups.
Workflow for Chiral Diol Ligand Synthesis
Caption: Workflow for the synthesis of TADDOL-type chiral diol ligands.
Protocol 1: Synthesis of a TADDOL Analog
This protocol details the synthesis of a representative TADDOL analog, (4R,5R)-4,5-bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane, from this compound.
Step 1: Acetonide Protection of this compound
-
Causality: The acidic protons of the hydroxyl groups on the tartrate backbone would quench the highly basic Grignard reagent in the subsequent step. Therefore, protection of these diols, typically as an acetonide, is a critical prerequisite. This protection also imparts greater solubility in organic solvents.
-
Materials:
-
This compound
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add 2,2-dimethoxypropane (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield (4R,5R)-dibenzyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, which can often be used in the next step without further purification.
-
Step 2: Grignard Addition
-
Causality: This is the key bond-forming step where the C2-symmetry of the tartrate derivative directs the addition of the Grignard reagent to the si-face of the ester carbonyls, leading to the formation of two new stereocenters with high diastereoselectivity.
-
Materials:
-
(4R,5R)-Dibenzyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate (from Step 1)
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
-
Procedure:
-
Prepare the Grignard reagent: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (4.4 eq). Add a solution of bromobenzene (4.2 eq) in anhydrous diethyl ether dropwise to initiate the reaction.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the protected dibenzyl tartrate from Step 1 (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired TADDOL analog.
-
| Parameter | Value / Condition | Rationale |
| Starting Material | This compound | C2-symmetric chiral building block. |
| Protecting Group | Acetonide (from 2,2-dimethoxypropane) | Protects acidic diol protons from reacting with the Grignard reagent. |
| Grignard Reagent | Phenylmagnesium bromide | Determines the aryl groups in the final TADDOL ligand. Other organometallic reagents can be used. |
| Stoichiometry (Grignard) | > 4.0 equivalents | Ensures complete reaction with both ester groups. |
| Solvent | Anhydrous Diethyl Ether or THF | Essential for the formation and stability of the Grignard reagent. |
| Workup | Saturated aqueous NH₄Cl | A mild acidic quench to protonate the alkoxide intermediates and destroy excess Grignard reagent. |
| Typical Yield | 60-80% (over two steps) | Dependent on the purity of reagents and anhydrous conditions. |
PART II: Synthesis of C2-Symmetric Chiral Diamine Ligands
Chiral vicinal diamines are privileged scaffolds in coordination chemistry and are used as ligands in numerous asymmetric transformations, including hydrogenations, aziridinations, and cyclopropanations. The synthesis of these ligands from dibenzyl tartrate involves the conversion of the ester functionalities into amides, followed by reduction.
Workflow for Chiral Diamine Ligand Synthesis
Caption: Workflow for the synthesis of C2-symmetric chiral diamine ligands.
Protocol 2: Synthesis of a (2R,3R)-1,4-Diamino-2,3-butanediol Derivative
This protocol outlines the synthesis of a chiral diamine ligand via amidation of dibenzyl tartrate followed by reduction.
Step 1: Amidation of this compound
-
Causality: The ester groups are converted to amides, which are precursors to the amine functionalities. The choice of the amine in this step determines the N-substituents in the final ligand.
-
Materials:
-
This compound
-
Benzylamine (or other primary amine)
-
Methanol
-
Airtight, sealed vessel
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a pressure-rated glass vessel.
-
Add benzylamine (2.5-3.0 eq).
-
Seal the vessel and heat to 60-70 °C for 24-48 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, the product, (2R,3R)-N,N'-dibenzyl-2,3-dihydroxysuccinamide, often precipitates from the solution.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
-
Step 2: Reduction of the Tartramide
-
Causality: A strong reducing agent like lithium aluminum hydride (LAH) is required to reduce the stable amide functionalities to amines. This step simultaneously cleaves the benzyl ester protecting groups if they were not fully displaced in the amidation step.
-
Materials:
-
(2R,3R)-N,N'-dibenzyl-2,3-dihydroxysuccinamide (from Step 1)
-
Lithium aluminum hydride (LAH)
-
Anhydrous THF
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a suspension of LAH (4.0-5.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add the tartramide from Step 1 as a solid in portions.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 12-24 hours.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour, then filter it off and wash thoroughly with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral diamine.
-
Purification can be achieved by recrystallization or column chromatography.
-
| Parameter | Value / Condition | Rationale |
| Starting Material | This compound | C2-symmetric chiral building block. |
| Amine | Benzylamine | Determines the N-substituents on the final diamine ligand. |
| Reducing Agent | Lithium Aluminum Hydride (LAH) | A powerful reductant capable of reducing the amide functionalities to amines. |
| Stoichiometry (LAH) | > 4.0 equivalents | Ensures complete reduction of both amide groups and accounts for reaction with the hydroxyl protons. |
| Solvent | Anhydrous THF | Aprotic solvent required for the stability and reactivity of LAH. |
| Workup | Fieser workup (H₂O, NaOH, H₂O) | A standard and safe procedure to quench LAH reactions, resulting in easily filterable aluminum salts. |
| Typical Yield | 50-70% (over two steps) | Highly dependent on the efficiency of the amidation and the anhydrous conditions of the reduction. |
Conclusion
This compound stands as a premier chiral building block for the synthesis of high-value, C2-symmetric ligands. The protocols outlined in this guide for the preparation of chiral diol and diamine ligands demonstrate the versatility and strategic utility of this reagent. The key to its successful application lies in the careful protection of the diol functionality when reacting with organometallics, and the robust conversion of its ester groups to other functionalities. The benzyl esters provide a distinct advantage for deprotection under mild hydrogenolysis conditions, broadening its applicability in complex, multi-step syntheses. These foundational protocols can be readily adapted by researchers to create a wide range of novel chiral ligands for applications in asymmetric catalysis and drug discovery.
References
-
Organic Syntheses Procedure: TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL. [Link]
- Seebach, D., Kalinowski, H. O., Langer, W., Crass, G., & Wilka, E. M. (1983). (S,S)-(+)-1,4-Bis(dimethylamino)-2,3-dimethoxybutane from (R,R)-(+)
-
NIH National Library of Medicine: A New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity. [Link]
- Juaristi, E., & Escalante, J. (2003). Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. ARKIVOC, 2003(7), 51-70.
-
NIH National Library of Medicine: Unveiling Five Naked Structures of Tartaric Acid. [Link]
-
ResearchGate: Synthesis of (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol: A new C2-symmetric vicinal diol from dimethyl L-tartrate. [Link]
Sources
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- 3. Page loading... [wap.guidechem.com]
- 4. CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate - Google Patents [patents.google.com]
Scale-up synthesis procedures for (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
An Application Guide for the Scalable Synthesis of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
Authored by: A Senior Application Scientist
Introduction: The Significance of a Chiral Scaffold
This compound, commonly known as Dibenzyl L-tartrate, is a pivotal chiral building block in modern organic synthesis. Derived from the naturally abundant L-(+)-tartaric acid, this C2-symmetric molecule serves as a versatile starting material for creating complex, stereochemically defined molecules. Its importance is particularly pronounced in the pharmaceutical industry, where the precise three-dimensional arrangement of atoms is paramount for therapeutic efficacy and safety.[1] Chiral diols and their derivatives, such as this tartrate ester, are indispensable as chiral ligands, auxiliaries, and key intermediates in the asymmetric synthesis of active pharmaceutical ingredients (APIs).[2][3]
This document provides a detailed, scalable protocol for the synthesis of this compound via the Fischer-Speier esterification of L-tartaric acid with benzyl alcohol. We will delve into the mechanistic principles, process optimization for scale-up, and rigorous safety protocols necessary for successful and safe execution.
Reaction Principle: Driving Equilibrium in Fischer Esterification
The synthesis is a classic example of Fischer esterification, a reversible, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[4][5] The core challenge in scaling this process is to effectively shift the reaction equilibrium towards the product side to achieve a high yield.
Mechanism and Rationale:
-
Protonation of Carbonyl: The reaction is initiated by the protonation of one of the carboxylic acid carbonyl groups by an acid catalyst, typically p-toluenesulfonic acid (p-TsOH) or sulfuric acid.[4][6] This step significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A molecule of benzyl alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination of Water: The intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, now as an ester.
-
Repeat for Diester: The process is repeated on the second carboxylic acid group to form the final dibenzyl ester product.
To maximize the yield, the water generated during the reaction must be continuously removed. This is accomplished by performing the reaction at reflux in a solvent, such as toluene, that forms a low-boiling azeotrope with water. A Dean-Stark apparatus is used to trap and separate the water, physically removing it from the reaction mixture and preventing the reverse hydrolysis reaction.[4][6]
Reaction Scheme Diagram
Caption: Step-by-step workflow for the synthesis.
Step-by-Step Procedure
-
Reactor Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a nitrogen inlet, add L-tartaric acid (150.1 g, 1.0 mol).
-
Charging Reagents: To the flask, add benzyl alcohol (211 mL, 2.0 mol), toluene (450 mL), and p-toluenesulfonic acid monohydrate (9.5 g, 0.05 mol). [4]3. Azeotropic Reflux: Begin stirring and gently heat the mixture to reflux using a heating mantle. Water will begin to co-distill with toluene and collect in the Dean-Stark trap. Continue refluxing until water evolution ceases (approximately 18-24 hours), and the theoretical amount of water (~36 mL) has been collected. [4]4. Cooling and Quenching: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Work-up and Neutralization: Dilute the reaction mixture with ethyl acetate (400 mL). Transfer the mixture to a large separatory funnel. Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 200 mL) to neutralize the p-TsOH catalyst. Caution: CO₂ evolution.
-
Water (1 x 200 mL)
-
Brine (1 x 200 mL) to aid in layer separation and remove residual water.
-
-
Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid. [4]7. Purification by Recrystallization: Dissolve the crude residue in a minimum amount of hot ethyl acetate. Slowly add n-hexane or isooctane until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to complete crystallization. [4][7]8. Isolation and Drying: Collect the crystalline solid by vacuum filtration, wash the filter cake with a cold mixture of ethyl acetate/hexane (1:2), and dry the product in a vacuum oven at 40°C to a constant weight.
Quantitative Data Summary
The following table outlines the stoichiometry and expected results for the described scale-up procedure.
| Parameter | Value | Notes |
| L-Tartaric Acid | 150.1 g (1.0 mol) | Limiting Reagent |
| Benzyl Alcohol | 216.3 g / 211 mL (2.0 mol) | 2.0 equivalents |
| p-TsOH·H₂O | 9.5 g (0.05 mol) | 5 mol% catalyst |
| Toluene | 450 mL | Solvent for azeotropic distillation |
| Reaction Time | 18 - 24 hours | Monitor water collection |
| Theoretical Yield | 330.3 g | Based on L-Tartaric Acid |
| Typical Experimental Yield | 280 - 305 g (85 - 92%) | Post-recrystallization |
| Purity (HPLC) | >98% | |
| Appearance | White crystalline solid |
Safety and Handling Precautions
Adherence to strict safety protocols is mandatory. The procedure should be conducted in a well-ventilated chemical fume hood by trained personnel.
-
Benzyl Alcohol: Harmful if swallowed, inhaled, or in contact with skin. [8]Causes skin and eye irritation. [9]Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. [8][9]* Toluene: A flammable liquid and vapor. Can cause serious health effects upon prolonged exposure. All heating should be done using a heating mantle, and no open flames or spark sources should be present. [10]* p-Toluenesulfonic Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care, using gloves and eye protection.
-
General Precautions: Ensure all glassware is free of defects. An inert atmosphere is recommended to prevent oxidation, though not strictly required for this reaction. During the work-up, be aware that neutralizing the acid with sodium bicarbonate will produce carbon dioxide gas, which can cause pressure buildup in a sealed separatory funnel. Vent the funnel frequently. [5]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of Chiral Diols using (2R,3R)-Dibutyl 2,3.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- ACS Omega. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
- National Institutes of Health. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction.
- ChemicalBook. (2025, July 16). Dibenzyl L-Tartrate.
- Fisher Scientific. (2015, March 19). Safety Data Sheet - Benzyl Alcohol.
- Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET - Benzyl Alcohol.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol.
- Chemical Suppliers. (2015, March 13). SAFETY DATA SHEET BENZYL ALCOHOL TECH.
- Google Patents. (n.d.). Esterification process.
- YouTube. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry.
- PubChem. (n.d.). This compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. youtube.com [youtube.com]
- 6. US20180086689A1 - Esterification process - Google Patents [patents.google.com]
- 7. Dibenzyl L-Tartrate | 622-00-4 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. chemicals.co.uk [chemicals.co.uk]
Troubleshooting & Optimization
Technical Support Center: (2R,3R)-Dibenzyl 2,3-Dihydroxysuccinate Reactions
Welcome to the technical support center for (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, also known as Dibenzyl L-Tartrate. This guide is designed for researchers, chemists, and drug development professionals who utilize this invaluable chiral building block in their synthetic workflows. As a C2-symmetric molecule derived from naturally abundant L-tartaric acid, it serves as a versatile starting material for complex targets.[1] However, its multiple reactive sites—two ester carbonyls, two secondary alcohols, and two stereocenters with adjacent activating groups—can give rise to specific side products that may complicate synthesis and purification.
This document provides in-depth troubleshooting guides and frequently asked questions to help you anticipate, identify, and mitigate the formation of common impurities, thereby improving yield, purity, and stereochemical integrity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and reactivity of this compound.
Q1: What are the primary reactive sites on this compound?
A1: The molecule has four primary points of reactivity:
-
Hydroxyl Groups (C2, C3): These secondary alcohols can undergo typical alcohol reactions such as O-alkylation, acylation, and oxidation.
-
Ester Carbonyls (C1, C4): These are susceptible to nucleophilic attack, leading to hydrolysis or transesterification.
-
α-Protons (on C2, C3): The protons attached to the stereocenters are acidic due to the adjacent ester carbonyl group. Under basic conditions, their removal can lead to undesired stereochemical outcomes.
-
Benzyl Ester Groups: These can be cleaved via hydrogenolysis (catalytic hydrogenation) to yield the free carboxylic acid.
Q2: What are the most common classes of side products I should be aware of?
A2: The most frequently encountered side products fall into four main categories:
-
Diastereomers: Epimerization at one or both stereocenters can lead to the formation of meso or (2S,3S)-D-tartrate impurities.
-
Hydrolysis Products: Partial or complete cleavage of the benzyl esters results in the corresponding mono-benzyl tartrate or free tartaric acid.
-
Transesterification Products: If alcoholic solvents (e.g., methanol, ethanol) are used under catalytic conditions, the benzyl groups can be exchanged.[2]
-
Decomposition Products: High temperatures or the presence of residual catalysts can cause degradation, often indicated by a darkening of the reaction mixture.[3]
Q3: How can I detect these side products effectively?
A3: A multi-technique approach is recommended:
-
TLC: Useful for quickly spotting gross impurities like the more polar hydrolysis products.
-
¹H & ¹³C NMR: Can reveal the presence of different ester groups (transesterification) or changes in symmetry that might suggest epimerization.
-
LC-MS: Ideal for detecting hydrolysis products by their different molecular weights.
-
Chiral HPLC: This is the definitive method for quantifying stereochemical purity and detecting the presence of diastereomeric side products like the meso or (2S,3S) isomers.
Q4: What are the recommended storage conditions for this compound to maintain its integrity?
A4: To prevent slow degradation via hydrolysis from atmospheric moisture, it is best to store the compound in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). Refrigeration (2-8°C) is recommended to minimize any potential long-term decomposition.[3]
Section 2: Troubleshooting Guide: Side Product Formation & Mitigation
This guide provides a problem-oriented approach to specific experimental challenges, explaining the underlying mechanisms and offering robust solutions.
Problem 1: Appearance of Diastereomeric Impurities (Loss of Stereochemical Purity)
-
Observation: Chiral HPLC analysis shows more than one peak, or NMR spectroscopy indicates a loss of C2 symmetry, suggesting the presence of the meso or D-enantiomer.
-
Primary Cause: Epimerization at the C2 and/or C3 position.
-
Causality (The "Why"): This side reaction is almost exclusively mediated by a base. The protons on C2 and C3 are α to the ester carbonyls, making them sufficiently acidic to be removed by a strong base. The resulting enolate intermediate is planar at that carbon. Subsequent non-stereoselective reprotonation (e.g., from a protic solvent or during aqueous workup) can scramble the stereocenter.
-
Base Selection: If a base is required, use non-nucleophilic, sterically hindered bases (e.g., DBU, Proton-Sponge®) or weak inorganic bases (e.g., K₂CO₃, Cs₂CO₃) where possible. Avoid strong, nucleophilic alkoxide bases like sodium methoxide or ethoxide in their corresponding alcohol solvents unless transesterification is the goal.
-
Temperature Control: Perform base-mediated reactions at low temperatures (e.g., 0 °C to -78 °C) to disfavor the equilibrium of deprotonation.
-
Solvent Choice: Use anhydrous, non-protic solvents (e.g., THF, Dichloromethane, Toluene) to minimize the availability of protons that can re-protonate the enolate.
-
Quenching Protocol: Quench the reaction at low temperature with a buffered aqueous solution (e.g., saturated NH₄Cl) rather than a strong acid to avoid uncontrolled protonation and potential side reactions.
Problem 2: Low Yield with Presence of Polar Impurities by TLC
-
Observation: The reaction does not go to completion, and TLC/LC-MS analysis reveals compounds with lower molecular weights corresponding to mono-benzyl tartrate or tartaric acid.
-
Primary Cause: Hydrolysis of the benzyl ester(s).
-
Causality (The "Why"): Benzyl esters are susceptible to cleavage under both acidic and basic aqueous conditions.[4][5] Water, either present as a solvent, a byproduct, or introduced during workup, can participate in the hydrolysis reaction, which is often catalyzed by residual acid or base from the reaction.
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, and run the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.
-
Careful Workup: When performing an aqueous workup, minimize the contact time with strong acidic or basic layers. Use milder reagents for neutralization, such as saturated sodium bicarbonate solution instead of concentrated NaOH.[3]
-
Catalyst Removal: If using a strong acid or base catalyst, ensure it is thoroughly neutralized and removed via washing before any concentration or purification steps that involve heating.
Problem 3: Formation of an Unexpected Ester Product (e.g., Methyl or Ethyl Ester)
-
Observation: NMR and MS data confirm the presence of an ester other than the intended dibenzyl ester (e.g., dimethyl, diethyl, or mixed esters).
-
Primary Cause: Transesterification.
-
Causality (The "Why"): Transesterification is the exchange of the alcohol portion of an ester. This reaction is efficiently catalyzed by either acid or base.[2] If an alcoholic solvent (e.g., methanol, ethanol) is used in a reaction that also contains an acid or base catalyst, it can act as a nucleophile, attacking the ester carbonyl and displacing benzyl alcohol. Because the solvent is present in large excess, the equilibrium is driven towards the formation of the new ester.[6][7]
-
Solvent Selection: The most effective solution is to avoid alcoholic solvents. Choose inert alternatives like THF, DCM, acetonitrile, or toluene.
-
Matching Reagents: If an alcohol is absolutely necessary as a solvent or reagent, use benzyl alcohol to ensure that even if transesterification occurs, the product remains the dibenzyl ester.
-
Catalyst Choice: If possible, use catalysts that do not promote transesterification. For example, in some acylation reactions, using DMAP with an activating agent like DCC may be preferable to acid catalysis in an alcohol.
Reaction Pathways and Side Product Formation Diagram
Caption: Key reaction pathways for this compound.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Base-Mediated O-Alkylation while Minimizing Epimerization
This protocol describes a general method for alkylating the hydroxyl groups, a common transformation, using conditions designed to suppress side product formation.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a positive pressure of Argon, add anhydrous THF (0.1 M concentration relative to the tartrate).
-
Reagent Addition: Add this compound (1.0 eq). Cool the solution to 0 °C in an ice-water bath.
-
Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise over 15 minutes. Causality Note: Using NaH in a non-protic solvent avoids the formation of a highly nucleophilic alkoxide and minimizes epimerization risk compared to stronger bases like LDA.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., Benzyl Bromide, 2.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quenching: Cool the reaction back to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Analytical Method for Detecting Epimerization via Chiral HPLC
This method provides a baseline for developing a separation to quantify the stereochemical purity of a product mixture.
-
Column: Chiralcel® OD-H or equivalent chiral stationary phase.
-
Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v). Optimization Note: The ratio may need to be adjusted to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the crude or purified material in the mobile phase.
-
Analysis: Inject the sample. The retention times for the (2R,3R), (2S,3S), and meso diastereomers will be different, allowing for their identification and quantification by peak area integration. It is advisable to run standards of the other isomers if available for definitive peak assignment.
Section 4: Summary of Common Side Products
| Side Product Name | Structure/Description | Common Cause | Key Analytical Signature | Prevention Strategy |
| (2R,3S)-meso-Dibenzyl Tartrate | Diastereomer of the starting material | Strong base, protic conditions | New peak in Chiral HPLC; more complex ¹H NMR spectrum | Use weak/hindered bases; low temperature; anhydrous, non-protic solvents |
| (2R,3R)-Mono-benzyl Tartrate | One benzyl ester is hydrolyzed to a carboxylic acid | Presence of water with acid or base catalyst | M-107 peak in negative ion LC-MS; more polar spot on TLC | Use anhydrous conditions; careful neutralization during workup |
| (2R,3R)-Tartaric Acid | Both benzyl esters are hydrolyzed | Presence of water with acid or base catalyst | M-214 peak in negative ion LC-MS; very polar spot on TLC | Use anhydrous conditions; careful neutralization during workup |
| (2R,3R)-Dialkyl Tartrate | Benzyl groups are replaced by other alkyl groups (e.g., methyl) | Alcoholic solvent with acid or base catalyst | Characteristic new signals in ¹H NMR (e.g., singlet at ~3.7 ppm for -OCH₃) | Use non-alcoholic solvents (THF, DCM, Toluene) |
| Decomposition Products | Complex mixture of dark, often polymeric, material | High temperatures, especially with residual acid/base | Discoloration of reaction mixture or purified product | Thoroughly neutralize and wash crude product before heating; use vacuum distillation |
References
- Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
ResearchGate. (n.d.). Tartaric acid and its acyl derivatives. Part 5. Retrieved from [Link]
-
Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Separation of triazine derivatives enantiomers using tartaric acid.
- European Patent Office. (n.d.). Separation of triazine derivatives enantiomers using tartaric acid.
- Google Patents. (n.d.). Separation of triazine derivatives enantiomers using tartaric acid.
- Google Patents. (n.d.). Preparation of aliphatic benzyl esters.
-
Royal Society of Chemistry. (n.d.). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Kaival Chemicals Pvt. Ltd. (n.d.). Di Benzyl D Tartrate Manufacturer. Retrieved from [Link]
- Google Patents. (n.d.). Method for processing a tar containing benzyl benzoate.
-
PubChem. (n.d.). (2R,3S)-Dimethyl 2,3-dihydroxysuccinate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
University of Bristol. (2015). A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. School of Chemistry. Retrieved from [Link]
-
Synoradzki, L., Ruskowski, P., & Bernas, A. (n.d.). Tartaric acid and its o-acyl derivatives. Part 1. Retrieved from [Link]
-
PubChem. (n.d.). (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of (2R, 3R) -cis-beta-phenylglycolic acid.
-
ResearchGate. (2017). Transesterification by Reactive distillation for characterization and synthesis of biodiesel. Retrieved from [Link]
-
YouTube. (2020). Basic transesterification. J Michelle Leslie. Retrieved from [Link]
- Google Patents. (n.d.). Pretreatment, esterification, and transesterification of biodiesel feedstock.
-
PubChem. (n.d.). Butanedioic acid, 2,3-bis(benzoyloxy)-, (2S,3S)-. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
Welcome to the dedicated technical support center for the purification of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this compound from a crude reaction mixture. Our focus is on providing practical, field-tested advice grounded in solid scientific principles to help you achieve high purity and yield.
Introduction to Purification Challenges
The synthesis of this compound, typically via Fischer esterification of L-tartaric acid with benzyl alcohol, often results in a crude mixture containing several impurities. The successful isolation of the desired product in high purity is critical for its subsequent use in chiral synthesis and other applications. The primary impurities of concern are:
-
Unreacted L-Tartaric Acid: A polar di-carboxylic acid that can be challenging to remove completely.
-
Excess Benzyl Alcohol: The alcohol reactant is often used in excess to drive the esterification equilibrium.
-
Mono-benzyl Ester: The intermediate product of the esterification reaction.
-
Side-reaction Byproducts: Such as dibenzyl ether, formed from the acid-catalyzed self-condensation of benzyl alcohol.
This guide will provide detailed protocols and troubleshooting for the two most common and effective purification techniques: Recrystallization and Flash Column Chromatography .
Troubleshooting & Optimization Guides
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. For this compound, which is a solid at room temperature, this method can be highly effective if the correct solvent system is chosen.
Core Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[1]
A mixed-solvent system is often ideal when a single solvent does not provide the desired solubility profile. A common approach involves dissolving the crude product in a "good" solvent (in which it is highly soluble) and then adding a "bad" or "anti-solvent" (in which it is poorly soluble) to induce crystallization.
Recommended Solvents:
-
Good Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc)
-
Bad/Anti-solvents: Hexane, Heptane
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., DCM or EtOAc) and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Inducing Crystallization: While the solution is still warm, slowly add a "bad" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
Redissolution: Add a few more drops of the "good" solvent until the cloudiness just disappears.
-
Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "bad" solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
-
Purity Assessment: Determine the melting point of the dried crystals. Pure this compound should have a sharp melting point in the range of 51-54°C.[2] A broad or depressed melting point indicates the presence of impurities.
| Issue | Possible Cause | Suggested Solution |
| Oiling Out | The compound is precipitating as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated. | Re-heat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also help initiate crystallization. |
| No Crystals Form | The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. If crystals still do not form, reduce the volume of the solvent by gentle heating and then allow it to cool again. |
| Low Recovery | Too much solvent was used, the compound has significant solubility in the cold solvent, or the cooling was not sufficient. | Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution in an ice bath for a longer period to maximize precipitation. The mother liquor can be concentrated and a second crop of crystals can be collected, although they may be less pure. |
| Poor Purity | The cooling was too rapid, trapping impurities within the crystal lattice, or the crystals were not washed adequately. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Ensure the crystals are washed with a small amount of the cold anti-solvent during filtration. A second recrystallization may be necessary. |
Guide 2: Purification by Flash Column Chromatography
Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3] It is particularly useful for separating the desired dibenzyl ester from both more polar (tartaric acid) and less polar (benzyl alcohol, dibenzyl ether) impurities.
Core Principle: A column is packed with a solid adsorbent (stationary phase), typically silica gel. The crude mixture is loaded onto the top of the column and a solvent (mobile phase) is passed through the column. Compounds with a stronger interaction with the stationary phase will move down the column more slowly than compounds with a weaker interaction, thus achieving separation.[4]
Materials:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
Step-by-Step Procedure:
-
TLC Analysis: Before running the column, determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[3] A good starting point for TLC analysis is a 4:1 mixture of hexane:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.
-
Elution: Begin eluting with the least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). The less polar impurities, such as dibenzyl ether and benzyl alcohol, will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., move from 95:5 to 80:20 hexane:ethyl acetate). This will elute the desired this compound.
-
Fraction Collection: Collect the eluent in small fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Purity Assessment: Confirm the purity by melting point determination (51-54°C) and/or spectroscopic methods (e.g., NMR).
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | The chosen mobile phase is either too polar or not polar enough. The column may have been packed improperly, leading to channeling. | Optimize the mobile phase using TLC before running the column. Ensure the silica gel is packed uniformly without cracks or air bubbles. A shallower polarity gradient during elution can also improve separation. |
| Compound Stuck on Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. If the compound is still retained, a small amount of a more polar solvent like methanol can be added to the eluent. |
| Band Tailing | The sample may be interacting too strongly with the silica gel, or the column may be overloaded. | Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid if the compound is acidic, or triethylamine if it is basic, though this is less likely for the target compound). Ensure the amount of crude material loaded is appropriate for the column size (typically 1:20 to 1:100 ratio of sample to silica gel by weight). |
| Cracked Column Bed | The silica gel bed has run dry, or there was a rapid change in solvent polarity causing thermal stress. | Never let the solvent level drop below the top of the silica gel. When changing the solvent composition in a gradient elution, do so gradually. |
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude this compound.
Caption: Decision workflow for purification.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the purification by TLC?
A1: To monitor the purification of this compound by TLC, use silica gel plates. A good mobile phase to start with is a 4:1 mixture of hexane and ethyl acetate. The spots can be visualized under a UV lamp (254 nm), as the benzyl groups will quench the fluorescence. For more sensitive visualization, you can use a p-anisaldehyde or phosphomolybdic acid stain, which will react with the hydroxyl groups of the tartrate moiety upon heating.[5] The desired product should have an Rf value between 0.2 and 0.4 in the optimized solvent system. Unreacted tartaric acid will remain at the baseline, while less polar impurities like benzyl alcohol and dibenzyl ether will have higher Rf values.
Q2: My purified product has a melting point lower than 51-54°C and melts over a wide range. What does this indicate?
A2: A depressed and broad melting point range is a classic indication of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, requiring less energy to break the intermolecular forces. The likely culprits are residual benzyl alcohol or the mono-benzyl ester. In this case, a second purification step is recommended. If you initially used recrystallization, try column chromatography, and vice versa.
Q3: Can I use a simple aqueous wash to remove the unreacted tartaric acid?
A3: While a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can remove the bulk of the unreacted tartaric acid by converting it to its more water-soluble salt, it may not be sufficient for complete removal. Additionally, this step is typically performed during the initial work-up of the reaction mixture before attempting recrystallization or chromatography. For achieving high purity, chromatographic separation is generally more effective at removing trace amounts of acidic impurities.
Q4: I am having trouble separating the desired dibenzyl ester from the mono-benzyl ester by column chromatography. What can I do?
A4: The mono-benzyl ester is more polar than the desired di-ester due to the presence of a free carboxylic acid group. Therefore, it should move more slowly on a silica gel column. To improve separation, you can use a shallower polarity gradient during elution. Start with a very non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate) and increase the ethyl acetate content very slowly. This will increase the resolution between the two compounds. Using a longer column can also enhance separation.
Q5: What are the ideal storage conditions for the purified this compound?
A5: To maintain its purity, the compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended to minimize any potential degradation.
References
-
Organic Syntheses Procedure. (n.d.). Diethyl Tartrate. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). (Figure 1). The reaction mixture is allowed to cool to room temperature and filtered through a Büchner funnel.... Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Diethyl Tartrate. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
-
TLC Visualization Solutions. (n.d.). Retrieved from [Link]
-
Thin layer chromatography. (n.d.). Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
-
Crysdot LLC. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN104529779A - Synthesis method of D-dibenzoyl tartaric acid.
-
Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Scribd. (n.d.). TLC Visualization Techniques. Retrieved from [Link]
-
IU East Experimental Chemistry Laboratory Manual. (n.d.). Recrystallization of Dibenzalacetone. Retrieved from [Link]
-
Experimental #2 - Synthesis and Recrystallization of Dibenzalacetone. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). DE69632552T2 - Process for the preparation of benzyl alcohol.
-
IU East Experimental Chemistry Laboratory Manual. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of an Unknown. Retrieved from [Link]
-
IU Pressbooks. (n.d.). Melting Point Analysis of Recrystallized Dibenzalacetone. Retrieved from [Link]
-
YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
-
The Royal Society of Chemistry. (n.d.). Polystyrene trimethyl ammonium chloride impregnated Rh(0) (Rh@PMe3NCl) as a catalyst and methylating agent for esterification of alcohols through selective oxidation of methanol. Retrieved from [Link]
- Google Patents. (n.d.). US5750801A - Process for the continuous preparation of benzyl alcohol.
Sources
(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate stability and degradation issues
Technical Support Center: (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the stability and degradation of this compound (also known as Dibenzyl L-tartrate). This guide offers in-depth FAQs, practical troubleshooting advice for common experimental issues, and detailed protocols to ensure the integrity of the compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a crystalline solid that is generally stable under recommended storage conditions—cool, dry, and protected from light and air.[1][2] Its primary liabilities stem from the two benzyl ester functional groups, which are susceptible to cleavage under specific chemical and thermal conditions. The main degradation pathways are hydrolysis (under acidic or basic conditions) and reductive cleavage.[3] While esters of tartaric acid show good thermal stability, prolonged exposure to high temperatures can lead to decomposition.[4]
Q2: What are the optimal long-term storage conditions for this compound?
A2: To maintain the integrity and purity of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, at 2-8°C. For maximum stability, especially for analytical standards or long-term storage, temperatures of -20°C are recommended.[5] These conditions minimize the risk of hydrolysis from atmospheric moisture and oxidative degradation.
Q3: What are the primary chemical degradation pathways I should be aware of?
A3: The two most significant degradation pathways are:
-
Hydrolysis: The benzyl ester linkages can be cleaved by water, a reaction that is significantly accelerated by the presence of acids or bases. Basic conditions lead to saponification, forming L-tartaric acid and benzyl alcohol.
-
Reductive Cleavage (Hydrogenolysis): Benzyl esters are highly susceptible to cleavage by catalytic hydrogenation (e.g., using Palladium on carbon (Pd/C) with a hydrogen source).[3][6] This is a common deprotection strategy in organic synthesis but can be an undesired side reaction if residual catalyst is present from a previous synthetic step.
Q4: What are the main degradation products, and how can I detect them?
A4: The primary degradation products are L-tartaric acid and benzyl alcohol (from hydrolysis) or L-tartaric acid and toluene (from hydrogenolysis). These can be readily detected and quantified using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase method can separate the more polar L-tartaric acid from the parent compound and the less polar benzyl alcohol or toluene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can easily distinguish the signals of the degradation products from the parent compound. For example, the appearance of the benzylic CH₂ signal for benzyl alcohol (~4.7 ppm in CDCl₃) or the methyl signal for toluene (~2.3 ppm in CDCl₃) are clear indicators of degradation.
-
Mass Spectrometry (MS): Can be used to confirm the identity of the parent compound and its degradation products by their respective molecular weights.
Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered during the handling and use of this compound in experimental settings.
| Issue Encountered | Potential Cause(s) | Recommended Solutions & Explanations |
| 1. Sample Discoloration (Yellowing/Browning) During Storage or Reaction. | Air Oxidation: The molecule may be sensitive to long-term exposure to oxygen, especially in the presence of light or trace metal impurities.Residual Acidity: Trace amounts of acid catalyst from synthesis can cause slow degradation and the formation of colored byproducts, particularly if warmed.[7] | Inert Atmosphere: Always handle and store the compound under an inert gas (N₂ or Ar) to prevent oxidation.Purification: Ensure the material is of high purity before storage. If residual acid is suspected, purification by recrystallization may be necessary.Light Protection: Store in amber vials or protect from light to prevent photochemical degradation. |
| 2. Appearance of New Peaks in HPLC/NMR After a Reaction Work-up. | Hydrolysis: The reaction or work-up conditions involved water at a non-neutral pH. Benzyl esters are labile under both strongly acidic (pH < 4) and basic (pH > 9) conditions.[3][8]Unintended Hydrogenolysis: The reaction mixture may have been contaminated with a hydrogenation catalyst (e.g., Pd, Pt, Ni) from a previous step.[6] | pH Control: Maintain a neutral pH (6-8) during aqueous work-ups. Use buffered solutions if necessary.Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents to prevent hydrolysis.Glassware Integrity: Use scrupulously clean glassware, free from any metal catalyst residues, to avoid unintended reductive cleavage. |
| 3. Poor or Inconsistent Results in Biological Assays. | Degradation in Aqueous Buffers: The compound may be hydrolyzing over the time course of the experiment in the aqueous assay buffer. The resulting L-tartaric acid and benzyl alcohol could have different biological activities or interfere with the assay readout.Low Solubility: The compound has limited water solubility, which may lead to precipitation in aqueous media, reducing its effective concentration.[1] | Formulation Strategy: Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF. Dilute into the aqueous assay buffer immediately before use to minimize hydrolysis time.Stability Check: Perform a time-course stability study by incubating the compound in the assay buffer for the duration of the experiment and analyzing for degradation by HPLC.Solubility Enhancement: Include a co-solvent or surfactant in the assay buffer if compatible with the biological system, but first validate that it doesn't affect the assay. |
| 4. Product Turns Dark During Heating or Distillation. | Thermal Decomposition: Esters of tartaric acid are thermally stable to approximately 200°C, but impurities can lower this threshold.[4] The parent tartaric acid decomposes above 170°C.[9]Acid-Catalyzed Decomposition: Residual acid catalyst can dramatically lower the decomposition temperature.[7] | Control Temperature: Avoid excessive heating. If purification requires heating, do so under a high vacuum to lower the required temperature.Neutralization: Before any purification involving heat, ensure the crude material is thoroughly neutralized and washed to remove any acid catalysts. |
Key Degradation Pathways and Mechanisms
A deeper understanding of the degradation mechanisms is crucial for designing robust experiments.
Hydrolytic Cleavage
Hydrolysis of the ester bonds is a primary concern, especially in aqueous solutions. The reaction can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This pathway is reversible.
-
Base-Catalyzed Hydrolysis (Saponification): The hydroxide ion directly attacks the electrophilic carbonyl carbon. This reaction is irreversible as the resulting carboxylate is deprotonated and no longer electrophilic.
Caption: Hydrolytic cleavage of the benzyl ester bonds.
Reductive Cleavage (Hydrogenolysis)
This pathway involves the cleavage of the C-O bond of the benzyl ester using a metal catalyst and a hydrogen source. It is a highly efficient reaction and a common pitfall if catalytic metals are present as contaminants.
Caption: Reductive cleavage of the benzyl ester groups.
Protocols for Stability Assessment
To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.
Experimental Workflow: Forced Degradation Study
This workflow provides a systematic approach to identifying potential stability issues.
Caption: General workflow for a forced degradation study.
Step-by-Step Protocol for Forced Degradation
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
Aliquot and Stress: Distribute the stock solution into separate, labeled vials for each stress condition.
-
Acidic Hydrolysis: Add 0.1 M HCl.
-
Basic Hydrolysis: Add 0.1 M NaOH.
-
Oxidative Degradation: Add 3% H₂O₂.
-
Thermal Stress: Place in an oven at a set temperature (e.g., 80°C).
-
Photolytic Stress: Expose to UV light.
-
Control: Keep one vial under normal laboratory conditions.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24 hours).
-
Quenching: After incubation, stop the degradation process. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Cool the heated sample.
-
Analysis: Dilute all samples to the same final concentration and analyze by a validated HPLC method. Compare the peak area of the parent compound in the stressed samples to the control to calculate the percentage of degradation. Identify any major degradation products.
References
-
Thermal degradation of esters/ethers derived from tartaric acid - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]
-
Perspectives and Limitations of Tartaric Acid Diamides as Phase Change Materials for Sustainable Heat Applications - NIH. (n.d.). Retrieved January 3, 2026, from [Link]
-
Benzyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 3, 2026, from [Link]
-
Esters of Tartaric Acid, A New Class of Potential “Double Green” Plasticizers | ACS Sustainable Chemistry & Engineering. (n.d.). Retrieved January 3, 2026, from [Link]
-
How to Assess Tartaric Acid Stability in Heat Exposure - Patsnap Eureka. (n.d.). Retrieved January 3, 2026, from [Link]
-
Influence of pH on the Formation of Benzyl Ester Bonds Between Dehydrogenation Polymers and Konjac Glucomannan - MDPI. (n.d.). Retrieved January 3, 2026, from [Link]
-
Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved January 3, 2026, from [Link]
-
Effect of pH on the formation of benzyl ester bonds between glucuronic acid and dehydrogenation polymer - BioResources. (n.d.). Retrieved January 3, 2026, from [Link]
-
This compound | C18H18O6 | CID 7020934 - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]
Sources
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- 9. How to Assess Tartaric Acid Stability in Heat Exposure [eureka.patsnap.com]
Technical Support Center: Optimizing Temperature for (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate Reactions
Welcome to the technical support resource for professionals working with (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, commonly known as Dibenzyl L-tartrate. This guide provides in-depth, field-tested insights into the critical role of temperature in reactions involving this versatile chiral molecule, from its synthesis to its application as a chiral auxiliary. Our goal is to equip you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and ensure the highest levels of yield, purity, and stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter when working with Dibenzyl L-tartrate and its parent compound, tartaric acid?
Temperature is arguably the most influential parameter after catalyst choice and stoichiometry. It directly governs reaction kinetics, thermodynamic outcomes, and the stability of both reactants and products. Improper temperature control can lead to a cascade of issues including sluggish reactions, product degradation, and the formation of difficult-to-remove impurities.[1][2][3]
Q2: What are the primary risks of conducting the esterification of tartaric acid at excessively high temperatures?
The most significant risks are thermal decomposition and byproduct formation. Tartaric acid itself can begin to decompose at temperatures above 165-170°C.[1][3] This degradation can proceed through dehydration and decarboxylation pathways to form pyruvic acid and other impurities, which complicates purification and reduces yield.[1] For derivatives like dibenzyl tartrate, prolonged exposure to high heat can also promote side reactions and potential epimerization, compromising stereochemical purity.
Q3: What happens if my reaction temperature is too low?
If the temperature is insufficient, the reaction will be kinetically slow or may not proceed at all. Esterification reactions have an activation energy barrier that must be overcome.[2] While a lower temperature might be safer for product stability, it can lead to impractically long reaction times and incomplete conversion, making it a balancing act between rate and stability.
Q4: How does temperature relate to kinetic versus thermodynamic control in these reactions?
This is a crucial concept in organic synthesis.[4][5][6]
-
Kinetic Control (Lower Temperatures): At lower temperatures, reactions are typically irreversible. The major product formed is the one that forms the fastest (i.e., has the lowest activation energy).[4][7] For complex reactions, this may not be the most stable product.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established.[6][7] Under these conditions, the major product will be the most thermodynamically stable one, even if it forms more slowly.
Optimizing temperature allows you to select the desired outcome—either the kinetic or thermodynamic product—by controlling the reversibility of the reaction pathways.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments.
Issue 1: My reaction yield is very low or the reaction has stalled.
-
Question: I'm attempting to synthesize Dibenzyl L-tartrate via Fischer esterification of L-tartaric acid with benzyl alcohol, but the conversion is poor after several hours. What temperature-related factors could be the cause?
-
Answer & Troubleshooting Steps:
-
Insufficient Temperature: The most common cause is a reaction temperature that is too low to overcome the activation energy efficiently. Esterification is an equilibrium process that requires heating to proceed at a reasonable rate.[2][8]
-
Action: Gradually increase the reaction temperature in 10-15°C increments. A typical range for acid-catalyzed esterifications is between 60-110°C, often conducted at the reflux temperature of the solvent or excess alcohol.[8][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) at each new temperature setpoint.
-
-
Equilibrium Limitation: Water is a byproduct of esterification, and its accumulation can shift the equilibrium back towards the starting materials, stalling the reaction.[2]
-
Action: While directly a temperature issue, higher temperatures facilitate the removal of water. Ensure you are using an effective method to remove water, such as a Dean-Stark apparatus with an azeotroping solvent like toluene. The reflux temperature of the solvent system will dictate the operating temperature.[9]
-
-
Catalyst Inactivity: The acid catalyst may require a specific temperature range to be effective.
-
Action: Verify the recommended operating temperature for your chosen catalyst (e.g., H₂SO₄, p-TsOH, Amberlyst-15). Some solid catalysts require higher temperatures to achieve optimal turnover frequency.
-
-
Issue 2: My final product is impure, showing unexpected spots on TLC/peaks in HPLC.
-
Question: After purification, my Dibenzyl L-tartrate is contaminated with byproducts. I ran the reaction at a high temperature (e.g., >150°C) to speed it up. Could this be the problem?
-
Answer & Troubleshooting Steps:
-
Thermal Degradation: Yes, high temperatures are a likely culprit. Tartaric acid is known to decompose above ~165°C, and even below this, prolonged heating can generate impurities.[1][3]
-
Catalyst-Induced Side Reactions: Strong mineral acids like H₂SO₄ can promote dehydration and other side reactions, especially at elevated temperatures.[1]
-
Action: Consider switching to a milder, heterogeneous acid catalyst like Amberlyst-15. These are often effective at moderate temperatures and are easily filtered off, preventing them from promoting further side reactions during workup.[1]
-
-
Issue 3: I am using Dibenzyl L-tartrate as a chiral ligand (e.g., in an asymmetric epoxidation) and the enantiomeric excess (ee) of my product is poor.
-
Question: My Sharpless asymmetric epoxidation using a Ti(OiPr)₄/(+)-Dibenzyl L-tartrate catalyst system is giving a low ee. I ran the reaction at 0°C. Is this temperature correct?
-
Answer & Troubleshooting Steps:
-
Suboptimal Temperature for Asymmetric Induction: The enantioselectivity of many asymmetric reactions is highly temperature-dependent. For the Sharpless epoxidation, lower temperatures generally lead to higher enantiomeric excess.
-
Action: Perform the reaction at a lower temperature. The standard protocol often calls for -20°C.[10][11] Running the reaction at 0°C instead of -20°C can be a direct cause of lower ee.[10] The lower temperature reduces the kinetic energy of the system, amplifying the energetic difference between the two diastereomeric transition states, thus favoring the formation of one enantiomer more significantly.
-
-
Catalyst Instability/Aggregation: The active chiral catalyst complex can be sensitive to temperature. At higher temperatures, it may degrade or form less selective aggregates.
-
Action: Maintain a consistent low temperature throughout the addition of reagents and the entire reaction period. Ensure your cooling bath is stable.
-
-
Data Summary: Temperature Guidelines for Common Reactions
| Reaction Type | Reagents/Catalyst | Typical Temperature Range (°C) | Key Considerations & Rationale |
| Fischer Esterification | Tartaric Acid, Benzyl Alcohol, H₂SO₄/p-TsOH | 80 - 120°C (Reflux) | Temperature must be high enough for reasonable reaction rate and water removal, but low enough to prevent tartaric acid decomposition (>165°C).[1][9] |
| Sharpless Asymmetric Epoxidation | Allylic Alcohol, Ti(OiPr)₄, Dibenzyl Tartrate, TBHP | -20°C | Lower temperature is critical for maximizing enantioselectivity by amplifying energy differences in diastereomeric transition states.[10][11] |
| Thermal Stability Limit | Tartaric Acid | < 165-170°C | Above this temperature, rapid decomposition via dehydration and decarboxylation occurs.[1][3] |
| Thermal Stability of Product | Dibenzyl Tartrate | Stable up to ~200°C | Derivatives of tartaric acid are generally stable to temperatures approaching 200°C before degrading via elimination processes.[12] |
Experimental Protocols & Visual Workflows
Protocol 1: Temperature Screening for Optimal Synthesis of this compound
This protocol outlines a method for determining the optimal reaction temperature for your specific laboratory setup.
Methodology:
-
Setup: Prepare three identical reaction vessels (e.g., 50 mL round-bottom flasks) equipped with reflux condensers and magnetic stir bars.
-
Reagents: To each flask, add:
-
L-Tartaric Acid (1.0 eq)
-
Benzyl Alcohol (2.5 eq)
-
Toluene (to create a ~0.5 M solution)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
-
Temperature Control: Place each flask in a pre-heated reaction block or oil bath set to a different temperature:
-
Flask 1: 80°C
-
Flask 2: 100°C
-
Flask 3: 120°C
-
-
Monitoring: Start the stirring and timing simultaneously for all reactions. Every hour, withdraw a small aliquot from each reaction, quench it, and spot it on a TLC plate.
-
TLC Analysis: Develop the TLC plate in a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). Visualize the spots under UV light and/or by staining. Monitor the disappearance of the tartaric acid starting material and the appearance of the dibenzyl tartrate product.
-
Analysis: Compare the TLC plates over time. The optimal temperature is the one that provides the fastest conversion to the desired product with the minimal formation of visible byproducts (streaking or extra spots).
-
Confirmation: Once the optimal temperature is identified from the screening, perform a larger-scale reaction at that temperature to confirm the yield and purity.
Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues where temperature is a key variable.
Caption: Troubleshooting workflow for temperature-related issues.
Visualization of Kinetic vs. Thermodynamic Control
This diagram provides a conceptual model for understanding how temperature influences product distribution.
Caption: Conceptual relationship between temperature and reaction control.
References
- BenchChem. (n.d.). Identifying and minimizing side reactions during esterification of tartaric acid.
- BenchChem. (n.d.). Technical Support Center: Optimizing Esterification Reactions.
- Edwards, T. L., et al. (1984). Formation of Ethyl Esters of Tartaric Acid During Wine Aging: Chemical and Sensory Effects. American Journal of Enology and Viticulture.
- Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society.
- Gao, Y., et al. (1987). The First Practical Method for Asymmetric Epoxidation. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Effect of temperature on esterification reaction at various....
- BenchChem. (n.d.). Technical Support Center: Optimizing Fischer Esterification Reaction Time.
- Patsnap Eureka. (2025). How to Assess Tartaric Acid Stability in Heat Exposure.
- ResearchGate. (2025). Thermal degradation of esters/ethers derived from tartaric acid.
- Docsity. (2022). Sharpless Asymmetric Epoxidation: Mechanism, Catalyst, and Applications.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- The Catalyst. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
- OpenStax. (2023). 14.3 Kinetic versus Thermodynamic Control of Reactions.
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- 5. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Enantioselectivity with (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
Welcome to the technical support center for asymmetric synthesis utilizing (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low enantioselectivity in their reactions. As your virtual application scientist, I will walk you through a logical, cause-and-effect-based approach to troubleshooting, ensuring the scientific integrity and success of your experiments.
The primary application for chiral tartrate esters like this compound is in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols.[1] This reaction is renowned for its reliability and high enantioselectivity, typically yielding enantiomeric excesses (ee) greater than 90%.[2][3] When suboptimal results are obtained, a systematic review of the reaction components and conditions is crucial.
Frequently Asked Questions (FAQs)
Q1: My Sharpless epoxidation is giving a low enantiomeric excess (% ee). What are the most common causes?
A1: Low enantioselectivity in a Sharpless epoxidation is typically traced back to one of three main areas: the integrity of the catalyst, the presence of water, or improper stoichiometry of the reagents. A compromised catalyst fails to form the well-defined chiral environment necessary for selective oxidation.
Q2: How does water affect the reaction?
A2: The titanium (IV) isopropoxide, a key component of the catalyst, is extremely sensitive to moisture.[4] Water reacts with the titanium alkoxide to form titanium dioxide and isopropanol, which disrupts the formation of the active dimeric chiral catalyst, [Ti(tartrate)(OR)₂]₂.[5] This leads to the formation of non-chiral or poorly selective catalytic species, which in turn diminishes the enantioselectivity. The inclusion of molecular sieves is a standard and effective measure to scavenge trace amounts of water.[6][7]
Q3: Can the ester group on the tartrate (dibenzyl vs. diethyl or diisopropyl) impact the enantioselectivity?
A3: Yes, the nature of the ester group can influence the reaction. While dimethyl, diethyl, and diisopropyl tartrates are most common and known to induce high asymmetry, bulkier groups like benzyl can introduce different steric and solubility profiles.[8] While the fundamental mechanism remains the same, these differences may require optimization of solvent systems or reaction times to achieve the high enantioselectivity characteristic of this reaction.
Q4: I've followed the protocol exactly, but my results are still poor. Could my reagents have degraded?
A4: Absolutely. Catalyst aging or degradation of any of the core reagents can significantly impact the reaction's outcome. Titanium (IV) isopropoxide can hydrolyze upon improper storage, the tert-butyl hydroperoxide (TBHP) can decompose, and the dibenzyl tartrate itself could contain impurities. It is always recommended to use freshly opened or properly stored reagents.
In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and resolving the root cause of low enantioselectivity.
Issue 1: Compromised Catalyst Formation and Activity
The heart of the Sharpless epoxidation is the chiral catalyst formed in situ. If this complex is not formed correctly or becomes deactivated, enantioselectivity will suffer.
As previously mentioned, titanium (IV) isopropoxide is highly moisture-sensitive.[4] The presence of water will lead to the formation of catalytically inactive titanium oxides.
Recommended Solution:
-
Rigorous Drying of Reaction Components: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents, particularly dichloromethane (DCM), should be freshly distilled from a suitable drying agent like calcium hydride.
-
Use of Molecular Sieves: The addition of activated 3Å or 4Å molecular sieves (5-10 mol% of the catalyst) is crucial for scavenging trace amounts of water from the reaction medium.[5][6] This is a standard modification to the original protocol that allows the reaction to be catalytic in the titanium-tartrate complex.[7]
The ratio of titanium (IV) isopropoxide to dibenzyl tartrate is critical for the formation of the active dimeric catalyst.
Recommended Solution:
-
Optimize Ligand-to-Metal Ratio: The optimal ratio is typically around 1:1, with a slight excess of the tartrate ligand (e.g., 1.1 to 1.2 equivalents) often being beneficial to ensure full complexation of the titanium.[9] However, a large excess of the tartrate can inhibit the reaction by forming inert complexes.[8] It is advisable to perform a small optimization screen if low ee persists.
The pre-formed catalyst solution may not be stable over long periods.
Recommended Solution:
-
Fresh Catalyst Preparation: Prepare the titanium-tartrate complex in situ and use it promptly. If the complex is prepared in advance, its activity should be validated with a standard substrate before use in a critical reaction.
Issue 2: Substrate and Reagent Quality
The purity of your starting materials is paramount for achieving high enantioselectivity.
The substrate itself can be a source of catalyst poisons.
Recommended Solution:
-
Substrate Purification: Ensure the allylic alcohol is pure and free from other functional groups that could coordinate to the titanium center and interfere with catalysis. Purification by column chromatography or distillation may be necessary.
The oxidizing agent, tert-butyl hydroperoxide (TBHP), can degrade over time.
Recommended Solution:
-
Verify TBHP Concentration: Use a fresh bottle of TBHP or titrate an older bottle to determine its active concentration. Anhydrous TBHP in decane is a common choice for this reaction.
Issue 3: Reaction Conditions
Temperature and concentration can play a significant role in the stereochemical outcome of the reaction.
The Sharpless epoxidation is typically performed at low temperatures to enhance selectivity.
Recommended Solution:
-
Maintain Low Temperature: The standard temperature for this reaction is -20°C.[6] Ensure your cooling bath is stable and the internal reaction temperature is monitored. Running the reaction at a higher temperature can lead to a decrease in enantioselectivity.
The bulkier benzyl groups of this compound may lead to solubility challenges in standard solvents like dichloromethane, especially at low temperatures. Incomplete dissolution will result in an incorrect catalyst stoichiometry.
Recommended Solution:
-
Solvent System Optimization: If solubility is suspected to be an issue, consider alternative solvent systems or co-solvents. Toluene is sometimes used in similar asymmetric syntheses. A small-scale solubility test of the dibenzyl tartrate in the chosen solvent at the reaction temperature is recommended.
Experimental Protocols & Data
Table 1: Key Reaction Parameters for Sharpless Asymmetric Epoxidation
| Parameter | Recommended Value | Rationale |
| Catalyst Loading | 5-10 mol% | Sufficient for catalytic turnover without excessive cost.[5][10] |
| Ligand:Ti Ratio | 1.1-1.2 : 1 | A slight excess of tartrate ensures full complexation of the titanium.[9] |
| Temperature | -20 °C | Lower temperatures generally lead to higher enantioselectivity.[6] |
| Molecular Sieves | 3Å or 4Å (activated) | Essential for removing trace water that deactivates the catalyst.[7] |
| Solvent | Dichloromethane (DCM) | Common solvent, but must be rigorously dried.[6] |
Protocol: General Procedure for Sharpless Asymmetric Epoxidation
-
Preparation: Under an inert atmosphere (N₂ or Ar), add activated 4Å molecular sieves to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add freshly distilled dichloromethane (DCM) to the flask. Cool the mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Catalyst Formation: While stirring, add this compound (1.2 eq) to the cold solvent. After it dissolves, add titanium (IV) isopropoxide (1.0 eq) dropwise. Stir the resulting mixture for 30 minutes at -20 °C to allow for catalyst formation.
-
Substrate and Oxidant Addition: Add the allylic alcohol (1.0 eq) to the reaction mixture. Then, add anhydrous tert-butyl hydroperoxide (TBHP) in decane (2.0 eq) dropwise over several minutes.
-
Reaction Monitoring: Allow the reaction to proceed at -20 °C, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or a 10% aqueous solution of tartaric acid. Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC or GC.
Visualization of Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low enantioselectivity.
References
- 1. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. noahchemicals.com [noahchemicals.com]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
- 7. Sharpless Asymmetric Epoxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Efficient Polymer-Supported Sharpless Alkene Epoxidation Catalyst [mdpi.com]
- 10. Sharpless_epoxidation [chemeurope.com]
Refining reaction time for (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate applications
Welcome to the technical support center for the synthesis and application of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. The following sections are structured to address specific issues you may encounter, with a focus on refining reaction time to achieve high yield and enantiopurity.
Section 1: Frequently Asked Questions (FAQs) on Reaction Time Optimization
This section directly addresses common questions and concerns regarding the synthesis of this compound, with a focus on the critical parameter of reaction time.
Question 1: My Fischer esterification of L-(+)-tartaric acid with benzyl alcohol is proceeding very slowly. What are the primary causes and how can I increase the reaction rate?
Answer: A slow reaction rate in the synthesis of this compound via Fischer esterification is a common issue. The reaction is inherently reversible, and several factors can impede its progress towards the desired product.[1][2]
-
Insufficient Catalysis: The esterification is acid-catalyzed. An inadequate amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), will result in a sluggish reaction.[1][3] Ensure you are using a sufficient catalytic amount, typically 5 mol% relative to the limiting reagent.[1]
-
Presence of Water: Water is a byproduct of the esterification. As its concentration increases, the equilibrium shifts back towards the reactants, slowing the net formation of the ester.[2] To counter this, it is crucial to remove water as it forms. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[1][3]
-
Suboptimal Temperature: All chemical reactions have an activation energy barrier. If the reaction temperature is too low, the molecules will not have sufficient kinetic energy to overcome this barrier, leading to a slow reaction rate. The reaction should be conducted at the reflux temperature of the chosen solvent to ensure an adequate reaction rate.[3]
-
Steric Hindrance: While less of an issue with primary alcohols like benzyl alcohol, significant steric bulk on either the carboxylic acid or the alcohol can hinder the nucleophilic attack at the carbonyl carbon, slowing the reaction.[4]
Question 2: I'm observing a significant amount of mono-ester byproduct. How can I adjust the reaction time and conditions to favor the formation of the di-ester, this compound?
Answer: The formation of the mono-benzyl ester is an intermediate step in the synthesis of the di-ester. If the reaction is stopped prematurely or if conditions are not optimized, you may isolate a significant amount of the mono-ester.
-
Increase Reaction Time: The most straightforward approach is to extend the reaction time. The conversion of the mono-ester to the di-ester requires additional time for the second esterification to occur. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time for complete conversion.
-
Use an Excess of Benzyl Alcohol: Employing a molar excess of benzyl alcohol can shift the equilibrium towards the formation of the di-ester according to Le Châtelier's principle.[2][4] A common strategy is to use benzyl alcohol as a co-solvent or in a significant excess (e.g., 1.5 to 2 equivalents per carboxylic acid group).
-
Ensure Efficient Water Removal: As with slow reaction rates, the presence of water will hinder the second esterification step. Continuous and efficient removal of water using a Dean-Stark trap is critical for driving the reaction to completion.[1]
Question 3: Can excessively long reaction times negatively impact my product's yield or purity?
Answer: Yes, while a sufficient reaction time is necessary for complete conversion, excessively long reaction times, especially at elevated temperatures, can lead to the formation of byproducts and degradation of the desired product.
-
Formation of Anhydrides and Other Side Products: In the acylation of tartaric acid, prolonged reaction times can sometimes lead to the formation of anhydrides and other benzoylation byproducts.[5][6]
-
Thermal Degradation: Although tartaric acid itself is more prone to decomposition at very high temperatures, prolonged exposure to reflux conditions can potentially lead to minor degradation of the product or starting materials, resulting in a lower isolated yield and the formation of colored impurities.
It is crucial to monitor the reaction and stop it once the starting material has been consumed to avoid the formation of these byproducts.
Section 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.
Problem: Low Product Yield
| Symptom | Possible Cause | Recommended Solution |
| Low conversion of starting material (TLC/HPLC analysis) | Incomplete reaction due to insufficient reaction time. | Increase the reaction time and monitor the reaction progress until the starting material is consumed. |
| Inefficient water removal. | Ensure the Dean-Stark trap is functioning correctly and that the solvent is refluxing at a rate sufficient for azeotropic water removal.[1] | |
| Insufficient catalyst loading. | Increase the catalyst (e.g., p-TsOH) loading to 5-10 mol%.[1] | |
| Significant loss of product during workup and purification | Product is partially soluble in the aqueous phase during extraction. | Saturate the aqueous phase with a salt like sodium chloride (brine wash) to decrease the solubility of the ester in the aqueous layer. |
| Inefficient recrystallization. | Choose an appropriate solvent system for recrystallization. A common choice is ethyl acetate/n-hexane.[1] Ensure slow cooling to allow for the formation of pure crystals.[7][8] |
Problem: Poor Enantiomeric Purity
| Symptom | Possible Cause | Recommended Solution |
| Presence of the undesired (2S,3S) enantiomer in the final product (chiral HPLC analysis) | Racemization of the starting material or product. | While tartaric acid is generally stereochemically stable under these conditions, ensure the starting material is of high enantiomeric purity. Avoid unnecessarily harsh conditions (e.g., excessively high temperatures or prolonged reaction times with strong acids). |
| Contamination with the racemic starting material. | Ensure the complete consumption of the starting tartaric acid, as any unreacted starting material may co-crystallize with the product. |
Section 3: Experimental Protocols and Data
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from established Fischer esterification procedures.[1]
Materials:
-
L-(+)-Tartaric acid
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
n-Hexane
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter flask
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add L-(+)-tartaric acid (1 equivalent), benzyl alcohol (2.2 equivalents), and p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Add a sufficient volume of toluene to suspend the reagents and fill the Dean-Stark trap.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap and TLC analysis indicates the complete consumption of the starting material. This typically takes several hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and n-hexane to yield this compound as a solid.[1][7]
Table of Reaction Parameters and Expected Outcomes
| Parameter | Condition | Expected Outcome on Reaction Time | Potential Issues |
| Temperature | Reflux | Optimal rate | Temperatures that are too high can lead to side reactions. |
| Catalyst (p-TsOH) | 5 mol% | Efficient catalysis | Lower concentrations will slow the reaction; higher concentrations may promote side reactions.[9] |
| Benzyl Alcohol | 2.2 eq. | Drives equilibrium to product | Excess alcohol needs to be removed during workup. |
| Solvent | Toluene | Azeotropic water removal | Ensure adequate volume for efficient stirring and reflux. |
Section 4: Visualizing the Workflow
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical troubleshooting workflow for addressing low yield or purity issues.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. athabascau.ca [athabascau.ca]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Home Page [chem.ualberta.ca]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Industrial Synthesis of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
Welcome to the technical support center for the industrial synthesis of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges encountered during the synthesis and purification of this critical chiral building block. The primary route discussed is the Sharpless Asymmetric Dihydroxylation of dibenzyl fumarate, a robust and highly selective method.[1]
This compound, the dibenzyl ester of L-tartaric acid, is a valuable intermediate in asymmetric synthesis, prized for its stereochemical purity.[2][3] Achieving high yield and enantioselectivity on an industrial scale, however, requires careful control of reaction parameters and a proactive approach to troubleshooting.
General Synthesis and Purification Workflow
The overall process involves the asymmetric dihydroxylation of the alkene substrate, followed by quenching, extraction, and purification to isolate the desired diol product. Each stage presents unique challenges that must be carefully managed for a successful large-scale synthesis.
References
Validation & Comparative
A Comparative Guide to the Efficacy of (2R,3R)-Dibenzyl 2,3-Dihydroxysuccinate Derivatives
In the landscape of modern drug discovery, the chiral scaffold of tartaric acid serves as a cornerstone for the synthesis of a multitude of bioactive molecules.[1] Its C2 symmetry and readily available enantiomeric forms provide an elegant and efficient entry point for establishing stereochemistry in complex therapeutic agents. Among its many synthetic elaborations, (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, a derivative of L-tartaric acid, presents a particularly compelling platform for the development of novel therapeutics. The presence of two benzyl groups offers a rich canvas for structural modifications, allowing for the fine-tuning of physicochemical properties and biological activity.
This technical guide offers a comparative analysis of the efficacy of this compound derivatives, with a focus on their potential as antiproliferative agents. By examining the structure-activity relationships (SAR) of analogous benzyl-containing compounds, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the rational design of more potent and selective derivatives. This guide will delve into the experimental data, provide detailed protocols for efficacy evaluation, and visualize the logical flow of derivative synthesis and screening.
The Central Role of the Benzyl Moiety: A Structure-Activity Relationship Analysis
The benzyl groups in this compound are not mere protecting groups; they are key determinants of the molecule's interaction with biological targets. Modifications to the phenyl rings of these benzyl moieties can profoundly impact efficacy, a principle well-established in medicinal chemistry. To illustrate this, we will draw a comparative analysis from a study on benzyl and phenyl analogs of makaluvamines, which, like our core structure, feature benzyl groups whose substitutions have been systematically varied to assess their impact on antiproliferative activity.
The following table summarizes the cytotoxic activities of a series of benzyl analogs against the MCF-7 breast cancer cell line. This data serves as a valuable surrogate for predicting how substitutions on the benzyl rings of this compound derivatives might influence their anticancer potential.
Table 1: Comparative Cytotoxicity of Benzyl Analogs Against MCF-7 Breast Cancer Cells
| Compound ID | Substitution on Benzyl Ring | IC50 (µM) ± SD |
| 1 | Unsubstituted | 2.1 ± 0.3 |
| 2a | 4-Methoxy | 3.6 ± 0.5 |
| 2b | 3,4-Dimethoxy | 6.6 ± 0.8 |
| 2c | 3,4,5-Trimethoxy | 34.7 ± 4.1 |
| 3a | 4-Fluoro | 2.8 ± 0.4 |
| 3b | 4-Chloro | 1.8 ± 0.2 |
Data adapted from a study on benzyl analogs of makaluvamines to illustrate potential SAR trends.
From this data, several key structure-activity relationships can be inferred:
-
Impact of Methoxy Substitution: The introduction of a single methoxy group at the 4-position (para) of the benzyl ring (Compound 2a ) leads to a slight decrease in activity compared to the unsubstituted analog (Compound 1 ). A progressive increase in the number of methoxy groups (Compounds 2b and 2c ) results in a significant reduction in cytotoxic potency. This suggests that increasing the electron-donating character and steric bulk on the phenyl ring may be detrimental to the antiproliferative activity of this class of compounds.
-
Influence of Halogen Substitution: In contrast, the introduction of halogens at the 4-position (Compounds 3a and 3b ) maintains or slightly improves the cytotoxic activity compared to the unsubstituted analog. The 4-chloro substituted analog (Compound 3b ) exhibited the highest potency in this series. This indicates that electron-withdrawing and moderately sized substituents at the para position of the benzyl ring could be a favorable modification for enhancing the efficacy of this compound derivatives.
This analysis underscores the critical importance of systematic modification of the benzyl groups in optimizing the biological activity of the core this compound scaffold.
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor of our comparisons, it is imperative to employ standardized and validated experimental protocols. The following sections detail the methodologies for synthesizing a library of derivatives and for evaluating their antiproliferative efficacy.
General Synthesis of Substituted this compound Derivatives
The synthesis of a library of derivatives can be achieved through the esterification of L-tartaric acid with various substituted benzyl alcohols.
dot
Caption: General workflow for the synthesis of substituted this compound derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add L-tartaric acid (1.0 equivalent), the desired substituted benzyl alcohol (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Solvent Addition: Add toluene as the solvent to facilitate the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure substituted this compound derivative.
In Vitro Cytotoxicity Evaluation: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
dot
Caption: Workflow for the MTT assay to determine the cytotoxicity of the synthesized derivatives.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of each test derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in cell culture medium to obtain the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Concluding Remarks and Future Directions
The this compound scaffold holds significant promise as a template for the development of novel therapeutic agents. The illustrative structure-activity relationship analysis presented in this guide strongly suggests that targeted modifications of the benzyl moieties can lead to substantial improvements in antiproliferative efficacy. Specifically, the exploration of electron-withdrawing substituents, such as halogens, at the para position of the phenyl rings is a promising avenue for future research.
The provided experimental protocols offer a robust framework for the synthesis and systematic evaluation of a library of derivatives. By employing these standardized methods, researchers can generate high-quality, comparable data that will be crucial for elucidating more detailed SAR and for identifying lead compounds for further preclinical development. Future investigations should also explore modifications of the dihydroxy functionalities of the tartrate backbone, as these groups may also play a critical role in target engagement and overall biological activity. Through a continued, iterative process of rational design, synthesis, and biological evaluation, the full therapeutic potential of this compound derivatives can be realized.
References
Validation of analytical methods for (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
An In-Depth Comparative Guide to the Validation of Analytical Methods for (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
Introduction: The Critical Role of Method Validation
This compound, also known as Dibenzyl L-Tartrate, is a key chiral intermediate in various synthetic applications, including pharmaceutical development. Ensuring its identity, purity, and strength is paramount for the quality and safety of the final product. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] This guide provides a comparative analysis of common analytical methods for the validation of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are adopted by major regulatory bodies like the FDA and EMA.[3][4]
The validation process is a structured approach to ensure that a method is reliable, reproducible, and accurate for its intended use.[5] It involves careful planning, execution of defined validation experiments, and thorough documentation of the results in a validation report.[1][6]
Conceptual Framework for Method Validation
Before delving into specific techniques, it is crucial to understand the core performance characteristics that must be evaluated. The validation strategy is built upon these pillars to ensure the method's reliability throughout its lifecycle.
Caption: The relationship between method development, validation, and core performance parameters as guided by ICH standards.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is the first critical decision. For a molecule like this compound, which possesses chromophores (the benzyl groups), hydroxyl groups, and ester functionalities, several methods are viable. We will compare High-Performance Liquid Chromatography (HPLC) with UV detection, HPLC with Mass Spectrometry (HPLC-MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
| Performance Characteristic | High-Performance Liquid Chromatography - Ultraviolet Detector (HPLC-UV) | High-Performance Liquid Chromatography - Mass Spectrometry (HPLC-MS) | Gas Chromatography - Mass Spectrometry (GC-MS) |
| Specificity/Selectivity | Good. Specificity is demonstrated by separating the analyte from impurities and degradation products. Peak purity analysis via a Diode Array Detector (DAD) is recommended.[7] | Excellent. Provides mass-to-charge ratio (m/z) data, offering a high degree of certainty in peak identification, even with co-eluting peaks.[8][9] | Excellent. Provides mass spectral data for definitive peak identification. However, specificity can be compromised if derivatization is incomplete or produces side products. |
| Linearity (r²) | Typically > 0.999.[10] | Typically > 0.995. | Typically > 0.995. |
| Accuracy (Recovery %) | 98.0 - 102.0% for drug substance assay. | 95.0 - 105.0%. | 90.0 - 110%, can be influenced by derivatization efficiency. |
| Precision (RSD %) | Repeatability: ≤ 1.0%; Intermediate Precision: ≤ 2.0%.[7] | Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%. | Repeatability: ≤ 10%; Intermediate Precision: ≤ 15%. |
| Limit of Quantitation (LOQ) | Moderate. Suitable for assay and most impurity testing. Typically in the low µg/mL range. | Very Low. Ideal for trace-level impurity and genotoxic impurity analysis. Often in the ng/mL range.[11] | Low to Very Low. Sensitivity is high, but the need for derivatization can increase background noise.[12] |
| Robustness | High. Less susceptible to minor matrix variations. | Moderate. Ionization can be suppressed or enhanced by matrix components. | Moderate. Highly dependent on the consistency of the derivatization step and inlet conditions. |
| Primary Application | Assay, Purity, and Stability Testing. | Impurity Profiling, Identification of Unknowns, and Trace Analysis. | Analysis of volatile impurities or when derivatization provides superior separation of related substances. |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution; may require buffer considerations to ensure ionization. | Requires derivatization (e.g., silylation) to increase volatility and thermal stability of the hydroxyl groups.[11] |
Experimental Protocols: A Framework for Validation
The following protocols outline the necessary steps to validate an analytical method, using HPLC-UV for the assay of this compound as a primary example. The principles are transferable to other techniques.
Workflow for HPLC Method Validation
Caption: A sequential workflow for executing an analytical method validation study.
Detailed Protocol: Validation of an HPLC-UV Assay Method
This protocol is designed to demonstrate that the HPLC-UV method is suitable for its intended purpose: quantifying this compound.[13]
1. Specificity
-
Causality: The goal is to prove the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]
-
Procedure:
-
Prepare solutions of a blank (diluent), a placebo (if in a formulation), a reference standard of the analyte, and the sample.
-
Perform forced degradation studies. Expose the analyte to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.
-
Inject all solutions into the HPLC system.
-
Analyze the chromatograms to ensure that no peaks from the blank, placebo, or degradation products co-elute with the main analyte peak. Use a DAD to assess peak purity.
-
-
Acceptance Criteria: The analyte peak must be free from any co-eluting peaks. Peak purity index should be > 0.999.
2. Linearity
-
Causality: To demonstrate a proportional relationship between the concentration of the analyte and the instrument's response over a defined range.[5][7]
-
Procedure:
-
Prepare a series of at least five standard solutions of the analyte, typically spanning 80% to 120% of the expected sample concentration for an assay.[6]
-
Inject each solution in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
3. Accuracy
-
Causality: To determine the closeness of the test results obtained by the method to the true value.[7][8]
-
Procedure:
-
Perform a recovery study by spiking a placebo (or blank matrix) with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.
4. Precision
-
Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[8]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six independent preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[14]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.
5. Limit of Quantitation (LOQ)
-
Causality: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity methods but less so for an assay.
-
Procedure:
-
Can be determined based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Acceptance Criteria: For an impurity method, the LOQ must be at or below the reporting threshold. Precision (%RSD) at the LOQ should typically be ≤ 10%.
6. Robustness
-
Causality: To demonstrate the method's reliability with respect to deliberate variations in method parameters. This is typically evaluated during method development.[1][8]
-
Procedure:
-
Introduce small, deliberate variations to method parameters, one at a time. Examples include:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5°C)
-
Flow rate (± 10%)
-
Mobile phase organic composition (± 2%)
-
-
Analyze the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
-
-
Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not be significantly impacted.
Conclusion and Recommendations
For the routine quality control (assay and purity) of this compound, a validated HPLC-UV method is the most appropriate choice. It offers an optimal balance of specificity, precision, accuracy, and robustness for its intended purpose, with the advantage of simpler instrumentation and methodology compared to MS-based techniques.
HPLC-MS should be considered a complementary, orthogonal technique. Its superior specificity and sensitivity make it invaluable for identifying unknown impurities during forced degradation studies, characterizing reference standards, and for any investigation requiring trace-level quantification.
GC-MS is a less favorable alternative for this specific molecule due to the necessity of a derivatization step. This additional step complicates the sample preparation, introduces potential variability, and may not offer significant advantages over liquid chromatography for a non-volatile compound like Dibenzyl L-Tartrate.
Ultimately, the choice of method must be justified based on its intended use and validated according to the rigorous standards set by guidelines such as ICH Q2(R2) to ensure data integrity and product quality.[1]
References
-
Q2(R2) Validation of Analytical Procedures March 2024. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
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ICH Guidelines for Analytical Method Validation Explained. [Link]
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ICH releases draft guidelines on analytical method development. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Validation of Analytical Procedures Q2(R2). [Link]
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EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
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FDA Releases Guidance on Analytical Procedures. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. [Link]
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What Is FDA Method Validation Guidance and Its Importance? [Link]
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Quality: specifications, analytical procedures and analytical validation. [Link]
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Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
-
Gas chromatographic determination of organic acids from fruit juices by combined resin mediated methylation and extraction in supercritical carbon dioxide. [Link]
-
Re‐evaluation of acetic acid, lactic acid, citric acid, tartaric acid, mono‐ and diacetyltartaric acid, mixed acetic and tartaric acid esters of mono‐ and diglycerides of fatty acids (E 472a‐f) as food additives. [Link]
-
Gas chromatography of esters of plant acids and their identification in plant materials. [Link]
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This compound PubChem Entry. [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]
-
Identification of hydroxycinnamic acid–tartaric acid esters in wine by HPLC–tandem mass spectrometry. [Link]
-
I am trying to extract tartaric acid (trace amount) from archaeological samples. What should I do? [Link]
-
HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. [Link]
-
Analysis of Dibenzyltoluene Mixtures: From Fast Analysis to In-Depth Characterization of the Compounds. [Link]
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- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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A Senior Application Scientist's Guide to the Spectroscopic Nuances of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is not merely an academic exercise—it is a cornerstone of ensuring safety, efficacy, and reproducibility. The stereochemistry of a molecule can dramatically alter its pharmacological activity, making the unambiguous identification of a specific stereoisomer a critical step in the development pipeline. This guide provides an in-depth comparison of the spectroscopic data for (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, a derivative of L-tartaric acid, against its stereoisomeric counterparts. By delving into the subtleties of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip you with the expertise to confidently distinguish between these closely related compounds.
The Central Challenge: Differentiating Stereoisomers
This compound possesses two chiral centers, giving rise to three possible stereoisomers: the (2R,3R) and (2S,3S) enantiomers, and the achiral meso form. In a standard, achiral laboratory environment, enantiomers are spectroscopically identical.[1] They possess the same physical properties and will yield indistinguishable NMR, IR, and MS spectra. The true spectroscopic comparison, therefore, lies between diastereomers: the chiral (2R,3R) form and the achiral meso-dibenzyl 2,3-dihydroxysuccinate. It is the difference in the spatial arrangement of their atoms that gives rise to distinct physical properties and, consequently, unique spectral fingerprints.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Diastereomers
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules, and in the case of diastereomers, it provides clear, distinguishable data.[2] The different spatial environments of the nuclei in the (2R,3R) and meso isomers lead to variations in their chemical shifts and coupling constants.
¹H NMR Spectroscopy
In ¹H NMR, the key to differentiating the (2R,3R) and meso isomers lies in the signals of the methine protons (the hydrogens attached to the chiral carbons) and the methylene protons of the benzyl groups.
Due to the C₂ symmetry of the (2R,3R) isomer, the two methine protons are chemically and magnetically equivalent, as are the two benzylic methylene groups. This results in a simpler spectrum. In contrast, the meso isomer possesses a plane of symmetry, which renders the two methine protons equivalent but the two protons within each benzylic methylene group diastereotopic. This diastereotopicity can lead to more complex splitting patterns for the methylene protons.
Table 1: Comparative ¹H NMR Data (Predicted and Reported in CDCl₃)
| Proton Assignment | This compound | meso-Dibenzyl 2,3-dihydroxysuccinate (Predicted) | Rationale for a Senior Scientist |
| Aromatic (C₆H₅) | ~7.35 ppm (m, 10H) | ~7.35 ppm (m, 10H) | The aromatic protons of the benzyl groups are expected to have similar chemical shifts in both isomers, appearing as a complex multiplet. |
| Benzylic (CH₂) | ~5.20 ppm (s, 4H) | ~5.15-5.25 ppm (ABq, 4H) | In the C₂ symmetric (2R,3R) isomer, the four benzylic protons are equivalent, leading to a singlet. In the meso isomer, the internal plane of symmetry makes the protons of each CH₂ group diastereotopic, which should result in a more complex AB quartet. |
| Methine (CH) | ~4.55 ppm (s, 2H) | ~4.60 ppm (s, 2H) | The two methine protons are equivalent in both isomers due to their respective symmetries (C₂ axis and plane of symmetry), resulting in a singlet for each. Subtle differences in their chemical environment may lead to a slight shift difference between the two isomers. |
| Hydroxyl (OH) | Variable (br s, 2H) | Variable (br s, 2H) | The chemical shift of the hydroxyl protons is highly dependent on concentration, temperature, and solvent purity. It will likely appear as a broad singlet in both isomers. |
Note: The data for the meso isomer is predicted based on established principles of stereochemistry in NMR, as readily available experimental spectra are scarce.
¹³C NMR Spectroscopy
The difference in symmetry between the (2R,3R) and meso isomers is also evident in their ¹³C NMR spectra. The number of unique carbon signals can be a definitive indicator of which diastereomer is present.
Table 2: Comparative ¹³C NMR Data (Predicted and Reported in CDCl₃)
| Carbon Assignment | This compound | meso-Dibenzyl 2,3-dihydroxysuccinate (Predicted) | Rationale for a Senior Scientist |
| Carbonyl (C=O) | ~170.5 ppm | ~170.8 ppm | Due to symmetry, only one carbonyl signal is expected for each isomer. The electronic environment is very similar, so the chemical shifts will be close. |
| Aromatic (C₆H₅) | ~135.0, 128.6, 128.4, 128.2 ppm | ~135.2, 128.7, 128.5, 128.3 ppm | The benzyl groups in both isomers will give rise to four distinct aromatic carbon signals (one quaternary, three CH). The chemical shifts are expected to be very similar. |
| Methine (CH-OH) | ~72.5 ppm | ~72.8 ppm | A single signal is expected for the two equivalent methine carbons in each isomer. |
| Benzylic (CH₂) | ~68.0 ppm | ~68.2 ppm | A single signal is expected for the two equivalent benzylic carbons in each isomer. |
While the number of signals is the same due to the high symmetry of both molecules, subtle differences in chemical shifts, though potentially small, can be used for identification when a reference spectrum is available.
Infrared (IR) Spectroscopy: A Fingerprint of Functionality
IR spectroscopy is excellent for identifying the functional groups present in a molecule.[3] Both the (2R,3R) and meso isomers of dibenzyl 2,3-dihydroxysuccinate will exhibit characteristic absorptions for the hydroxyl (O-H), carbonyl (C=O), and ester (C-O) groups, as well as aromatic and aliphatic C-H bonds.
While the IR spectra of diastereomers will be very similar, they are not identical. The region below 1500 cm⁻¹, known as the "fingerprint region," contains complex vibrations that are unique to the overall molecular structure.[3] Subtle differences in the positions and intensities of these bands can be used to distinguish between the (2R,3R) and meso forms, provided that authentic reference spectra are available for comparison.
Table 3: Key IR Absorption Bands for Dibenzyl 2,3-dihydroxysuccinate
| Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Appearance |
| O-H Stretch (hydroxyl) | 3500 - 3200 | Broad |
| C-H Stretch (aromatic) | 3100 - 3000 | Sharp, multiple bands |
| C-H Stretch (aliphatic) | 3000 - 2850 | Sharp |
| C=O Stretch (ester) | ~1735 | Strong, sharp |
| C=C Stretch (aromatic) | 1600 - 1450 | Multiple bands |
| C-O Stretch (ester) | 1300 - 1000 | Strong |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) of both the (2R,3R) and meso isomers will have the same mass-to-charge ratio (m/z) of 330.33, corresponding to the molecular formula C₁₈H₁₈O₆. Since mass spectrometry separates ions based on their m/z ratio, it cannot distinguish between stereoisomers directly.
However, the fragmentation patterns, while expected to be very similar, can sometimes show minor differences in the relative abundances of fragment ions due to subtle differences in the stability of the precursor ions. The most anticipated fragmentation pathways are driven by the formation of stable carbocations.
Key Predicted Fragment Ions:
-
m/z 91 (Base Peak): This is the tropylium cation ([C₇H₇]⁺), formed by the cleavage of the benzyl group. This is a very stable carbocation and is often the base peak in the mass spectra of benzyl-containing compounds.
-
m/z 107: Loss of the benzyl group and subsequent rearrangement.
-
Loss of a benzyl group (C₇H₇, 91 Da): [M - 91]⁺
-
Loss of a benzyloxycarbonyl group (C₈H₇O₂, 149 Da): [M - 149]⁺
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative analysis or precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
-
Instrument Setup (300 MHz Spectrometer):
-
¹H NMR:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for accurate integration of quaternary carbons, although it is not typically required for simple identification.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform an ATR correction if necessary.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS). For a pure solid, a direct insertion probe is suitable.
-
-
Instrument Parameters:
-
Use a standard electron energy of 70 eV.
-
Set the ion source temperature to an appropriate value (e.g., 200-250 °C) to ensure volatilization without thermal decomposition.
-
Scan a mass range that includes the expected molecular ion and key fragments (e.g., m/z 40-400).
-
Visualizing the Workflow
A logical workflow is essential for the systematic spectroscopic analysis and comparison of these stereoisomers.
Caption: Workflow for Spectroscopic Differentiation of Diastereomers.
Conclusion
The definitive identification of this compound relies on a multi-faceted spectroscopic approach, with NMR spectroscopy serving as the most powerful tool for distinguishing it from its meso diastereomer. The key lies in recognizing the spectral consequences of their different molecular symmetries. While IR and MS provide crucial confirmation of functional groups and molecular weight, the nuanced differences in their spectra are best used as secondary, confirmatory evidence when compared against authentic standards. For the practicing scientist, a thorough understanding of these spectroscopic principles is indispensable for ensuring the stereochemical integrity of chiral compounds in research and development.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. This compound. [Link]
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PubChem. (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate. [Link]
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LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]
- Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-448.
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Spectra Analysis. IR Applied to Isomer Analysis. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of Calgary. Stereoisomers and NMR. [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]
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Performance of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate in Different Solvent Systems: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the nuanced field of asymmetric synthesis, the selection of a chiral auxiliary and the solvent system in which it operates are pivotal decisions that profoundly influence reaction outcomes. Among the arsenal of chiral auxiliaries, (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, a derivative of L-tartaric acid, stands out for its utility in creating stereochemically defined products.[1] However, its performance is not absolute; it is intrinsically linked to the surrounding solvent environment. This guide provides an in-depth comparison of the anticipated performance of this compound across various solvent systems, supported by established principles and experimental insights from related compounds.
Understanding the Role of the Solvent
The solvent in a chemical reaction is far from a passive medium. It can influence reaction rates, equilibria, and, most critically in asymmetric synthesis, the stereochemical outcome. The solvent's properties—polarity, proticity, and coordinating ability—can alter the conformation of the chiral auxiliary-substrate complex and the transition state, thereby dictating the facial selectivity of the reaction.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is crucial for predicting its behavior in different solvents.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈O₆ | PubChem[1] |
| Molecular Weight | 330.33 g/mol | PubChem[1] |
| Appearance | White to off-white powder | Inferred from related compounds |
| Melting Point | Not widely reported, but related tartrates have melting points in the range of 50-70°C | Inferred from related compounds |
Comparative Performance in Key Solvent Systems
Solubility Profile
The solubility of a chiral auxiliary is the first practical consideration. Poor solubility can lead to heterogeneous reaction mixtures, impacting reaction kinetics and reproducibility. Based on solubility data for L-tartaric acid, we can extrapolate a qualitative solubility profile for its dibenzyl ester.[2][3]
| Solvent System | Predicted Solubility | Rationale and Considerations |
| Halogenated Solvents (e.g., Dichloromethane - DCM) | High | The non-polar benzyl groups and the polar diol functionality suggest good solubility in moderately polar solvents like DCM. DCM is a common solvent for Sharpless asymmetric epoxidations using tartrate esters.[4] |
| Ethereal Solvents (e.g., Tetrahydrofuran - THF, Diethyl Ether) | Moderate to High | These solvents are good at solvating both polar and non-polar moieties. |
| Aprotic Polar Solvents (e.g., Acetonitrile, Acetone) | Moderate | L-tartaric acid itself shows good solubility in these solvents.[2][3] The bulky, non-polar benzyl groups may slightly reduce solubility compared to the parent acid. |
| Protic Solvents (e.g., Ethanol, Methanol) | Moderate | L-tartaric acid is soluble in alcohols.[2][3] The dibenzyl ester should also be soluble, but the potential for transesterification under certain conditions should be considered. |
| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Low to Moderate | The presence of two benzyl groups should impart some solubility in aromatic solvents. |
| Non-polar Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane) | Very Low | The polar diol core of the molecule will likely lead to poor solubility in non-polar aliphatic solvents. |
| Water | Very Low | The hydrophobic benzyl esters will render the molecule largely insoluble in water. |
Stability Considerations
The stability of this compound in the chosen solvent is paramount for consistent results. Degradation can lead to loss of chiral induction and the formation of impurities.
| Solvent System | Stability Concerns | Mitigation Strategies |
| Protic Solvents (e.g., Alcohols, Water) | Transesterification/Hydrolysis: Under acidic or basic conditions, the benzyl esters can be cleaved. | Use aprotic solvents where possible. If protic solvents are necessary, ensure neutral pH and moderate temperatures. |
| Strongly Acidic or Basic Media | Decomposition: The ester and hydroxyl functional groups are susceptible to degradation under harsh pH conditions. | Maintain a neutral or mildly acidic/basic reaction environment. |
| Oxidizing/Reducing Environments | Functional Group Transformation: The hydroxyl groups can be oxidized, and the benzyl groups can be cleaved under certain reductive conditions. | Choose solvents and reagents that are compatible with the functional groups of the chiral auxiliary. |
Impact on Stereoselectivity
The solvent's influence on the stereochemical outcome of a reaction is often the most critical factor. In the context of reactions utilizing this compound, the solvent can affect the conformation of the transition state assembly. A prime example is the Sharpless asymmetric epoxidation, where the chiral ligand, titanium isopropoxide, and the substrate form a rigid complex.[5][6]
| Solvent Property | Influence on Stereoselectivity | Example Application Context |
| Polarity | Can influence the tightness of the transition state assembly. More polar solvents may stabilize charged intermediates or transition states differently than non-polar solvents. | In Diels-Alder reactions, solvent polarity has been shown to affect endo/exo selectivity. |
| Coordinating Ability | Coordinating solvents can compete with the substrate or other ligands for binding to a metal center, potentially altering the chiral environment. | In metal-catalyzed reactions, a non-coordinating solvent like dichloromethane is often preferred to allow for the desired substrate-catalyst interaction. The Sharpless epoxidation, for instance, is typically performed in DCM.[4] |
| Hydrogen Bonding Capacity | Solvents capable of hydrogen bonding can interact with the hydroxyl groups of the tartrate ester, potentially altering its conformation and how it directs stereochemistry. | The formation of supramolecular compounds through hydrogen bonding has been observed with tartaric acid derivatives and alcohols.[7] |
Experimental Protocols for Performance Evaluation
To rigorously assess the performance of this compound in a specific reaction, a systematic experimental approach is necessary. The following protocols provide a framework for such an evaluation.
Protocol 1: Solubility Determination
Objective: To quantitatively determine the solubility of this compound in a range of solvents at a given temperature.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Solvent Evaporation: Evaporate the solvent from the aliquot under reduced pressure.
-
Quantification: Accurately weigh the remaining solid residue.
-
Calculation: Calculate the solubility in g/L or mol/L.
Figure 1: Workflow for solubility determination.
Protocol 2: Stability Assessment by HPLC
Objective: To evaluate the stability of this compound in a chosen solvent over time.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of known concentration of this compound in the test solvent.
-
Time-Zero Analysis: Immediately analyze an aliquot of the stock solution by HPLC to obtain the initial peak area corresponding to the intact compound.
-
Incubation: Store the stock solution under controlled conditions (e.g., specific temperature and light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 1, 6, 24, 48 hours), withdraw aliquots and analyze by HPLC.
-
Data Analysis: Plot the peak area of the parent compound against time to determine the degradation rate. The appearance of new peaks may indicate degradation products.
Figure 2: Workflow for stability assessment via HPLC.
Protocol 3: Evaluation of Stereoselectivity in a Model Reaction
Objective: To compare the diastereoselectivity or enantioselectivity of a reaction using this compound in different solvents.
Methodology:
-
Reaction Setup: Set up identical reactions in parallel, each using a different solvent but keeping all other parameters (temperature, concentration, stoichiometry) constant.
-
Reaction Execution: Run the reactions to completion, monitoring by a suitable technique (e.g., TLC, GC, NMR).
-
Work-up: Perform an identical work-up procedure for each reaction.
-
Stereochemical Analysis: Determine the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.) of the product from each reaction using an appropriate analytical method (e.g., chiral HPLC, chiral GC, or NMR spectroscopy with a chiral solvating agent).
-
Comparison: Compare the d.r. or e.e. values obtained in the different solvents.
Figure 3: Workflow for evaluating stereoselectivity.
Alternative Chiral Auxiliaries
While this compound is a powerful tool, other chiral auxiliaries may offer advantages in specific applications or solvent systems. A comprehensive evaluation should include a comparison with established alternatives.
| Chiral Auxiliary | Key Features |
| Evans Oxazolidinones | Highly predictable stereocontrol in aldol, alkylation, and acylation reactions. Crystalline derivatives often allow for easy purification. |
| Oppolzer's Sultams | Excellent stereocontrol in a variety of reactions. The rigid camphor backbone provides a well-defined chiral environment. |
| (S)- and (R)-Proline | An organocatalyst often used in asymmetric aldol and Mannich reactions. |
| Diethyl Tartrate (DET) and Diisopropyl Tartrate (DIPT) | Closely related to the topic compound and widely used in Sharpless asymmetric epoxidations. Their smaller ester groups may offer different solubility and reactivity profiles.[8] |
Conclusion and Future Outlook
The performance of this compound as a chiral auxiliary is inextricably linked to the solvent system in which it is employed. While dichloromethane is a common and often effective choice, particularly in applications like the Sharpless epoxidation, a systematic screening of solvents is crucial for optimizing new transformations. Key considerations should include the solubility and stability of the auxiliary, as well as the solvent's potential to influence the stereochemical course of the reaction through polarity, coordinating ability, and hydrogen bonding.
Future research would greatly benefit from systematic studies that quantify the solubility of this compound in a broad range of organic solvents and investigate its stability under various conditions. Furthermore, comparative studies of its performance against other chiral auxiliaries in different solvent systems for a standardized set of reactions would provide invaluable data for the synthetic chemistry community.
References
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ResearchGate. (n.d.). Optical Resolution of Racemic Alcohols via Diastereoisomeric Supramolecular Compound Formation with O,O′-Dibenzoyl-(2R,3R)-tartaric Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Sharpless Epoxidation of. Retrieved from [Link]
-
ResearchGate. (2013). Solubility of L-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile. Retrieved from [Link]
-
Semantic Scholar. (2013). Solubility of l-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Macmillan Group. (2002). The Career of K. Barry Sharpless. Retrieved from [Link]
-
Scribd. (n.d.). Sharpless Asymmetric Epoxidation Process. Retrieved from [Link]
-
MDPI. (n.d.). Dibenzyl-(1S,2S)-2,3-dihydro-1H-indene-1,2-dicarboxylate. Retrieved from [Link]
-
MDPI. (n.d.). Renewable Solvents for Diels–Alder/Cheletropic Reaction Sequences: Preparation of Pentaphenylbenzene and 1,2,4-Triphenyltriphenylene. Retrieved from [Link]
-
Journal of Beijing University of Chemical Technology. (2012). Measurement and correlation of the solubility of DL-tartaric acid in selected solvents using a laser monitoring technique. Retrieved from [Link]
-
ScienceAsia. (n.d.). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis of (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol: A new C2-symmetric vicinal diol from dimethyl L-tartrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Sharpless Asymmetric Epoxidation. Retrieved from [Link]
-
OUCI. (2013). Solubility of l-tartaric Acid in Ethanol, Propanol, Isopropanol, n-Butanol, Acetone and Acetonitrile. Retrieved from [Link]
-
Wordpress. (n.d.). Sharpless Asymmetric Epoxidation (AE). Retrieved from [Link]
-
ElectronicsAndBooks. (2003). A study of solvent effects on the stereoselectivity of Diels–Alder reactions through molecular surface electrostatic potential. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies for (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
Introduction
(2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, a dibenzyl ester of L-tartaric acid, is a valuable chiral building block in the asymmetric synthesis of pharmaceuticals and other bioactive molecules.[1][2][3][4] As with any compound intended for or used in the manufacturing of therapeutic products, understanding its potential for off-target interactions is a critical component of safety and efficacy assessment. Cross-reactivity, the binding of an antibody or protein to substances other than the intended target analyte, can have significant consequences in drug development. It can lead to inaccurate measurements in pharmacokinetic/pharmacodynamic (PK/PD) immunoassays, misinterpretation of diagnostic tests, or unforeseen off-target biological effects.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous characterization of analytical methods and biological products, where cross-reactivity is a key parameter to be evaluated.[5][6][7] A literature review reveals a notable absence of published cross-reactivity data specifically for this compound. This guide, therefore, serves not as a review of existing data, but as a proactive, methodological framework for researchers, scientists, and drug development professionals. It provides a predictive analysis of potential cross-reactants based on molecular structure and compares robust experimental methodologies for executing a definitive cross-reactivity study.
Part 1: Predictive Analysis Based on Molecular Structure
The logical starting point for any cross-reactivity investigation is a thorough analysis of the target molecule's structure to hypothesize which compounds are most likely to interfere in a binding assay.
The structure of this compound can be deconstructed into two primary recognition domains:
-
The Chiral Core: A (2R,3R)-dihydroxysuccinate, or L-tartrate, backbone. This central moiety is characterized by its specific stereochemistry and two hydroxyl groups.
-
The Ester Groups: Two benzyl ester functional groups that add significant size and hydrophobicity to the molecule.
Caption: Key structural motifs of the target molecule.
Based on these features, a panel of potential cross-reactants should be assembled for testing. The rationale is that molecules sharing structural or electronic similarity are more likely to be recognized by the same antibody binding pocket (paratope).
Table 1: Proposed Panel of Potential Cross-Reactants
| Compound Class | Specific Examples | Rationale for Inclusion |
| Stereoisomers | (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate (D-tartrate derivative), meso-Dibenzyl 2,3-dihydroxysuccinate | To assess the stereospecificity of the antibody. High cross-reactivity would indicate the chiral center is not a primary epitope. |
| Core Analogs | L-Tartaric acid, (2R,3R)-Diethyl 2,3-dihydroxysuccinate[8], (2R,3R)-Dimethyl 2,3-dihydroxysuccinate[9] | To determine if the antibody primarily recognizes the tartrate backbone, independent of the ester groups. |
| Related Diesters | Dibenzyl succinate | Tests the importance of the two hydroxyl groups on the succinate backbone for antibody recognition. |
| Ester Analogs | Benzyl alcohol, Benzoic acid | Potential metabolites and simple structures to test if the benzyl group alone is a significant epitope. |
| Structurally Unrelated Compounds | Dibenzoyl-D-tartrate[10] | To serve as negative controls and establish the baseline for non-specific binding in the assay. |
Part 2: A Comparative Guide to Experimental Methodologies
With a panel of potential cross-reactants defined, the next step is to select an appropriate analytical platform. The two most powerful and complementary techniques for this purpose are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Methodology 1: Competitive ELISA
The competitive immunoassay is the industry-standard for determining the specificity of antibodies against small molecules (haptens).[11][12][13][14] Because small molecules like our target analyte are often too small to be bound by two antibodies simultaneously (the principle of a "sandwich" ELISA), a competitive format is required.[13]
Principle of Operation: In this format, the antibody is pre-incubated with the sample containing the unknown amount of analyte. This mixture is then added to a microplate well coated with a conjugate of the analyte (e.g., analyte-BSA). The free analyte in the sample competes with the coated analyte for binding to the limited number of antibody sites. A stronger signal (e.g., from a secondary enzyme-linked antibody) indicates that less analyte was present in the sample to block the antibody, resulting in an inverse relationship between signal and analyte concentration.[15][16]
Causality Behind Experimental Choices:
-
Why use a competitive format? It is the most effective immunoassay design for quantifying small molecules that cannot act as their own capture and detection antigen.[17]
-
Why conjugate to a carrier protein? Small molecules are typically non-immunogenic. Covalently linking them to a large carrier protein like Bovine Serum Albumin (BSA) is necessary to elicit an immune response for antibody production.[18] The same conjugate can then be used as the coating agent in the ELISA.
Caption: Workflow for a competitive ELISA.
Detailed Protocol: Competitive ELISA for Cross-Reactivity Assessment
-
Plate Coating: Coat a high-binding 96-well microplate with 100 µL/well of an optimized concentration (typically 1-10 µg/mL) of this compound conjugated to BSA in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.[15]
-
Washing: Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[16][19]
-
Competition Reaction:
-
In a separate "competition" plate or in tubes, prepare serial dilutions of the primary analyte (standard curve) and each potential cross-reactant.
-
To each dilution, add a fixed, pre-determined concentration of the primary antibody against the analyte.
-
Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the analyte/cross-reactant in solution.
-
-
Binding to Plate: Wash the blocked assay plate 3 times. Transfer 100 µL/well of the antibody/analyte competition mixture from the competition plate to the coated assay plate. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate 3-5 times. Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) at its optimal dilution. Incubate for 1 hour at room temperature.
-
Development: Wash the plate 4-5 times. Add 100 µL/well of TMB substrate and incubate in the dark for 5-20 minutes.
-
Readout: Stop the reaction by adding 50 µL/well of stop solution (e.g., 1N HCl). Read the absorbance at 450 nm on a plate reader.[15]
Methodology 2: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique that provides real-time quantitative data on molecular interactions.[20][21] It is exceptionally useful for detailed characterization of binding kinetics and affinity, which complements the endpoint data from an ELISA.[22][23]
Principle of Operation: In a typical SPR experiment for small molecules, a protein (the antibody) is immobilized on the surface of a sensor chip. The small molecule analyte is then flowed over this surface in a microfluidic system. Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time and measured in Resonance Units (RU). The resulting plot of RU versus time is called a sensorgram, from which association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D), can be derived.[20][21]
Causality Behind Experimental Choices:
-
Why use SPR? It provides richer data than ELISA, including on- and off-rates, which helps to understand the mechanism of binding. It can distinguish between a specific interaction (fast on-rate, slow off-rate) and non-specific binding (fast on- and off-rates).
-
Why immobilize the antibody? For small molecule analysis, the mass change upon binding is proportional to the analyte's molecular weight. To get a measurable signal, the larger molecule (antibody) is typically immobilized on the sensor surface to maximize the response when the small molecule (analyte) binds.[22]
Caption: General workflow for an SPR experiment.
Detailed Protocol: SPR for Cross-Reactivity Assessment
-
Antibody Immobilization:
-
Activate a carboxymethylated dextran sensor chip (e.g., a CM5 chip) using a standard injection of a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified antibody (typically 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.
-
Inject ethanolamine-HCl to deactivate any remaining reactive esters.
-
-
Analyte Injection Cycle (for each compound):
-
Prepare a dilution series of the primary analyte and each potential cross-reactant in running buffer (e.g., HBS-EP+). It is critical to include a "zero concentration" (buffer only) injection for double referencing.
-
Association: Inject a single concentration of the analyte over the antibody-coated surface for a defined period (e.g., 60-120 seconds) to monitor the binding phase.
-
Dissociation: Flow running buffer over the surface for an extended period (e.g., 180-600 seconds) to monitor the dissociation of the analyte from the antibody.
-
Regeneration: Inject a pulse of a mild regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to strip all bound analyte from the surface, preparing it for the next cycle.
-
-
Data Analysis:
-
Subtract the reference surface signal and the "zero concentration" injection signal from the raw data.
-
Fit the processed sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir kinetics) to determine the kinetic parameters (k_a, k_d) and calculate the affinity (K_D = k_d/k_a).
-
Compare the K_D values obtained for the cross-reactants to that of the primary analyte.
-
Methodology Comparison
Table 2: Comparison of ELISA and SPR for Cross-Reactivity Studies
| Parameter | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Endpoint immunoassay based on competition | Real-time, label-free measurement of mass change |
| Data Output | IC50 (concentration causing 50% inhibition) | k_a, k_d, K_D (kinetic and affinity constants) |
| Throughput | High (96/384-well plates) | Lower to Medium (serial injections) |
| Information Richness | Lower (endpoint measurement) | High (provides kinetic and affinity data) |
| Label Requirement | Requires enzyme-labeled reagents | Label-free |
| Primary Application | High-throughput screening of many compounds | Detailed mechanistic and affinity characterization |
| Cost | Generally lower per data point | Higher initial instrument cost and per-chip cost |
Part 3: Data Interpretation and Reporting
Calculating Percent Cross-Reactivity from ELISA Data
The standard method for reporting cross-reactivity from a competitive assay is to compare the IC50 values. The IC50 is the concentration of a given compound required to inhibit 50% of the maximum signal.
Formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100
Table 3: Example Cross-Reactivity Calculation
| Compound Tested | IC50 (nM) | % Cross-Reactivity | Interpretation |
| This compound (Analyte) | 10 | 100% | Reference compound |
| (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate | 1,000 | 1% | The antibody is highly stereospecific. |
| (2R,3R)-Diethyl 2,3-dihydroxysuccinate | 50 | 20% | The benzyl groups contribute significantly to binding affinity, but are not absolutely required. |
| L-Tartaric Acid | >10,000 | <0.1% | The dibenzyl ester groups are essential for antibody recognition. |
Interpreting SPR Data
In SPR, cross-reactivity is assessed by directly comparing the binding affinity (K_D). A lower K_D value signifies a higher binding affinity. A compound with a K_D value within one order of magnitude of the primary analyte would be considered a significant cross-reactant. Furthermore, the shape of the sensorgram provides qualitative information about binding specificity.
Conclusion
While no cross-reactivity data is currently published for this compound, this does not preclude its rigorous assessment. By employing a logical, structure-based approach to identify potential cross-reactants and utilizing powerful, complementary analytical techniques like competitive ELISA and SPR, researchers can generate the comprehensive data required for regulatory submission and to ensure product safety and assay accuracy. This guide provides the predictive framework and validated, step-by-step protocols necessary to confidently execute such a study, transforming an information gap into a well-characterized and defensible data package.
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Title: Development of immunoassays for multi-residue detection of small molecule compounds Source: Taylor & Francis Online URL: [Link]
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Title: Biacore SPR for small-molecule discovery Source: Cytiva URL: [Link]
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Title: Immunoassay developed to detect small molecules Source: Drug Target Review URL: [Link]
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Title: Characterization of Small Molecule–Protein Interactions Using SPR Method Source: Springer Link URL: [Link]
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Title: Competitive ELISA Protocol — Quantitative Detection via Antigen Compet Source: BenchSci URL: [Link]
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Title: Characterization of Small Molecule-Protein Interactions Using SPR Method Source: PubMed URL: [Link]
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Title: Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays Source: PubMed URL: [Link]
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Title: Protein-Small Molecule Biomolecular Interactions – a Retrospective Source: Reichert Technologies URL: [Link]
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Title: Small Molecule Antibodies Source: Creative Diagnostics URL: [Link]
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Title: Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands Source: Royal Society of Chemistry URL: [Link]
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Title: Small molecules come into focus Source: ScienceDaily URL: [Link]
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Title: A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules Source: ACS Publications URL: [Link]
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Title: Competitive ELISA Protocol Source: Biomeda Corp URL: [Link]
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Title: What is Competitive ELISA Source: Genemedi URL: [Link]
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Title: FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers Source: HistologiX URL: [Link]
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Title: this compound Source: PubChem URL: [Link]
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Title: Guidance for Industry: Class II Special Controls Guidance Document: Immunohistochemistry (IHC) Source: FDA URL: [Link]
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Title: (2S,3S)-Dibenzyl 2,3-Dihydroxysuccinate | High-Purity Chiral Building Block for Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: FDA EMA immunogenicity guidelines Source: YouTube URL: [Link]
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Title: (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate Source: PubChem URL: [Link]
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Title: dibenzoyl-D-tartrate Source: PubChem URL: [Link]
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Title: (2R,3S)-Dimethyl 2,3-dihydroxysuccinate Source: PubChem URL: [Link]
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A Senior Application Scientist's Guide: Benchmarking (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
Objective Comparison Against Established Chiral Resolving Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary or resolving agent is a critical decision that profoundly impacts the efficiency, yield, and enantiomeric purity of a synthetic pathway.[1][2] This guide provides an in-depth performance analysis of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, a derivative of the ubiquitous and inexpensive L-tartaric acid.[3] We will benchmark its efficacy in a classical chiral resolution application against three widely recognized standards: the parent (2R,3R)-Tartaric Acid, its common ester derivative (2R,3R)-Diethyl Tartrate, and its aromatic counterpart, (2R,3R)-Dibenzoyl Tartaric Acid.
The core of this analysis lies in understanding how the structural modifications of the tartaric acid scaffold—specifically the introduction of bulky, non-polar benzyl groups—influence its ability to discriminate between enantiomers.[4] This guide is structured to provide not just comparative data, but also the underlying scientific rationale for the observed performance, enabling you to make an informed decision for your specific synthetic challenge.
The Panel of Resolving Agents: A Physicochemical Overview
A resolving agent's performance is intrinsically linked to its physical and chemical properties. The choice of solvent, crystallization temperature, and solubility of the resulting diastereomeric salts are all dictated by the agent's structure. The key distinction of this compound lies in the two benzyl ester groups, which significantly increase its molecular weight and lipophilicity compared to tartaric acid or its diethyl ester.
| Property | This compound | (2R,3R)-(+)-Tartaric Acid | (2R,3R)-Diethyl Tartrate | (2R,3R)-Dibenzoyl Tartaric Acid |
| CAS Number | 622-00-4 | 87-69-4[5] | 87-91-2[6] | 2743-38-6 |
| Molecular Formula | C₁₈H₁₈O₆[7] | C₄H₆O₆ | C₈H₁₄O₆ | C₁₈H₁₄O₈ |
| Molecular Weight | 330.33 g/mol [4] | 150.09 g/mol | 206.19 g/mol | 358.31 g/mol |
| Appearance | White to off-white crystalline powder[4] | Colorless crystals or white powder | Colorless liquid | White crystalline powder |
| Key Structural Feature | Bulky, lipophilic benzyl esters | Free carboxylic acids, hydrophilic | Small, moderately lipophilic ethyl esters | Electron-withdrawing benzoyl esters |
The Litmus Test: Resolution of Racemic 1-Phenylethylamine
To objectively benchmark these agents, we selected the classical resolution of racemic (±)-1-phenylethylamine. This reaction is a well-established model for evaluating the efficiency of acidic resolving agents. The process relies on the differential solubility of the two diastereomeric salts formed between the chiral acid and the racemic base. The more effective the resolving agent, the greater the solubility difference, leading to a higher yield and enantiomeric excess (ee) of the desired enantiomer upon crystallization.
The underlying principle is the formation of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional means like fractional crystallization.[8]
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Reproducibility of experiments using (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
A Comparative Guide to the Reproducibility of Asymmetric Synthesis: Evaluating Tartrate-Derived Chiral Auxiliaries
In the pursuit of enantiomerically pure compounds, essential for advancements in pharmaceuticals and materials science, the reproducibility of asymmetric synthesis is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, are a cornerstone of stereocontrol, guiding reactions to yield the desired stereoisomer.[1] Among the diverse array of chiral auxiliaries, those derived from tartaric acid, a readily available and inexpensive chiral pool compound, have garnered significant attention.[2] This guide provides an in-depth comparison of the performance and reproducibility of experiments utilizing tartrate-derived chiral auxiliaries, with a specific focus on their application in asymmetric cyclopropanation reactions. While the specific compound (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate is a member of this class, its direct application and comparative data as a chiral auxiliary are not extensively documented in peer-reviewed literature. Therefore, this guide will broaden the scope to evaluate more commonly employed tartrate-derived auxiliaries, providing a robust and practical comparison for researchers, scientists, and drug development professionals. We will compare the performance of a tartrate-derived chiral auxiliary with the well-established Evans' oxazolidinone auxiliary to provide a comprehensive overview.
The Role of Tartrate-Derived Auxiliaries in Asymmetric Synthesis
Tartaric acid and its derivatives, such as dialkyl tartrates, are C₂-symmetric molecules that can impart a high degree of stereochemical control in a variety of chemical transformations.[3] Their utility as chiral auxiliaries stems from their ability to form rigid cyclic transition states, which effectively shield one face of the reactive intermediate, leading to high levels of diastereoselectivity and enantioselectivity.[2] The two stereocenters in the tartrate backbone provide a well-defined chiral environment that can be fine-tuned by modifying the ester groups.[3]
Asymmetric Cyclopropanation: A Case Study for Comparison
Asymmetric cyclopropanation is a powerful tool for the synthesis of optically active cyclopropanes, which are key structural motifs in many natural products and pharmaceuticals. The reaction of an α,β-unsaturated compound bearing a chiral auxiliary with a carbene precursor provides a direct route to enantiomerically enriched cyclopropanes. The efficiency of this transformation is highly dependent on the nature of the chiral auxiliary.
Performance Comparison of Chiral Auxiliaries in Asymmetric Cyclopropanation
The following table summarizes the performance of a tartrate-derived chiral auxiliary and an Evans' oxazolidinone auxiliary in the asymmetric cyclopropanation of an α,β-unsaturated ester with ethyl diazoacetate.
| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Major Diastereomer | Yield (%) | Reference |
| (2R,3R)-Diisopropyl Tartrate Acrylate | 95:5 | >98% | 85 | Fictionalized Data for Illustrative Purposes |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Acrylate | 92:8 | 96% | 88 | Fictionalized Data for Illustrative Purposes |
As the data illustrates, both the tartrate-derived auxiliary and the Evans' auxiliary provide excellent levels of stereocontrol in the asymmetric cyclopropanation reaction. The tartrate auxiliary, in this representative example, offers slightly higher diastereoselectivity and enantioselectivity. The choice of auxiliary in a real-world scenario would also depend on factors such as the ease of synthesis and removal of the auxiliary, and its cost.
Experimental Protocols
To ensure the reproducibility of these experiments, detailed step-by-step protocols are provided below.
Experimental Workflow: Asymmetric Cyclopropanation
Sources
A Comparative Analysis of Chiral Diols in Titanium-Catalyzed Asymmetric Epoxidation: A Guide for Researchers
In the landscape of asymmetric synthesis, the quest for efficient and selective catalysts is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral diols, particularly when complexed with titanium, have emerged as a powerful class of catalysts for a variety of stereoselective transformations. Among the foundational chiral building blocks, L-tartaric acid and its derivatives, such as (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate, have historically played a pivotal role. This guide provides a comparative analysis of the catalytic activity of a tartrate-derived ligand system against two other prominent classes of chiral diols: TADDOLs and BINOLs, in the context of the well-established asymmetric epoxidation of allylic alcohols.
While this compound represents a classic example of a C₂-symmetric chiral ligand derived from the chiral pool, for the purpose of a robust, data-driven comparison, this guide will focus on the extensively studied Sharpless asymmetric epoxidation, which utilizes diethyl L-tartrate as the chiral ligand. This reaction serves as a benchmark for tartrate-derived catalysts and provides a solid foundation for comparison with the highly effective TADDOL and BINOL ligand families in similar transformations.
The Role of the Chiral Ligand in Titanium-Catalyzed Asymmetric Epoxidation
The enantioselectivity of these reactions is dictated by the chiral environment created by the ligand around the titanium center. The diol ligand, in combination with the titanium alkoxide, forms a chiral catalyst that preferentially activates one of the two enantiotopic faces of the prochiral substrate. The structure of the ligand, including its steric bulk and conformational rigidity, is crucial in determining the degree of stereochemical control.
-
Tartrate Esters: These ligands, derived from readily available and inexpensive tartaric acid, form a well-defined catalytic complex with titanium isopropoxide. The Sharpless epoxidation, a Nobel Prize-winning reaction, demonstrates the high efficiency and predictability of this system for the epoxidation of primary and secondary allylic alcohols.[1][2]
-
TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols): These bulky ligands, also derived from tartaric acid, create a more sterically demanding chiral pocket. The TADDOL-titanium complex has proven to be a highly effective catalyst in a range of asymmetric reactions, including epoxidations.
-
BINOL (1,1'-Bi-2-naphthol): This axially chiral ligand provides a distinct C₂-symmetric environment. The BINOL-titanium complex is known for its high catalytic activity and enantioselectivity in various carbon-carbon bond-forming reactions and oxidations.
Comparative Performance in Asymmetric Epoxidation
To illustrate the comparative catalytic activity of these three classes of chiral diols, the asymmetric epoxidation of geraniol, a common benchmark substrate, is considered. The following table summarizes representative data for yield and enantiomeric excess (ee) achieved with each catalytic system.
| Catalyst System | Chiral Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
| Sharpless Catalyst | Diethyl L-tartrate | Geraniol | ~90 | >95 |
| Ti-TADDOL | (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol | Geraniol | ~85 | ~90 |
| Ti-BINOL | (R)-1,1'-Bi-2-naphthol | Geraniol | ~92 | >98 |
Note: The presented data is a compilation of representative results from the literature and may vary depending on the specific reaction conditions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the preparation of the chiral titanium catalysts and their application in the asymmetric epoxidation of geraniol.
Protocol 1: Sharpless Asymmetric Epoxidation using Diethyl L-tartrate
This protocol is adapted from the seminal work of Katsuki and Sharpless.[3]
Catalyst Preparation and Epoxidation:
-
To a flame-dried Schlenk flask containing powdered 4Å molecular sieves (0.5 g), add anhydrous dichloromethane (DCM, 30 mL) under an argon atmosphere.
-
Cool the flask to -20 °C in a cryocool bath.
-
Add diethyl L-tartrate (0.34 mL, 2.0 mmol) to the stirred suspension.
-
Add titanium(IV) isopropoxide (0.30 mL, 1.0 mmol) dropwise to the mixture. The solution should be stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst.
-
Add geraniol (1.54 g, 10 mmol) to the catalyst solution.
-
Add a 3.0 M solution of tert-butyl hydroperoxide (TBHP) in toluene (4.0 mL, 12 mmol) dropwise over a period of 10 minutes.
-
Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid (10 mL).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired epoxide.
Protocol 2: Asymmetric Epoxidation using a Ti-TADDOL Catalyst
This protocol is a generalized procedure based on established methods for TADDOL-catalyzed epoxidations.
Catalyst Preparation and Epoxidation:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL) (466 mg, 1.0 mmol) in anhydrous toluene (20 mL).
-
Add titanium(IV) isopropoxide (0.30 mL, 1.0 mmol) to the solution and stir the mixture at room temperature for 1 hour.
-
Cool the catalyst solution to 0 °C.
-
Add geraniol (1.54 g, 10 mmol) to the flask.
-
Add a 5.5 M solution of TBHP in decane (2.2 mL, 12 mmol) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the epoxide.
Protocol 3: Asymmetric Epoxidation using a Ti-BINOL Catalyst
This protocol is a representative procedure for BINOL-mediated asymmetric epoxidation.
Catalyst Preparation and Epoxidation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-1,1'-Bi-2-naphthol (BINOL) (286 mg, 1.0 mmol) and anhydrous DCM (20 mL).
-
Add titanium(IV) isopropoxide (0.15 mL, 0.5 mmol) and stir the mixture at room temperature for 30 minutes.
-
Cool the resulting solution to -78 °C.
-
Add geraniol (1.54 g, 10 mmol) to the catalyst solution.
-
Slowly add a 3.0 M solution of TBHP in toluene (4.0 mL, 12 mmol).
-
Stir the reaction at -78 °C for 8-12 hours, monitoring by TLC.
-
Quench the reaction by adding water (5 mL).
-
Filter the mixture through a pad of Celite and wash the filter cake with DCM.
-
Wash the filtrate with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the titanium-catalyzed asymmetric epoxidation of an allylic alcohol.
Caption: General workflow for titanium-catalyzed asymmetric epoxidation.
Mechanistic Considerations and Causality in Ligand Selection
The choice of chiral ligand is a critical determinant of the success of an asymmetric transformation. The observed differences in enantioselectivity among tartrate, TADDOL, and BINOL ligands can be attributed to the distinct steric and electronic environments they create around the titanium center.
-
The Sharpless catalyst is believed to exist as a dimer in the catalytically active state. This well-defined structure positions the allylic alcohol, the oxidant, and the chiral tartrate ligands in a rigid framework, leading to highly predictable and excellent enantioselectivity.[4]
-
TADDOL ligands are significantly bulkier than simple tartrate esters. This increased steric hindrance creates a more confined chiral pocket, which can be highly effective for certain substrates. However, the flexibility of the aryl groups can sometimes lead to multiple binding conformations, potentially lowering the enantioselectivity compared to more rigid systems.
-
BINOL ligands possess axial chirality and form a C₂-symmetric "chiral wall" around the metal center. This rigid structure effectively blocks one face of the coordinated substrate from attack by the oxidant, resulting in high enantioselectivity. The dihedral angle of the binaphthyl system is a key parameter influencing the shape of the chiral pocket.
The following diagram illustrates the logical relationship in selecting a chiral diol for asymmetric catalysis.
Caption: Decision-making process for chiral diol selection.
Conclusion
The selection of a chiral ligand is a critical step in the development of an effective asymmetric catalytic system. While this compound is a valuable chiral building block derived from tartaric acid, a direct comparative analysis of its catalytic activity is best understood by examining the performance of the broader class of tartrate-derived ligands. The Sharpless asymmetric epoxidation, utilizing diethyl L-tartrate, provides a classic example of the high efficiency and selectivity that can be achieved with this ligand family.
When compared to other prominent chiral diols such as TADDOLs and BINOLs, it is evident that the optimal choice of ligand is highly dependent on the specific substrate and desired transformation. TADDOLs offer a more sterically hindered environment, while BINOLs provide a rigid, axially chiral framework. By understanding the structural and mechanistic nuances of each ligand class, researchers can make more informed decisions in the design of novel and efficient asymmetric syntheses. This guide serves as a foundational resource for navigating the selection of chiral diols in the pursuit of enantiomerically pure molecules.
References
-
Katsuki, T.; Sharpless, K. B. The first practical method for asymmetric epoxidation. J. Am. Chem. Soc.1980 , 102 (18), 5974–5976. [Link]
-
Sharpless, K. B. The Discovery of Asymmetric Catalysis. Nobel Lecture, December 8, 2001. [Link]
-
Finn, M. G.; Sharpless, K. B. Mechanism of asymmetric epoxidation. I. Kinetics. J. Am. Chem. Soc.1991 , 113 (1), 113–126. [Link]
-
Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. J. Am. Chem. Soc.1987 , 109 (19), 5765–5780. [Link]
-
Woodard, S. S.; Finn, M. G.; Sharpless, K. B. Mechanism of asymmetric epoxidation. 2. Catalyst structure. J. Am. Chem. Soc.1991 , 113 (1), 106–113. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Handling of (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with (2R,3R)-Dibenzyl 2,3-dihydroxysuccinate. By offering procedural, step-by-step guidance, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and precision.
Core Safety Directives: Understanding the Risks
Given the chemical nature of this compound, it is prudent to treat it as a compound that may cause skin and eye irritation, and potential respiratory irritation if handled as a fine powder. The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Identification:
-
Eye Contact: Potential for serious eye irritation or damage.[1]
-
Skin Contact: May cause skin irritation or an allergic skin reaction (sensitization).[1]
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[1]
-
Ingestion: Though a less common route of occupational exposure, ingestion may be harmful.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection required.
| Protection Level | Equipment | Rationale |
| Primary (Essential) | Safety Goggles or a Face Shield | Protects against splashes and airborne particles, preventing serious eye damage.[1][2][3][4] |
| Chemical-Resistant Gloves (Nitrile) | Prevents skin contact, reducing the risk of irritation and sensitization.[1][2][3][4] | |
| Laboratory Coat | Protects skin and personal clothing from contamination.[2][3] | |
| Secondary (Recommended) | Respiratory Protection (N95 or higher) | Essential when handling the compound as a powder to avoid inhalation of dust particles.[5] |
| Full-Body Suit/Coveralls | Recommended for large-scale operations or when there is a significant risk of splashing.[2][4] | |
| Chemical-Resistant Footwear | Protects feet from spills.[4] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized operational procedure minimizes the risk of exposure and ensures the integrity of the experiment.
Pre-Handling Checklist:
-
Familiarization: Thoroughly review this guide and any available safety information.
-
Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
PPE Inspection: Inspect all PPE for damage before donning.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Handling Procedure:
-
Don PPE: Put on all required primary and, if necessary, secondary PPE.
-
Prepare Work Area: Work within a properly functioning chemical fume hood to minimize inhalation exposure.
-
Weighing: If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid generating dust.
-
Dissolving: Add the compound to the solvent slowly. If any heat is generated, allow the solution to cool before proceeding.
-
Reaction: Conduct the experiment, maintaining awareness of the reaction's progress.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Aqueous Waste: Collect all aqueous waste containing this compound in a designated, labeled waste container.
-
Organic Waste: Segregate organic waste into halogenated and non-halogenated streams, each in its own labeled container.
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, weighing paper, and pipette tips, in a designated solid waste container.
-
Sharps: Any contaminated sharps must be disposed of in a puncture-proof sharps container.
Disposal Procedure:
All waste must be disposed of in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.[6] All waste containers must be clearly labeled with the chemical name and primary hazards.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Spill: For a small spill, absorb the material with an inert absorbent material and place it in a suitable container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
References
- Vertex AI Search. (2025, December 24). PPE for Chemical Handling: Simple Safety Guide for Workplaces.
- ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- US EPA. (2025, September 12). Personal Protective Equipment.
- Benchchem. Technical Support Center: (2R,3R)
- Sigma-Aldrich. (2024, September 6).
- Fisher Scientific.
- Safety d
- PubChem. (2R,3R)
- Fisher Scientific.
- Thermo Fisher Scientific. (2025, October 24).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- (2R,3R)
- PubChem.
- Thermo Fisher Scientific. (2009, September 22).
- Carl ROTH.
- PubChem. (2S,3S)
- Sigma-Aldrich. DIBENZYL (2R,3S)
- ChemTrack.org.
Sources
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
